Technical Documentation Center

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
  • CAS: 1523617-93-7

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

An In-Depth Technical Guide to the Introduction Non-natural α,α-disubstituted amino acids are critical structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce conformat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

Non-natural α,α-disubstituted amino acids are critical structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce conformational constraints, enhance metabolic stability, and improve biological activity. Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a chiral, non-proteinogenic α-amino acid ester featuring a quaternary α-carbon substituted with both a 4-bromophenyl group and an isobutyl group. This guide provides a comprehensive, field-proven methodology for its synthesis, designed for researchers and scientists in organic synthesis and drug discovery.

The presented strategy is a robust, multi-step sequence commencing with commercially available starting materials. It relies on a classical named reaction framework, ensuring reproducibility and scalability. The core of the synthesis involves the construction of the key hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis and final esterification. Each step is detailed with mechanistic insights, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target methyl ester can be disconnected at the ester linkage, revealing the parent amino acid. This amino acid, possessing the critical α-quaternary center, is accessible from a hydantoin intermediate, a hallmark of the Bucherer-Bergs reaction. The hydantoin itself is constructed from a ketone precursor, which can be assembled via a standard Friedel-Crafts acylation.

G target Target Molecule Methyl 2-amino-2-(4-bromophenyl) -4-methylpentanoate amino_acid α-Amino Acid 2-amino-2-(4-bromophenyl) -4-methylpentanoic acid target->amino_acid Esterification hydantoin Hydantoin Intermediate 5-(4-bromophenyl)-5-isobutylhydantoin amino_acid->hydantoin Hydrolysis ketone Ketone Precursor 1-(4-bromophenyl)-3-methylbutan-1-one hydantoin->ketone Bucherer-Bergs Reaction start_mats Starting Materials Bromobenzene + Isovaleryl Chloride ketone->start_mats Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 1-(4-bromophenyl)-3-methylbutan-1-one

Scientific Principle: Friedel-Crafts Acylation

This initial step constructs the carbon skeleton of our key ketone intermediate. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), activates the isovaleryl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of bromobenzene. The bromine atom is a deactivating but ortho, para-directing group; the para-substituted product is sterically favored and is the desired isomer. A subsequent aqueous workup quenches the reaction and removes the Lewis acid catalyst.

Experimental Protocol
  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Reagent Addition: Add isovaleryl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 300 g) and concentrated HCl (30 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution (100 mL), water (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.8 (d, 2H), 7.6 (d, 2H), 2.8 (d, 2H), 2.2 (m, 1H), 1.0 (d, 6H)

Part 2: Synthesis of 5-(4-bromophenyl)-5-isobutylhydantoin

Scientific Principle: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust multicomponent reaction that efficiently synthesizes hydantoins from ketones (or aldehydes), cyanide salts, and ammonium carbonate.[1][2] The mechanism is thought to proceed through the initial formation of an aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide.[2] This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes intramolecularly to form the stable 5,5-disubstituted hydantoin ring system.[3] This one-pot reaction is highly effective for creating the α-amino acid precursor with the desired quaternary center.

Experimental Protocol

Safety Note: This procedure uses potassium cyanide, which is highly toxic. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be available. Acidic conditions must be avoided to prevent the formation of lethal hydrogen cyanide gas.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(4-bromophenyl)-3-methylbutan-1-one (1.0 equivalent), potassium cyanide (KCN, 1.5 equivalents), and ammonium carbonate ((NH₄)₂CO₃, 3.0 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL) to the flask.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring in a thermostatically controlled heating mantle. The reaction is typically complete within 8-12 hours. Monitor by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the hydantoin product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted salts.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol/water to yield pure 5-(4-bromophenyl)-5-isobutylhydantoin.

ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
Melting Point >200 °C (with decomposition)

Part 3: Hydrolysis to 2-amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Scientific Principle: Hydantoin Hydrolysis

The stable hydantoin ring is cleaved under harsh hydrolytic conditions to liberate the desired amino acid. Strong basic hydrolysis is typically employed. A strong base, such as sodium hydroxide or barium hydroxide, attacks both carbonyl groups of the hydantoin ring, leading to ring-opening. This process ultimately forms the sodium or barium salt of the amino acid. Subsequent acidification with a strong mineral acid protonates the amino group and the carboxylate, precipitating the free amino acid from the aqueous solution.

Experimental Protocol
  • Setup: To a 500 mL round-bottom flask containing the hydantoin (1.0 equivalent), add a 20% aqueous solution of sodium hydroxide (NaOH, 5-10 equivalents).

  • Hydrolysis: Heat the mixture to reflux (approx. 110-120 °C) for 24-48 hours. The reaction progress can be monitored by observing the dissolution of the starting material and checking for the absence of the hydantoin by TLC (if soluble).

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Carefully acidify the cold solution to pH 5-6 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The amino acid will precipitate as a zwitterion at its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold acetone to aid in drying.

  • Drying: Dry the product under vacuum to obtain the pure amino acid.

ParameterExpected Value
Yield 70-85%
Appearance White crystalline solid
Solubility Sparingly soluble in water

Part 4: Esterification to Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Scientific Principle: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is an acid-catalyzed reaction. For amino acids, a particularly effective method involves using thionyl chloride (SOCl₂) in methanol.[4] Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl gas. The HCl protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of water yields the methyl ester hydrochloride salt. A final basic workup neutralizes the salt to give the free amino ester.

Experimental Protocol
  • Setup: Suspend the amino acid (1.0 equivalent) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 equivalents) dropwise to the stirred suspension over 30 minutes. The addition is exothermic and produces HCl gas. Ensure the setup is in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. The suspension should become a clear solution as the reaction proceeds.

  • Concentration: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure.

  • Workup: Dissolve the resulting solid (the hydrochloride salt) in DCM (150 mL) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Product: Concentrate the solvent under reduced pressure to yield the final product, Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. If necessary, it can be purified by column chromatography.

ParameterExpected Value
Yield 85-95%
Appearance White solid or viscous oil
¹H NMR (CDCl₃) δ ~7.5 (d, 2H), 7.4 (d, 2H), 3.7 (s, 3H), 2.1-1.9 (m, 3H), 0.9 (d, 6H)

Overall Synthetic Workflow

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Hydantoin Formation cluster_2 Part 3: Hydrolysis cluster_3 Part 4: Esterification start Bromobenzene + Isovaleryl Chloride ketone 1-(4-bromophenyl)-3- methylbutan-1-one start->ketone AlCl₃, DCM hydantoin 5-(4-bromophenyl)-5- isobutylhydantoin ketone->hydantoin KCN, (NH₄)₂CO₃ EtOH/H₂O, 70°C amino_acid α-Amino Acid hydantoin->amino_acid 1. NaOH, Reflux 2. HCl final_product Final Product: Methyl Ester amino_acid->final_product SOCl₂, MeOH Reflux

Caption: Step-by-step synthetic workflow diagram.

Conclusion

This guide outlines a reliable and scalable four-step synthesis for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. By leveraging classical and well-understood reactions—Friedel-Crafts acylation, the Bucherer-Bergs reaction, hydantoin hydrolysis, and Fischer esterification—this pathway provides a high-yielding and reproducible route to a valuable, non-natural amino acid derivative. The detailed protocols and mechanistic explanations serve as a robust resource for researchers in synthetic and medicinal chemistry, enabling the production of this and structurally related compounds for further investigation.

References

  • Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671.

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

  • Bucherer, H. T., & Bergs, W. (1934).
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 754-766.

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115.
  • Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(2), 146-148.

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of α,α-Disubstituted Amino Acids in Modern Drug Discovery Unnatural amino acids (UAAs) are at the forefront of medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of α,α-Disubstituted Amino Acids in Modern Drug Discovery

Unnatural amino acids (UAAs) are at the forefront of medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides and small molecule therapeutics.[1] Among these, α,α-disubstituted amino acids are of particular interest due to their ability to introduce conformational constraints and enhance proteolytic stability.[2] This guide focuses on a specific α,α-disubstituted amino acid ester, Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a compound with significant potential in the development of novel therapeutics. The presence of a bromophenyl group offers a handle for further chemical modification, while the α-amino ester motif is a common feature in many bioactive molecules.

Physicochemical Properties of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C13H18BrNO2-
Molecular Weight 300.19 g/mol -
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.The presence of the large hydrophobic bromophenyl and isobutyl groups suggests poor aqueous solubility, while the ester and amino groups provide some polarity for solubility in organic solvents.
LogP (Octanol/Water Partition Coefficient) 3.0 - 4.0Estimated based on the contributions of the bromophenyl and alkyl groups, indicating a lipophilic character.
Hydrogen Bond Donors 2 (from the -NH2 group)The primary amine is a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and the amino nitrogen)The ester carbonyl and the lone pair on the nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds 5The number of rotatable bonds influences conformational flexibility.
Chirality The α-carbon is a chiral center.Synthesis will typically result in a racemic mixture unless a chiral synthetic route is employed.

Synthesis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

The synthesis of α,α-disubstituted amino acids like the target molecule is challenging due to the steric hindrance around the quaternary α-carbon.[3] Two classical and effective methods for the synthesis of the corresponding amino acid are the Strecker synthesis and the Bucherer-Bergs reaction, both of which can be adapted to start from a ketone.[4][5][6][7][8][9][10][11][12] Subsequent esterification would yield the desired methyl ester.

Synthetic Pathway Overview

Synthesis Ketone 1-(4-bromophenyl)-3-methylbutan-1-one Strecker Strecker Synthesis (NaCN, NH4Cl) Ketone->Strecker Bucherer Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Ketone->Bucherer Aminonitrile α-Aminonitrile Intermediate Strecker->Aminonitrile Hydantoin Hydantoin Intermediate Bucherer->Hydantoin Hydrolysis_AN Acid Hydrolysis (HCl) Aminonitrile->Hydrolysis_AN Hydrolysis_H Acid/Base Hydrolysis Hydantoin->Hydrolysis_H AminoAcid 2-amino-2-(4-bromophenyl) -4-methylpentanoic acid Hydrolysis_AN->AminoAcid Hydrolysis_H->AminoAcid Esterification Esterification (MeOH, SOCl2 or H+) AminoAcid->Esterification Target Methyl 2-amino-2-(4-bromophenyl) -4-methylpentanoate Esterification->Target

Caption: Synthetic routes to Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate.

Detailed Experimental Protocols

Protocol 1: Synthesis via Strecker Reaction

  • Step 1: Formation of the α-aminonitrile.

    • To a solution of 1-(4-bromophenyl)-3-methylbutan-1-one in ethanol, add an aqueous solution of sodium cyanide followed by an aqueous solution of ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 2: Hydrolysis to the amino acid.

    • Treat the crude α-aminonitrile with concentrated hydrochloric acid.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry to yield 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid.

  • Step 3: Esterification.

    • Suspend the amino acid in methanol.

    • Cool the suspension in an ice bath and add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer and concentrate to obtain the target compound, Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. Purification can be achieved by column chromatography.

Protocol 2: Synthesis via Bucherer-Bergs Reaction

  • Step 1: Formation of the hydantoin.

    • In a sealed vessel, combine 1-(4-bromophenyl)-3-methylbutan-1-one, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

    • Heat the mixture at 60-80°C for several hours.

    • Cool the reaction mixture, and the hydantoin derivative should precipitate.

    • Filter the solid, wash with water, and dry.

  • Step 2: Hydrolysis to the amino acid.

    • Hydrolyze the hydantoin derivative with a strong base (e.g., aqueous barium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid) at elevated temperatures.

    • After hydrolysis, neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation.

    • Collect the amino acid by filtration.

  • Step 3: Esterification.

    • Follow the same esterification procedure as described in Protocol 1, Step 3.

Analytical and Spectroscopic Characterization

A comprehensive characterization of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is crucial to confirm its identity and purity. The following techniques are recommended:

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of amino acids and their derivatives.[13][14][15] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Detection can be achieved using a UV detector, as the bromophenyl group is a chromophore. For chiral purity analysis, a chiral HPLC column is necessary.[16]

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Visualization can be achieved using UV light or by staining with ninhydrin, which reacts with the primary amine to produce a colored spot.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (typically in the range of 7.0-7.6 ppm), a singlet for the methyl ester protons (around 3.7 ppm), signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene protons), and a broad singlet for the amine protons (which is D₂O exchangeable).[17]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons (120-140 ppm, with the carbon attached to bromine showing a characteristic shift), the α-carbon, and the carbons of the isobutyl and methyl ester groups.[18]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[19][20] Common fragmentation patterns for amino acid esters involve the loss of the ester group or cleavage of the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (2850-3100 cm⁻¹), the C=O stretching of the ester (around 1730-1750 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).

Solid-State Characterization
  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry if a chiral synthesis is performed. This technique can also provide insights into intermolecular interactions in the solid state.[21][22]

Potential Applications in Drug Discovery and Development

The structural features of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate make it an attractive building block for the synthesis of novel therapeutic agents.

  • Peptidomimetics: As an α,α-disubstituted amino acid, its incorporation into peptides can induce helical secondary structures and provide resistance to enzymatic degradation by proteases.[2] This is highly desirable for increasing the in vivo half-life and bioavailability of peptide-based drugs.

  • Small Molecule Therapeutics: The 2-amino-2-arylalkanoic acid scaffold is found in a variety of biologically active compounds. Derivatives of similar structures have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[23][24][25] The bromophenyl group can serve as a key pharmacophoric element or as a point of attachment for further diversification of the molecule to explore structure-activity relationships.

  • Chemical Probes and Labeled Compounds: The bromine atom can be replaced with other functional groups, including radiolabels, through cross-coupling reactions. This allows for the synthesis of chemical probes for studying biological processes or for use in diagnostic imaging.

Conclusion

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a valuable, albeit understudied, unnatural amino acid derivative with significant potential in medicinal chemistry and drug discovery. Its synthesis, while challenging, can be achieved through established methods such as the Strecker and Bucherer-Bergs reactions. A thorough analytical and spectroscopic characterization is essential to ensure the quality of this building block for its application in the development of novel therapeutics. The unique conformational constraints and metabolic stability conferred by the α,α-disubstituted scaffold, combined with the versatility of the bromophenyl group, make this compound a promising starting point for the design and synthesis of next-generation drugs.

References

  • Masterson, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Inagaki, H. (2000). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 120(10), 1107-1116.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0... [Image]. Retrieved from [Link]

  • Barone, V., Biczysko, M., & Puzzarini, C. (2015). Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. The Journal of Physical Chemistry A, 119(28), 7793–7802.
  • Inagaki, H., Horikawa, T., & Tsuchiya, Y. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 48(8), 1121-1125.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(23), 5678.
  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Naghiyev, F. M., Gurbanov, A. V., Shikhaliyev, N. G., Khalilov, E. N., & Zulfugarova, S. M. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile.
  • Naghiyev, F. M., Gurbanov, A. V., Shikhaliyev, N. G., Khalilov, E. N., & Zulfugarova, S. M. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromo)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. AVESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Retrieved from [Link]

  • Liu, T., & Lin, L. (2018). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society, 140(5), 1804–1809.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • Rogers, J. M., & Suga, H. (2021). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society, 143(44), 18466–18476.
  • National Center for Biotechnology Information. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central. Retrieved from [Link]

  • International Union of Crystallography. (2024). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[26][27]thiazolo[3,2-a]pyridine-4-carboxamide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1998). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Biopolymers, 47(3), 231-243.
  • ACS Publications. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(18), 2821–2823.
  • American Chemical Society. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • The University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand [Image]. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-4,4-dimethylpentanoate. Retrieved from [Link]

  • ScholarWorks. (n.d.). THE 19F NMR OF AMINO ACID DERIVATIVES. Retrieved from [Link]

  • ChemRxiv. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Crystal structure and Hirshfeld surface analysis of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3362.
  • SlideShare. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. PubMed Central. Retrieved from [Link]

Sources

Foundational

A Spectroscopic Guide to Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate: In-Depth Analysis for Researchers and Drug Development Professionals

Molecular Structure and Properties Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a non-natural α-amino acid ester. Its structure features a chiral quaternary α-carbon, a brominated aromatic ring, and an isobutyl...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Properties

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a non-natural α-amino acid ester. Its structure features a chiral quaternary α-carbon, a brominated aromatic ring, and an isobutyl group, suggesting potential applications as a building block in the synthesis of novel organic molecules and peptidomimetics.

PropertyValue
Molecular Formula C₁₃H₁₈BrNO₂[1]
Molecular Weight 300.19 g/mol [1]
CAS Number 1523617-93-7[1]

digraph "Methyl_2-amino-2-(4-bromophenyl)-4-methylpentanoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C_alpha [label="Cα"]; N [label="N", fontcolor="#4285F4"]; H2N [label="H₂N", fontcolor="#4285F4"]; C_isobutyl1 [label="C"]; C_isobutyl2 [label="C"]; C_isobutyl3 [label="C"]; C_isobutyl4 [label="C"]; C_carbonyl [label="C"]; O_carbonyl [label="O", fontcolor="#EA4335"]; O_ester [label="O", fontcolor="#EA4335"]; C_methyl_ester [label="C"];

// Edges for the phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br; C1 -- C_alpha;

// Edges for the amino acid core C_alpha -- N; N -- H2N [style=invis]; C_alpha -- C_isobutyl1; C_alpha -- C_carbonyl;

// Edges for the isobutyl group C_isobutyl1 -- C_isobutyl2; C_isobutyl2 -- C_isobutyl3; C_isobutyl2 -- C_isobutyl4;

// Edges for the methyl ester group C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_methyl_ester;

// Positioning hints (using neato's pos attribute) C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"]; Br [pos="0,-3!"]; C_alpha [pos="1.5,0.5!"]; N [pos="2.3,0!"]; H2N [pos="3,0!"]; C_isobutyl1 [pos="1.5,1.5!"]; C_isobutyl2 [pos="2.5,2!"]; C_isobutyl3 [pos="2.5,3!"]; C_isobutyl4 [pos="3.5,1.5!"]; C_carbonyl [pos="2.3,1.2!"]; O_carbonyl [pos="2.8,1.8!"]; O_ester [pos="2.8,0.2!"]; C_methyl_ester [pos="3.8,0!"]; }

Caption: Molecular structure of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra and their interpretation.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and instrument setup.

Sample Preparation:

  • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • To ensure a homogeneous magnetic field, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are employed for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Weigh_Compound Weigh Compound Dissolve_in_Solvent Dissolve in Deuterated Solvent Weigh_Compound->Dissolve_in_Solvent Filter_into_Tube Filter into NMR Tube Dissolve_in_Solvent->Filter_into_Tube Insert_Sample Insert Sample into Spectrometer Filter_into_Tube->Insert_Sample Lock_and_Shim Lock and Shim Insert_Sample->Lock_and_Shim Acquire_Spectra Acquire Spectra (¹H, ¹³C) Lock_and_Shim->Acquire_Spectra Fourier_Transform Fourier Transform Acquire_Spectra->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration_and_Peak_Picking Integration and Peak Picking Baseline_Correction->Integration_and_Peak_Picking

Caption: General workflow for NMR spectral acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d2HAr-H (ortho to Br)
7.35d2HAr-H (meta to Br)
3.70s3H-OCH₃
2.10m1H-CH(CH₃)₂
1.80br s2H-NH₂
1.75t2H-CH₂-CH(CH₃)₂
0.90d6H-CH(CH₃)₂

Interpretation:

  • The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear further downfield.

  • The sharp singlet at approximately 3.70 ppm is characteristic of the methyl ester protons.

  • The isobutyl group will present a complex pattern with a multiplet for the methine proton, a triplet for the methylene protons, and a doublet for the two equivalent methyl groups.

  • The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
175.0C=O (ester)
140.0Ar-C (C-Br)
131.5Ar-CH (ortho to Br)
128.0Ar-CH (meta to Br)
121.0Ar-C (C-Cα)
65.0
52.5-OCH₃
45.0-CH₂-
25.0-CH-
22.5-CH(CH₃)₂

Interpretation:

  • The carbonyl carbon of the ester group is expected at the downfield end of the spectrum, around 175.0 ppm.

  • The aromatic carbons will appear in the 120-140 ppm region. The carbon bearing the bromine atom will be shifted downfield.

  • The quaternary α-carbon is predicted to be around 65.0 ppm.

  • The aliphatic carbons of the isobutyl and methyl ester groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Thin Film Method for Liquids/Oils):

  • Place a small drop of the neat sample onto a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin film.

  • Mount the plates in the spectrometer's sample holder.

Instrumental Parameters:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Scan Range: The spectrum is usually recorded from 4000 to 400 cm⁻¹.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum against the background.

Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1735StrongC=O stretch (ester)
1600, 1480MediumC=C stretch (aromatic)
1250-1100StrongC-O stretch (ester)
1100-1000MediumC-N stretch
820Strongp-disubstituted benzene C-H bend

Interpretation:

  • A broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.

  • The strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[2]

  • The presence of the aromatic ring is confirmed by the C-H stretching above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1480 cm⁻¹ region.

  • The strong C-O stretching bands of the ester are expected in the 1250-1100 cm⁻¹ range.

  • A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Method (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass_Spectrometry_Workflow Sample_Introduction Sample Introduction & Vaporization Ionization Ionization (e.g., EI) Sample_Introduction->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass_Analyzer Mass Analyzer (Separation by m/z) Acceleration->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation

Caption: A simplified workflow for mass spectrometry.

Predicted Mass Spectrum (EI)

Molecular Ion (M⁺):

  • The molecular ion peak is expected at m/z 300 and 302 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways:

  • Loss of the methoxycarbonyl radical (-•COOCH₃): This is a common fragmentation for α-amino esters, leading to a significant fragment ion.

    • m/z = M⁺ - 59

  • Loss of the isobutyl radical (-•C₄H₉): Cleavage of the Cα-Cβ bond.

    • m/z = M⁺ - 57

  • McLafferty Rearrangement: Not a primary expected pathway due to the lack of a γ-hydrogen on the alkyl chain attached to the carbonyl group.

  • Benzylic Cleavage: The bond between the α-carbon and the isobutyl group can cleave, with the charge retained on the aromatic portion.

Fragmentation_Pathway cluster_frags Major Fragments M [M]⁺˙ m/z 300/302 F1 [M - •COOCH₃]⁺ m/z 241/243 M->F1 - •COOCH₃ F2 [M - •C₄H₉]⁺ m/z 243/245 M->F2 - •C₄H₉ F3 [C₇H₆Br]⁺ m/z 170/172 F1->F3 - C₄H₉N

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the identification and characterization of this compound. The provided experimental protocols serve as a practical reference for researchers aiming to acquire their own data. This guide underscores the power of predictive spectroscopy and comparative analysis in modern chemical research, particularly when experimental data for novel compounds is not yet available.

References

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Exploratory

Harnessing the Halogen: A Technical Guide to Bromophenyl Amino Acid Derivatives in Modern Drug Discovery

Abstract: The strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Bromine's unique physicochemical properties—including its siz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Bromine's unique physicochemical properties—including its size, moderate lipophilicity, and capacity for potent halogen bonding—make it a powerful tool for modulating the pharmacodynamic and pharmacokinetic profiles of therapeutic candidates. This technical guide provides an in-depth exploration of bromophenyl amino acid derivatives, a versatile class of building blocks that are increasingly utilized in the design of novel therapeutics and chemical biology tools. We will dissect the underlying principles of bromine's utility, detail robust synthetic methodologies, and showcase diverse applications, from targeted cancer therapies to advanced biochemical probes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful derivatives in their own discovery pipelines.

The Bromine Advantage: More Than a Heavy Atom

The deliberate introduction of a bromine atom onto a phenyl ring of an amino acid is a calculated decision aimed at enhancing molecular performance. This "bromine advantage" stems from a confluence of properties that can be exploited to fine-tune drug-like characteristics.

1.1 Halogen Bonding: A Key Non-Covalent Interaction Perhaps the most significant contribution of bromine to medicinal chemistry is its ability to act as a halogen bond (XB) donor.[1][2][3] A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain.[1][4]

The strength of this interaction follows the trend I > Br > Cl > F, making bromine a compelling choice that balances interaction strength with synthetic tractability.[5] This interaction can significantly enhance binding affinity and selectivity for a target protein.[1][5] Quantum-chemical studies have revealed that halogen bonding is driven by the same fundamental orbital interactions as hydrogen bonding, underscoring its importance in molecular recognition.[2]

HalogenBond cluster_ligand Bromophenyl Ligand cluster_protein Protein Target ligand R | C-Br protein Acceptor | (e.g., C=O, -N, -S) ligand:f1->protein:f0 Halogen Bond (σ-hole interaction) caption Fig. 1: Halogen bond between a bromophenyl moiety and a protein acceptor.

Fig. 1: Halogen bond between a bromophenyl moiety and a protein acceptor.

1.2 Modulating Physicochemical Properties Beyond halogen bonding, bromine substitution provides a reliable method for modifying key molecular properties:

  • Lipophilicity: Bromine increases the overall hydrophobicity of a molecule, which can enhance membrane permeability and improve the entropic contribution to binding energy.[4]

  • Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. Bromine's presence can shield adjacent sites from enzymatic attack (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life.[6] However, metabolic debromination can occur and must be assessed.[6]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be significantly altered by bromination. While increased lipophilicity can aid absorption, it may also lead to faster clearance.[7] Careful positional placement of the bromine atom is critical.

Synthetic Methodologies: Crafting the Building Blocks

The successful application of bromophenyl amino acid derivatives begins with robust and scalable synthetic routes. The Fmoc (9-fluorenylmethoxycarbonyl) protected versions are particularly valuable for solid-phase peptide synthesis (SPPS).[8]

2.1 Protocol: Synthesis of N-α-Fmoc-4-bromophenylalanine

This protocol details a common route starting from 4-bromophenylalanine. The process involves the protection of the amino group, a critical step for its use in peptide synthesis.[8]

Step-by-Step Methodology:

  • Dissolution: Suspend 4-bromo-L-phenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq) in acetone.

  • Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, ensuring the temperature remains below 5°C. The reaction is allowed to warm to room temperature and stirred overnight.

    • Causality Note: The basic conditions (sodium carbonate) deprotonate the amino group, making it nucleophilic enough to attack the activated carbonyl of Fmoc-OSu. Acetone is used as a co-solvent to solubilize the Fmoc reagent.

  • Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 with 1M HCl. A white precipitate will form.

    • Causality Note: Acidification protonates the carboxylate, rendering the final product insoluble in water and causing it to precipitate.

  • Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve high purity.

  • Validation:

    • NMR Spectroscopy (¹H and ¹³C): Confirm the presence of characteristic peaks for the Fmoc group and the bromophenylalanine scaffold.

    • Mass Spectrometry: Verify the correct molecular weight of the final product.

    • HPLC: Assess purity, which should be >97% for use in SPPS.

Applications in Therapeutic Agent Design

The true power of bromophenyl amino acid derivatives is realized in their application to solve complex challenges in drug design across various therapeutic areas.

3.1 Oncology: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology.[9] The ATP-binding pocket often contains residues that can serve as halogen bond acceptors. Bromotyrosine and bromophenylalanine derivatives have been instrumental in the development of potent and selective kinase inhibitors.[9]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10][11] Several next-generation BTK inhibitors have been designed to improve upon the first-in-class drug, ibrutinib, by enhancing selectivity and reducing off-target effects.[12]

  • Acalabrutinib (Calquence®): This second-generation inhibitor demonstrates high selectivity for BTK.[9][12] While not containing a bromophenyl amino acid itself, its development showcases the principles of targeted covalent inhibition that can be combined with halogen-containing fragments for future designs. Acalabrutinib has a fast oral absorption rate and a shorter half-life compared to ibrutinib.[9]

  • Remibrutinib: A highly potent and selective oral BTK inhibitor (IC₅₀ = 1 nM) currently in late-stage clinical trials for multiple sclerosis and other autoimmune conditions.[10][13] Its development highlights the ongoing search for BTK inhibitors with improved safety profiles, particularly concerning liver toxicity.[13]

BTK_Inhibition BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream phosphorylates Proliferation B-cell Proliferation & Survival Downstream->Proliferation promotes Inhibitor Bromophenyl-based BTK Inhibitor Inhibitor->BTK inhibits (covalently/non-covalently) caption Fig. 2: Simplified BTK signaling pathway and point of inhibition.

Fig. 2: Simplified BTK signaling pathway and point of inhibition.

3.2 Infectious Diseases: Novel Antimicrobial Agents

The search for new antimicrobials is a global health priority. Bromophenyl-containing scaffolds have shown promise as inhibitors of essential bacterial enzymes. For instance, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and identified as potential inhibitors of microbial DNA gyrase, an enzyme crucial for bacterial replication.[14][15] These compounds have demonstrated activity against both Gram-positive and Gram-negative pathogens.[14]

Table 1: Comparative Inhibitory Activity of Selected Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Key Structural Features Reference
Acalabrutinib BTK 30 Covalent inhibitor [10]
Tirabrutinib BTK 6.8 Orally administered [10]
Remibrutinib BTK 1 High potency [10]

| Elsubrutinib | BTK | 180 | Irreversible inhibitor |[10] |

Applications as Probes and Tools in Chemical Biology

Beyond direct therapeutic use, bromophenyl amino acids are invaluable tools for elucidating biological mechanisms.

4.1 X-Ray Crystallography The high electron density of the bromine atom makes it an excellent anomalous scatterer of X-rays.[16] Incorporating a 4-bromophenylalanine residue into a protein can significantly aid in solving the "phase problem" in X-ray crystallography through methods like Multiple Isomorphous Replacement (MIR) or Multi-wavelength Anomalous Dispersion (MAD).[17] This allows for the determination of novel protein structures, which is the first step in structure-based drug design.[18]

4.2 Photo-Cross-linking While aryl azides and benzophenones are the most common photo-cross-linkers, the principles can be extended.[19] Genetically encoding unnatural amino acids with photo-reactive moieties, such as p-benzoyl-L-phenylalanine (pBpa), allows for the covalent trapping of transient protein-protein or protein-DNA interactions upon UV irradiation.[20] This technique is powerful for identifying binding partners and mapping interaction interfaces within a native cellular context.[21] Bromophenyl derivatives can be used as controls or as scaffolds to which a photo-reactive group is attached.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_application Biological Application cluster_analysis Data Analysis & Optimization start Synthesize Bromophenyl Amino Acid Derivative qc Purity & Identity Check (NMR, MS, HPLC) start->qc incorporate Incorporate into Peptide or Small Molecule qc->incorporate assay In Vitro Bioassay (e.g., Kinase Inhibition) incorporate->assay cell_assay Cell-Based Assay (Toxicity, Efficacy) assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar optimize Lead Optimization sar->optimize optimize->start Iterative Design caption Fig. 3: General workflow for the development of bromophenyl amino acid-based therapeutics.

Fig. 3: General workflow for the development of bromophenyl amino acid-based therapeutics.

Future Outlook and Emerging Platforms

The utility of bromophenyl amino acid derivatives is continually expanding. Emerging areas include their incorporation into:

  • PROTACs (Proteolysis Targeting Chimeras): Where the bromine can serve as a key interaction point for binding to an E3 ligase or the target protein.

  • Covalent Inhibitors: The phenyl ring can be further functionalized with a reactive group (warhead) to form a covalent bond with the target protein, while the bromine atom secures initial high-affinity binding.

  • Peptide Therapeutics: Incorporating D-4-bromophenylalanine can improve peptide stability against enzymatic degradation and modulate receptor binding, extending the in-vivo half-life.[22]

Conclusion

Bromophenyl amino acid derivatives are far more than simple halogenated building blocks. They are strategic tools that offer medicinal chemists a reliable and multifaceted approach to enhancing binding affinity, modulating pharmacokinetic properties, and enabling advanced biochemical studies. From the rational design of kinase inhibitors to the structural elucidation of novel protein targets, the "bromine advantage" provides a powerful handle for molecular design. As synthetic methodologies become more refined and our understanding of halogen bonding deepens, the applications for these versatile derivatives in addressing unmet medical needs will undoubtedly continue to grow.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central. Available at: [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health. Available at: [Link]

  • Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. PubMed Central. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available at: [Link]

  • Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PubMed Central. Available at: [Link]

  • Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. ScienceDirect. Available at: [Link]

  • Molecular formulae of the peptides used in this study. The natural... ResearchGate. Available at: [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PubMed Central. Available at: [Link]

  • (A) Photo-crosslinking reaction. The TMD-phenylalanine side chain is... ResearchGate. Available at: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Publications. Available at: [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. ACS Publications. Available at: [Link]

  • Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

  • The Chemistry Behind Peptide Synthesis: Understanding Fmoc-D-3-Bromophenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. Available at: [Link]

  • Metabolism in the Toxicokinetics and Fate of Brominated Flame Retardants--A Review. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

  • The Role of Brominated Phenylalanine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. ResearchGate. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

  • X-Ray Crystallography. University of California, Davis. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. PubMed Central. Available at: [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

  • Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. YouTube. Available at: [Link]

  • Bruton Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Bromine-containing drugs. ResearchGate. Available at: [Link]

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community. Available at: [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.
  • Application of the Halogen Bond in Protein Systems. ACS Publications. Available at: [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. PubMed Central. Available at: [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. SARomics. Available at: [Link]

  • Updates on BTK inhibitor safety in multiple sclerosis. VJNeurology. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Amino Acid Esters

Introduction: The Strategic Value of Amino Acid Esters in Drug Discovery Amino acid esters represent a compelling class of molecules for drug discovery. Their inherent structural diversity, coupled with their ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Amino Acid Esters in Drug Discovery

Amino acid esters represent a compelling class of molecules for drug discovery. Their inherent structural diversity, coupled with their ability to act as prodrugs, offers a strategic advantage in developing therapeutics with improved pharmacokinetic profiles.[1][2][][4] The ester linkage can mask polar functional groups, potentially enhancing cell membrane permeability, while the amino acid moiety can leverage endogenous transporter systems to improve intestinal absorption.[1][][4] Furthermore, these compounds can be designed for targeted release, as endogenous esterases cleave the ester bond to release the active parent drug.[5] This guide provides a comprehensive framework for designing and executing a robust screening cascade to systematically evaluate the biological activities of novel amino acid ester libraries, progressing from broad, high-throughput primary screens to detailed mechanism-of-action studies.

The Screening Cascade: A Philosophy of Progressive Filtration

A successful screening campaign is not a single experiment but a multi-stage, iterative process designed to efficiently identify promising candidates from a large library.[6][7] This "screening cascade" begins with high-throughput screening (HTS) to cast a wide net, followed by a series of increasingly specific and complex secondary and tertiary assays to validate hits, elucidate their mechanism of action, and eliminate false positives.[6][8][9] The goal is to make swift, data-driven decisions at each stage, focusing resources only on compounds with the highest potential.[6]

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Novel Amino Acid Ester Library Primary_Screening Primary HTS (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Primary_Screening Hit_Identification Initial Hits (Single Concentration Activity) Primary_Screening->Hit_Identification Dose_Response Secondary Assays (Dose-Response, IC50/EC50) Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Validation (Alternative Technology) Dose_Response->Orthogonal_Assays Selectivity_Screening Selectivity & Counter-Screens Orthogonal_Assays->Selectivity_Screening Validated_Hits Validated Hits Selectivity_Screening->Validated_Hits MOA_Studies Mechanism of Action (e.g., Enzyme Kinetics, Pathway Analysis) Validated_Hits->MOA_Studies Cell_Based_Models Advanced Cell-Based Models (Disease-Relevant Phenotypes) MOA_Studies->Cell_Based_Models Lead_Candidate Lead Candidate Cell_Based_Models->Lead_Candidate

Caption: The Drug Discovery Screening Cascade.

Part I: Primary Screening - Casting a Wide Net

The initial phase of the cascade utilizes high-throughput screening (HTS) to rapidly assess large compound libraries, identifying initial "hits" that exhibit activity in broad, cost-effective assays.[7][10][11][12] Automation and miniaturization are key to this stage, allowing for the efficient screening of thousands of compounds.[10][11][12]

General Cytotoxicity Screening
  • Causality: Before investigating specific therapeutic activities, it is crucial to identify compounds that are broadly cytotoxic.[13] This foundational screen prevents the investment of resources in non-specific compounds that kill cells indiscriminately. Tetrazolium reduction assays like the MTT or MTS assay are staples for this purpose.[14][15]

  • Mechanism: These colorimetric assays measure the metabolic activity of cells.[16] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple).[14][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[16]

  • Compound Treatment: Prepare serial dilutions of the amino acid ester compounds. Remove the culture medium and add the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[16]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[17]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

Antimicrobial Activity Screening
  • Causality: The rise of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents.[18] Amino acid esters are a promising source for such compounds. Initial screening is typically performed using agar diffusion or broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[18][19][20]

  • Mechanism: The broth microdilution method is a quantitative assay that determines the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[18] The assay involves exposing a standardized inoculum of bacteria to serial dilutions of the test compounds in a liquid growth medium.[18]

General Antioxidant Potential
  • Causality: Oxidative stress is implicated in numerous diseases. Simple, rapid chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can quickly identify compounds with radical-scavenging ability.[21][22][23]

  • Mechanism: The DPPH assay uses a stable free radical that has a deep purple color.[23] When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is neutralized, and the solution's color fades, which can be measured spectrophotometrically.[23][24] The ABTS assay is similar but involves generating the ABTS radical cation, which is then reduced by the antioxidant.[23] The ABTS assay is advantageous as it can be used for both hydrophilic and lipophilic samples.[23]

Part II: Secondary Screening - From Hit to Lead

Compounds identified as "hits" in primary screens require further investigation to confirm their activity, determine their potency, and begin to understand their mechanism of action. This phase focuses on generating dose-response curves to calculate IC50/EC50 values and employing orthogonal assays to rule out artifacts.[9]

Data Presentation: Hit Prioritization

The data from primary and secondary screening should be organized to facilitate clear, comparative analysis and prioritization.

Compound IDPrimary Screen (% Inhibition @ 10µM)Cytotoxicity IC50 (µM)Secondary Screen IC50 (µM)Notes
AAE-00185% (Anti-inflammatory)> 502.5Potent, non-toxic. High priority.
AAE-00292% (Anti-inflammatory)1.21.1Potent but cytotoxic. Deprioritize.
AAE-00315% (Anti-inflammatory)> 50> 50Inactive.
AAE-00478% (Antimicrobial vs S. aureus)458.7Good activity and selectivity window.
Target-Based Assays: Enzyme Inhibition
  • Causality: Many diseases are driven by the aberrant activity of specific enzymes.[25][26] Therefore, enzyme inhibition assays are a cornerstone of target-based drug discovery.[8][27][28] These assays directly measure the effect of a compound on the activity of a purified enzyme.[27]

  • Mechanism of Action (MoA): Understanding how an inhibitor interacts with its target enzyme is critical. The main types of reversible inhibition are competitive, noncompetitive, and uncompetitive, which can be distinguished by analyzing enzyme kinetics in the presence of the inhibitor and varying substrate concentrations.[26]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->E2 -S ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat ESI2->ES2 -I

Caption: Mechanisms of Enzyme Inhibition.

Phenotypic Assays: Anti-inflammatory Activity
  • Causality: For complex diseases like inflammation, a phenotypic approach is often more relevant than a single target-based assay.[29] An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) is a standard method to screen for anti-inflammatory properties.[30]

  • Mechanism: LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers a signaling cascade, primarily through the NF-κB pathway, leading to the production and release of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[29] Compounds are screened for their ability to inhibit the production of these mediators.

Experimental Protocol: Measuring Nitric Oxide Production in LPS-Stimulated Macrophages
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the amino acid ester compounds for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells + media), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. The Griess assay is a colorimetric method to measure nitrite concentration.

    • Transfer 50 µL of the cell culture supernatant from each well to a new plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

    • A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration. Create a standard curve using known concentrations of sodium nitrite to quantify the results.

Part III: Data Analysis and Interpretation

Calculating IC50/EC50 Values

The potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are derived by fitting dose-response data to a four-parameter logistic equation.[31][32] This analysis is crucial for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.[26]

Self-Validating Systems: The Role of Controls and Orthogonal Assays
  • Trustworthiness: Every assay must include appropriate controls to be considered valid.

    • Negative/Vehicle Control: Establishes the baseline response in the absence of an active compound.

    • Positive Control: A known active compound that ensures the assay is performing as expected.

    • Counter-Screens: Used to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescence) rather than the biological target.[9]

  • Orthogonal Assays: A critical step in hit validation is to confirm the activity of a compound using a different, unrelated assay technology.[9] For example, if a primary screen was fluorescence-based, a follow-up assay could use a luminescence or absorbance-based readout.[33] This helps to eliminate false positives that are artifacts of a specific detection method.[9]

Conclusion

The biological screening of novel amino acid esters is a systematic process that requires a carefully designed cascade of assays. By starting with broad, high-throughput screens and progressively moving towards more specific, mechanistically informative experiments, researchers can efficiently identify and validate promising lead candidates. The principles of causality, robust controls, and orthogonal validation are paramount to ensuring the scientific integrity of the process and maximizing the potential for successful drug development.

References

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of ABTS/DPPH assays for the detection of antioxidant capacity in foods Source: Wiley Online Library URL: [Link]

  • Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts Source: MDPI URL: [Link]

  • Title: Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... Source: ResearchGate URL: [Link]

  • Title: What is an Inhibition Assay? Source: Biobide URL: [Link]

  • Title: Methods of screening for antimicrobial compounds Source: Google Patents URL
  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: ScienceDirect URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Preprints.org URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Source: E3S Web of Conferences URL: [Link]

  • Title: Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis Source: Indian Journal of Biotechnology URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: The High-Throughput Screening Transformation in Modern Drug Development Source: Technology Networks URL: [Link]

  • Title: Anti-Inflammatory Screen Source: IIVS.org URL: [Link]

  • Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Pro-Drug Development Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Screening Cascade Development Services Source: Sygnature Discovery URL: [Link]

  • Title: SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS Source: SciELO URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: High-throughput screening: accelerating drug discovery Source: Bio-Rad URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: High-Throughput Dose-Response Data Analysis Source: Medium URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: EC 50 /IC 50 and high-throughput screening modes. a Plot of a... Source: ResearchGate URL: [Link]

  • Title: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis Online URL: [Link]

  • Title: Enzyme Inhibition Studies Source: BioIVT URL: [Link]

  • Title: How to Develop a Successful in vitro Screening Strategy Source: Aurelia Bioscience URL: [Link]

  • Title: Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned Source: National Institutes of Health (NIH) URL: [Link]

  • Title: High-Throughput Screening for Discovery of Novel Solid Forms Source: Eurofins URL: [Link]

  • Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]

  • Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: AZo Life Sciences URL: [Link]

  • Title: High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening Source: MDPI URL: [Link]

  • Title: Screening Cascade Development Services Source: Concept Life Sciences URL: [Link]

  • Title: ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Role of the 4-bromophenyl group in molecular interactions

< An In-Depth Technical Guide on the Core Role of the 4-Bromophenyl Group in Molecular Interactions For Researchers, Scientists, and Drug Development Professionals Abstract The 4-bromophenyl group, a fundamental aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

< An In-Depth Technical Guide on the Core Role of the 4-Bromophenyl Group in Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromophenyl group, a fundamental aromatic moiety, plays a crucial role in dictating molecular architecture and function. Its distinct steric and electronic properties, along with its ability to engage in specific non-covalent interactions like halogen bonding, make it a valuable component in medicinal chemistry and materials science. This guide offers a detailed examination of the principles governing the 4-bromophenyl group's behavior, providing both theoretical insights and practical experimental protocols for its application.

Core Physicochemical Properties of the 4-Bromophenyl Moiety

The strategic utility of the 4-bromophenyl group is rooted in its intrinsic structural and electronic characteristics. A comprehensive understanding of these properties is essential for predicting and manipulating its function within a molecular framework.

Electronic Influence

The bromine atom exhibits dual electronic behavior. Its electronegativity results in an electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, donating electron density to the phenyl ring (+M effect). Generally, the inductive effect is stronger, leading to a net deactivation of the aromatic ring. This electronic modulation affects the properties of adjacent functional groups and the ring's participation in π-stacking interactions.

Steric and Conformational Impact

With a van der Waals radius of approximately 1.85 Å, the bromine atom introduces significant steric bulk. This feature can be used to control molecular conformation by restricting bond rotations and creating defined three-dimensional structures, which is critical in the design of chiral ligands and catalysts.

Halogen Bonding: A Directional Interaction

A key feature of the 4-bromophenyl group is its capacity to act as a halogen bond (XB) donor. The combination of the phenyl ring's electron-withdrawing nature and the bromine atom's polarizability creates a region of positive electrostatic potential on the bromine atom, known as a "sigma-hole."[1] This enables a highly directional, non-covalent interaction with Lewis basic atoms like oxygen, nitrogen, or sulfur.[1][2][3] The strength of this bond is tunable, depending on the electronic properties of both the donor and acceptor molecules.[4]

Key Molecular Interactions of the 4-Bromophenyl Group

The properties of the 4-bromophenyl group give rise to a variety of intermolecular interactions that are instrumental in molecular recognition and self-assembly.

Halogen Bonding

The 4-bromophenyl group is a potent halogen bond donor, crucial for controlling crystal packing, protein-ligand binding, and the formation of supramolecular structures. The directionality of the C-Br···X interaction offers a level of predictability not found in more diffuse forces.[2][3]

This protocol details the steps for growing and analyzing single crystals to identify and characterize halogen bonds.[5][6]

  • Crystal Growth: Dissolve the compound in a suitable solvent and employ slow evaporation or vapor diffusion to form single crystals.

  • Data Collection: Mount a selected crystal on a single-crystal X-ray diffractometer and collect diffraction data, typically at low temperatures.

  • Structure Solution and Refinement: Process the data, solve the crystal structure using direct or Patterson methods, and refine the model.[5]

  • Analysis of Halogen Bonding Geometry: Examine the refined structure for short Br···X contacts, ensuring the distance is less than the sum of van der Waals radii and the C-Br···X angle is close to 180°.[7]

Diagram: Halogen Bonding Workflow

G cluster_crystal Crystal Growth & Selection cluster_xray X-ray Diffraction cluster_analysis Structure Analysis a Dissolve Compound b Slow Evaporation / Vapor Diffusion a->b c Select High-Quality Crystal b->c d Mount Crystal c->d e Data Collection (Low Temp) d->e f Solve & Refine Structure e->f g Identify Br···X Contacts f->g h Analyze Geometry (Distance & Angle) g->h i Confirm Halogen Bond h->i

Caption: Workflow for the characterization of halogen bonds via X-ray crystallography.

π-Stacking and π-π Interactions

The electron-deficient nature of the phenyl ring in the 4-bromophenyl group influences its participation in π-stacking interactions. It can engage favorably with electron-rich aromatic systems, forming parallel-displaced or T-shaped geometries.[8][9][10][11][12] These interactions are vital for the stability of various biological and synthetic structures.

Hydrophobic and van der Waals Interactions

The 4-bromophenyl moiety is hydrophobic and participates in non-specific van der Waals interactions. In aqueous solutions, the hydrophobic effect promotes the association of these groups, which is a key driver in protein-ligand binding and self-assembly.

Applications in Drug Discovery and Materials Science

The versatile interaction profile of the 4-bromophenyl group makes it a valuable component in designing functional molecules.

Medicinal Chemistry

In drug design, the 4-bromophenyl group is often used to enhance binding affinity and selectivity. The bromine atom can act as a "super-hydrophobe" in protein active sites. Its halogen bonding capability provides a directional anchor, often leading to increased potency.[13][14][15][16]

Diagram: Role in Drug-Receptor Binding

G receptor Receptor Pocket Hydrophobic Pocket XB Acceptor (e.g., C=O) ligand 4-Bromophenyl Moiety Hydrophobic Interaction Halogen Bond (C-Br···O) ligand:hp->receptor:h van der Waals ligand:xb->receptor:xb Directional XB

Sources

Foundational

Structure-activity relationship of substituted methylpentanoate derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Methylpentanoate Derivatives Introduction: The Strategic Pursuit of Potency and Specificity In the landscape of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Methylpentanoate Derivatives

Introduction: The Strategic Pursuit of Potency and Specificity

In the landscape of modern drug discovery and medicinal chemistry, the structure-activity relationship (SAR) remains a foundational pillar.[1] The core tenet of SAR is that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure.[1] By systematically modifying a molecule's architecture and meticulously observing the resultant shifts in biological function, researchers can decipher the precise chemical features—the pharmacophore—responsible for its therapeutic effects.[2] This iterative cycle of design, synthesis, and biological evaluation is the engine that drives the optimization of a promising "hit" compound into a well-refined "lead" with enhanced potency, selectivity, and favorable pharmacokinetic properties.[1][2]

Methyl pentanoate, a simple ester of pentanoic acid, serves as a versatile and synthetically accessible scaffold for chemical exploration.[3][4] While recognized for its use in fragrances and as a plasticizer, its true potential in medicinal chemistry lies in its capacity for targeted modification.[3] By introducing a variety of substituents at different positions on the methylpentanoate core, a diverse library of derivatives can be generated. This guide provides a comprehensive framework for investigating the SAR of these derivatives, detailing the strategic synthesis of analog libraries, robust protocols for biological evaluation, and the interpretation of data to forge a clear path toward optimized, biologically active molecules.

Phase 1: Synthesis and Characterization of an Analog Library

The foundation of any SAR study is a rationally designed library of chemical analogs. The goal is not random modification, but a systematic exploration of how changes in sterics, electronics, and lipophilicity impact biological activity. For the methylpentanoate scaffold, modifications can be targeted at the pentanoate chain or by creating more complex derivatives, such as N-acyl amino esters.[5]

General Synthetic Workflow

The synthesis of a diverse library of substituted methylpentanoate derivatives follows a logical and iterative process. The causality behind this workflow is to ensure that each analog is pure, structurally verified, and ready for biological screening, which is essential for generating reliable SAR data.

G cluster_synthesis Phase 1: Synthesis & Characterization A Scaffold Selection (e.g., Methyl Pentanoate) B Design of Analogs (Vary R-groups) A->B Rational Design C Chemical Synthesis (e.g., Acylation, Esterification) B->C Targeted Synthesis D Workup & Crude Purification C->D E High-Purity Purification (e.g., HPLC, Column Chromatography) D->E Purity >95% F Structural Characterization (NMR, HRMS) E->F Structure Confirmation

Caption: Workflow for the synthesis and characterization of methylpentanoate derivatives.

Experimental Protocol: Synthesis of N-(2-bromo-3-methylbutanamido)pentanoate Derivative

This protocol provides a representative example for synthesizing an N-acylated amino ester derivative of methyl pentanoate, a strategy to introduce complexity and new interaction points.[5] The choice of an acylation reaction is deliberate; it forms a stable amide bond, allowing for the exploration of substituents on both the acyl and the amino ester portions.

Objective: To synthesize methyl 2-(2-bromo-3-methylbutanamido)pentanoate.

Materials:

  • Methyl 2-aminopentanoate hydrochloride

  • 2-bromo-3-methylbutanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyl 2-aminopentanoate hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. The choice of TEA is critical as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing in the main reaction.

  • Acylation: While maintaining the temperature at 0°C, add a solution of 2-bromo-3-methylbutanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the flask. The slow, cooled addition helps to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid chloride and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel.[6] The specific eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

  • Characterization: Combine the pure fractions and remove the solvent. Confirm the structure and purity of the final product, methyl 2-(2-bromo-3-methylbutanamido)pentanoate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Phase 2: Biological Evaluation and Screening

Once a library of pure, characterized analogs is established, the next critical phase is to assess their biological activity. The choice of assay is dictated by the therapeutic target of interest. For a broad-based initial screening, assays for cytotoxicity, anti-inflammatory, and antimicrobial activity are common starting points.

General Biological Screening Workflow

A systematic screening cascade ensures that resources are focused on the most promising compounds. It begins with high-throughput primary screening, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_bio Phase 2: Biological Screening G Compound Library (Pure Analogs) H Primary Screening (e.g., In Vitro Cytotoxicity Assay) G->H Dose-Response I Data Analysis (Calculate IC₅₀/EC₅₀) H->I J Hit Identification (Active Compounds) I->J Activity > Threshold K Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Anti-inflammatory) J->K Confirmation L Lead Prioritization K->L

Caption: A typical workflow for the biological screening of a compound library.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability, making it an excellent primary screen to identify compounds with cytotoxic potential against cancer cell lines.[7] Its self-validating nature comes from its reliance on the metabolic activity of living cells; only viable cells with active mitochondrial dehydrogenases can convert the MTT reagent into a colored formazan product.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of methylpentanoate derivatives against a human cancer cell line (e.g., HepG2).

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Culture HepG2 cells until they reach ~80% confluency. Harvest the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂. The incubation time is a critical parameter that must be optimized and kept consistent for comparability.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: Viability % = (Abs_sample / Abs_control) * 100. Plot the viability against the compound concentration on a logarithmic scale and determine the IC₅₀ value using non-linear regression analysis.[6]

Phase 3: Forging the Structure-Activity Relationship

This phase involves synthesizing the chemical and biological data to understand how specific structural features drive activity. By comparing the IC₅₀ values of analogs with systematic structural changes, clear SAR trends can be established.

Quantitative Data Summary

Presenting the data in a tabular format allows for a direct and clear comparison between the chemical structure and the resulting biological activity.

Compound IDScaffoldR¹ SubstitutionR² SubstitutionCytotoxicity IC₅₀ (µM) vs. HepG2
MP-01 Methylpentanoate-H-H>100
MP-02 Methylpentanoate-CH₃-H85.2
MP-03 Methylpentanoate-Phenyl-H45.7
MP-04 Methylpentanoate-Phenyl-Cl (para)15.3
MP-05 Methylpentanoate-Phenyl-OCH₃ (para)62.1
MP-06 N-Acyl Amino-NH-CO-CH(Br)CH(CH₃)₂-H28.9
Interpretation of SAR Data

The analysis of the above data reveals critical insights that guide the next round of molecular design.

  • Effect of Lipophilicity and Steric Bulk: A simple alkyl substitution at R¹ (MP-02 vs. MP-01) shows a minor increase in activity. However, introducing a larger, more lipophilic phenyl ring (MP-03) significantly improves potency. This suggests the presence of a hydrophobic pocket in the target binding site that can accommodate bulky groups.[8]

  • Electronic Effects: Modifying the phenyl ring reveals electronic effects. The addition of an electron-withdrawing chloro group at the para-position (MP-04) dramatically enhances activity compared to the unsubstituted phenyl ring (MP-03). Conversely, an electron-donating methoxy group (MP-05) reduces potency. This indicates that the electronic nature of the substituent plays a key role, possibly by influencing binding interactions or metabolic stability.[9]

  • Scaffold Hopping: Changing the core scaffold to an N-acylated amino derivative (MP-06) also yields a compound with good activity. This demonstrates that exploring different core structures while maintaining key pharmacophoric features can lead to novel active compounds.

G cluster_sar Key SAR Findings for Methylpentanoate Derivatives cluster_mods Structural Modifications cluster_outcomes Impact on Biological Activity A Methylpentanoate Core B Increase Lipophilicity/Bulk at R¹ (e.g., -H → -Phenyl) C Add Electron-Withdrawing Group (e.g., -Cl on Phenyl) D Add Electron-Donating Group (e.g., -OCH₃ on Phenyl) E Introduce H-Bond Donor/Acceptor (e.g., Amide Linkage) F ▲ Potency Increase B->F C->F G ▼ Potency Decrease D->G H ▲ Maintained/Improved Potency E->H

Caption: A logical diagram summarizing the key structure-activity relationships.

Computational Chemistry in SAR Elucidation

Modern SAR studies are increasingly augmented by computational methods, which provide valuable insights and help prioritize synthetic efforts.[10]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between chemical structure and biological activity.[11][12] By developing a 3D-QSAR model, researchers can predict the activity of unsynthesized compounds and visualize the favorable and unfavorable steric and electrostatic interaction fields, guiding the design of more potent analogs.[13][14]

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme.[15] Docking studies can help rationalize the observed SAR; for example, they might show that the enhanced activity of a chloro-substituted derivative (MP-04) is due to a specific halogen bond interaction within the active site.[16]

Conclusion and Future Directions

The investigation of the structure-activity relationship for substituted methylpentanoate derivatives is a systematic and multidisciplinary endeavor. It requires a seamless integration of rational molecular design, precise chemical synthesis, and robust biological evaluation. The insights gained from an initial SAR study, such as the importance of lipophilicity at the R¹ position and the influence of electronic effects on appended aromatic rings, are not endpoints but rather guideposts for further optimization.

Future work should focus on expanding the analog library based on these initial findings. This includes exploring a wider range of substituents, investigating different isomers, and applying computational predictions to design molecules with higher predicted potency. By combining empirical testing with in silico modeling, the path from a simple scaffold like methyl pentanoate to a highly optimized, potent, and selective therapeutic agent can be navigated with greater efficiency and precision.

References

  • Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies - Benchchem. (n.d.). BenchChem.
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Oncodesign Services.
  • Application Notes & Protocols: Synthesis and Structure-Activity Relationship (SAR) Studies of Alliacol A Analogs - Benchchem. (n.d.). BenchChem.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). RSC Publishing.
  • Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. (2016). ResearchGate.
  • Sci-Hub. (n.d.). Sci-Hub.
  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (n.d.). MDPI.
  • Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds. (n.d.). NIH.
  • Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. (2016). ResearchGate.
  • Practice of Structure Activity Relationships (SAR) in Toxicology. (n.d.). Oxford Academic.
  • The Diverse Biological Activities of Methyl 3-methyl-2-butenoate Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Exploring QSAR Modeling for Adverse Outcome Pathways: A Comprehensive Approach. (2024). BenchChem.
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (n.d.). PMC.
  • Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. (n.d.). MDPI.
  • γ-Hydroxybutyric acid. (n.d.). Wikipedia.
  • Novel Vulgarin Derivatives: Chemical Transformation, In Silico and In Vitro Studies. (2023). MDPI.
  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). MDPI.
  • Kinetic modeling of methyl pentanoate pyrolysis based on ab initio calculations. (2020). ResearchGate.
  • Methyl pentanoate. (n.d.). Wikipedia.
  • MOLECULAR MODELING, SYNTHESIS, AND QSAR OF 5-O-ACYLPINOSTROBIN DERIVATIVES AS PROMISING ANALGESIC AGENT. (2020). Rasayan Journal of Chemistry.
  • Structure-Activity Relationships of Synthetic Cathinones. (n.d.). PMC - PubMed Central.
  • CAS 624-24-8: Methyl pentanoate. (n.d.). CymitQuimica.
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). NIH.
  • Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. (n.d.). PubMed Central.
  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI.
  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (n.d.). MDPI.
  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. (2024). PubMed.
  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. (n.d.). MDPI.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI.
  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI.
  • Synthesis of Substituted Cyclopentenol Derivatives via Intramolecular Addition Reaction of Vinylcopper Species. (n.d.). ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Characterization of New Leucine Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract Leucine, an essential branched-chain amino acid, is a critical regulator of protein synthesis and metabolic processes, primarily through its activa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine, an essential branched-chain amino acid, is a critical regulator of protein synthesis and metabolic processes, primarily through its activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This central role has spurred significant interest in the development of leucine analogues as potential therapeutic agents for a range of conditions, including metabolic disorders, muscle wasting diseases, and cancer. This guide provides a comprehensive technical overview of the modern workflow for the discovery and characterization of novel leucine analogues, from initial screening to in-depth mechanistic studies. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of therapeutic development.

Introduction: The Rationale for Leucine Analogue Development

Leucine is not merely a building block for proteins; it is a potent signaling molecule.[3] Its most well-characterized function is the stimulation of the mTORC1 pathway, a central hub for cellular growth, proliferation, and metabolism.[4] Leucine-mediated activation of mTORC1 promotes protein synthesis in skeletal muscle and other tissues, making it a key player in muscle mass maintenance and growth.[4][5] Dysregulation of the mTOR pathway is implicated in a variety of diseases, highlighting the therapeutic potential of modulating this pathway.

The development of leucine analogues is driven by the need for molecules with improved pharmacological properties compared to natural leucine. These desired properties include:

  • Enhanced Potency and Selectivity: Analogues may be designed to have a higher affinity for their molecular targets, leading to greater efficacy at lower concentrations.

  • Improved Pharmacokinetics: Modifications to the leucine structure can alter its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable dosing regimen.[6]

  • Novel Mechanisms of Action: Analogues may interact with the target protein in a different manner than leucine, potentially leading to unique downstream effects or the ability to overcome resistance mechanisms.

  • Reduced Off-Target Effects: By optimizing the structure of the analogue, it may be possible to minimize interactions with other proteins and pathways, thereby reducing the risk of side effects.

The Discovery and Screening Cascade for Leucine Analogues

The journey to identify novel leucine analogues begins with a robust screening strategy designed to sift through large libraries of compounds to find those with the desired biological activity.

Library Design and Sourcing

The starting point for any screening campaign is the compound library. For leucine analogue discovery, libraries can be sourced from:

  • Commercial Compound Vendors: Large, diverse libraries of small molecules are commercially available.

  • In-house Collections: Many pharmaceutical and biotechnology companies maintain proprietary compound libraries.

  • Rational Design and Synthesis: Based on the known structure of leucine and its binding site on target proteins, novel analogues can be designed and synthesized. Recent advances in synthetic chemistry allow for the efficient creation of diverse amino acid derivatives.[7]

High-Throughput Screening (HTS) Assays

HTS assays are essential for rapidly screening large numbers of compounds. For leucine analogues targeting the mTOR pathway, common HTS approaches include:

  • Cell-Based Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or beta-lactamase) under the control of a promoter that is responsive to mTORC1 activity.[8] An increase or decrease in the reporter signal indicates that a compound is modulating the pathway.

  • Biochemical Assays: These assays measure the activity of a specific enzyme in the mTOR pathway, such as the kinase activity of mTOR itself. These assays are typically performed in a cell-free system.

Workflow for Leucine Analogue Discovery and Screening

G cluster_0 Discovery Phase cluster_1 Hit-to-Lead Phase Compound Library Compound Library HTS High-Throughput Screening Compound Library->HTS Screening Hit Identification Hit Identification HTS->Hit Identification Data Analysis Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Validation Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Potency Determination Lead Series Selection Lead Series Selection Dose-Response Analysis->Lead Series Selection SAR Analysis Lead Optimization Lead Optimization Lead Series Selection->Lead Optimization

Caption: A generalized workflow for the discovery and screening of new leucine analogues.

In Vitro Characterization: From Hits to Leads

Once initial "hits" are identified from the HTS, a series of in vitro assays are performed to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Hit Confirmation and Dose-Response Analysis

The first step is to confirm that the activity observed in the primary screen is real and reproducible. This is typically done by re-testing the hit compounds in the same assay. Once confirmed, a dose-response analysis is performed to determine the potency of the compound, often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Target Engagement and Binding Assays

To confirm that a leucine analogue is interacting with its intended target, a variety of biophysical and biochemical assays can be employed:

  • Competitive Binding Assays: These assays measure the ability of the analogue to compete with a known ligand (e.g., radiolabeled leucine) for binding to the target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the binding affinity and kinetics of a compound to its target.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Cell-Based Assays for Pathway Modulation

To understand how a leucine analogue affects the mTOR pathway in a cellular context, a variety of cell-based assays are used:

  • Western Blotting: This technique is used to measure the phosphorylation status of key proteins in the mTOR pathway, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][9] Increased phosphorylation of these proteins is a hallmark of mTORC1 activation.

  • Immunofluorescence: This technique allows for the visualization of the subcellular localization of mTOR and other pathway components. Leucine is known to promote the translocation of mTORC1 to the lysosomal surface, a critical step in its activation.[1]

  • Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure changes in the expression of genes that are regulated by the mTOR pathway.

Experimental Protocol: Western Blotting for mTORC1 Activation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or C2C12 myotubes) in 6-well plates. Once the cells reach the desired confluency, starve them of amino acids for 1-2 hours. Treat the cells with the leucine analogue at various concentrations for 30-60 minutes. Include positive (leucine) and negative (vehicle) controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated S6K (Thr389) and total S6K overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated S6K signal to the total S6K signal.

The mTOR Signaling Pathway and the Role of Leucine

G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: A simplified diagram of the mTOR signaling pathway highlighting the role of leucine.

Structural Characterization: Visualizing the Interaction

Understanding how a leucine analogue binds to its target protein at the atomic level is crucial for structure-based drug design and lead optimization.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex. By crystallizing the target protein in the presence of the leucine analogue, it is possible to obtain a high-resolution structure that reveals the precise binding mode of the compound. This information can then be used to design new analogues with improved affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable tool for structural biology.[10][11] It can be used to determine the structure of a protein-ligand complex in solution, which is a more physiologically relevant environment than a crystal. NMR can also provide information about the dynamics of the interaction, which can be important for understanding the mechanism of action of the compound.[10][11]

Data Presentation: Comparison of Leucine Analogue Properties
AnalogueIC50 (µM)Binding Affinity (Kd, µM)Cell-Based Potency (EC50, µM)
Leucine N/A15050
Analogue A 10255
Analogue B 5010025
Analogue C 120.5

In Vivo Characterization: Assessing Efficacy and Safety

The ultimate test of any potential therapeutic is its performance in a living organism. In vivo studies are essential for evaluating the efficacy, safety, and pharmacokinetic properties of a leucine analogue.

Pharmacokinetic (PK) Studies

PK studies are designed to determine the ADME properties of a compound in an animal model.[6] These studies provide critical information about the bioavailability, half-life, and clearance of the compound, which is essential for determining the appropriate dose and dosing schedule for efficacy studies.

Efficacy Studies in Disease Models

Once the PK profile of a leucine analogue has been established, its efficacy can be tested in relevant animal models of disease. For example, an analogue designed to treat muscle wasting could be tested in a model of sarcopenia or cachexia. The primary endpoint in these studies is typically a measure of muscle mass and function.

Safety and Toxicology Studies

Before a compound can be advanced to clinical trials, it must undergo rigorous safety and toxicology testing to identify any potential adverse effects. These studies are typically conducted in at least two different animal species and involve a wide range of assessments, including clinical observations, blood chemistry, and histopathology.

Decision Tree for Characterization Assay Selection

G Start Start Is the compound active in HTS? Is the compound active in HTS? Start->Is the compound active in HTS? Confirm Hit & Dose-Response Confirm Hit & Dose-Response Is the compound active in HTS?->Confirm Hit & Dose-Response Yes Stop Stop Is the compound active in HTS?->Stop No Does it bind to the target? Does it bind to the target? Confirm Hit & Dose-Response->Does it bind to the target? Target Engagement Assays Target Engagement Assays Does it bind to the target?->Target Engagement Assays Yes Does it bind to the target?->Stop No Does it modulate the pathway in cells? Does it modulate the pathway in cells? Target Engagement Assays->Does it modulate the pathway in cells? Cell-Based Pathway Assays Cell-Based Pathway Assays Does it modulate the pathway in cells?->Cell-Based Pathway Assays Yes Does it modulate the pathway in cells?->Stop No Is a crystal structure needed? Is a crystal structure needed? Cell-Based Pathway Assays->Is a crystal structure needed? X-ray Crystallography / NMR X-ray Crystallography / NMR Is a crystal structure needed?->X-ray Crystallography / NMR Yes Proceed to In Vivo Studies Proceed to In Vivo Studies Is a crystal structure needed?->Proceed to In Vivo Studies No X-ray Crystallography / NMR->Proceed to In Vivo Studies

Caption: A decision tree for selecting the appropriate characterization assays for a new leucine analogue.

Future Directions and Conclusion

The discovery and characterization of new leucine analogues is a rapidly evolving field with immense therapeutic potential. Future research will likely focus on:

  • Developing more selective and potent analogues: By leveraging structure-based drug design and novel synthetic methodologies, it will be possible to create analogues with improved pharmacological properties.

  • Exploring new therapeutic applications: The central role of the mTOR pathway in a wide range of cellular processes suggests that leucine analogues may be effective in treating a variety of diseases beyond metabolic and muscle-wasting disorders.

  • Personalized medicine approaches: As our understanding of the genetic and molecular basis of disease grows, it may be possible to develop leucine analogues that are tailored to the specific needs of individual patients.

References

  • Jewell, J. L., Russell, R. C., & Guan, K. L. (2013). Amino acid signalling and the mTORC1 pathway. Cell Metabolism, 17(6), 821-831. [Link]

  • MetwareBio. (n.d.). Leucine. Retrieved from [Link]

  • Yoon, M. S. (2017). The role of leucine in the regulation of mTOR. BMB Reports, 50(8), 399-406. [Link]

  • Attia, P. (2020, January 17). How amino acids like leucine drive mTOR and affect muscle mass [Video]. YouTube. [Link]

  • Chen, X., et al. (2019). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Marine Drugs, 17(10), 573. [Link]

  • Wilkinson, D. J., et al. (2018). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Nutrients, 10(8), 1055. [Link]

  • Scot-Boyer, M. P., et al. (2010). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure–Activity Studies. Journal of Nutrition, 140(5), 841-847. [Link]

  • Li, F., et al. (2022). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 9, 989009. [Link]

  • Wikipedia. (2023, December 19). Methods to investigate protein–protein interactions. In Wikipedia. [Link]

  • Kim, H., et al. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters, 25(4), 634-639. [Link]

  • Wang, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(16), 8749. [Link]

  • Pongsetkul, J., et al. (2023). Plant-Based Protein Bioinks with Transglutaminase Crosslinking: 3D Printability and Molecular Insights from NMR and Synchrotron-FTIR. Gels, 9(11), 868. [Link]

  • Botion, L. M., & Lancha, A. H. (2011). Leucine stimulates mTOR and muscle protein synthesis in both animal and human. Revista Brasileira de Nutrição Esportiva, 5(29), 337-344. [Link]

  • Junius, F. K., et al. (1996). NMR spectroscopy and X-ray crystallography provide complementary information on the structure and dynamics of leucine zippers. Journal of Molecular Biology, 262(5), 627-635. [Link]

  • El-Kattan, A. F., & Varma, M. V. S. (2018). Amino acid pharmacokinetics and safety assessment. Amino Acids, 50(1), 1-4. [Link]

  • Vékey, K., & Drahos, L. (2011). Leucine enkephalin - A mass spectrometry standard. Journal of Mass Spectrometry, 46(7), 631-641. [Link]

  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

  • La Marca, G., et al. (2013). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). International Journal of Neonatal Screening, 2(1), 1-10. [Link]

  • Romero-Gavilán, F., et al. (2019). In vitro and in vivo functional analysis of selected variants. Scientific Reports, 9(1), 1-13. [Link]

  • Kim, H., et al. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(4), 634-639. [Link]

  • Vékey, K., & Drahos, L. (2011). Leucine enkephalin--a mass spectrometry standard. Journal of Mass Spectrometry, 46(7), 631-641. [Link]

  • De Marco, C., et al. (2013). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. Journal of Translational Medicine, 11, 23. [Link]

  • Junius, F. K., et al. (1996). NMR spectroscopy and X-ray crystallography provide complementary information on the structure and dynamics of leucine zippers. Journal of Molecular Biology, 262(5), 627-635. [Link]

  • Di, L. (2015). Pharmacokinetics and ADME optimization in drug discovery. In Comprehensive Medicinal Chemistry III (pp. 524-540). Elsevier. [Link]

  • Oldenburg, K. R., & Jones, C. S. (2010). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. PerkinElmer Application Note. [Link]

  • Kowal, K., et al. (2012). A virtual high-throughput screening approach to the discovery of novel inhibitors of the bacterial leucine transporter, LeuT. Molecular Membrane Biology, 29(3-4), 141-152. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel Leucine Derived Amides of Theophylline-7-acetic Acid. Molecules, 21(11), 1541. [Link]

  • Assay Genie. (n.d.). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2020). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 10(19), 6797. [Link]

  • De Beer, T. R., et al. (2023). Freeze-Drying in Sucrose Followed by Cryomilling Enables the Formulation of sa-mRNA–LNP Powders for Inhalation. Pharmaceutics, 15(11), 2595. [Link]

  • Gu, C., & Li, H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wikipedia. (2024, January 18). Amino acid. In Wikipedia. [Link]

  • Daw, R. C. (2012). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. [Link]

  • Liu, G. Y., & Sabatini, D. M. (2020). Experimental Approaches in Delineating mTOR Signaling. Trends in Cell Biology, 30(1), 40-52. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000920 L-Leucine. Retrieved from [Link]

  • Di, L., & Feng, B. (2020). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective from the International Consortium for Innovation through Quality in Pharmaceutical Development. Journal of Medicinal Chemistry, 63(13), 6613-6629. [Link]

  • Tran, N. H., et al. (2016). A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. Analytical Chemistry, 88(21), 10499-10506. [Link]

  • Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Retrieved from [Link]

Sources

Foundational

Theoretical and Computational Elucidation of α-Amino Esters: From Conformational Energetics to Rational Drug Design

An In-Depth Technical Guide: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of α-amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of α-amino esters. These molecules, fundamental building blocks in medicinal chemistry and materials science, possess a unique combination of flexibility and reactivity that is best understood through the lens of computational modeling. We will move beyond procedural descriptions to explore the causal relationships behind methodological choices, offering a self-validating framework for robust in-silico investigation.

Introduction: The Dual Nature of α-Amino Esters

α-Amino esters are ubiquitous chiral intermediates in the synthesis of pharmaceuticals and peptidomimetics.[1][2] Their structure, featuring an amine, an ester, and a variable side chain (R) attached to the α-carbon, imparts a delicate balance of conformational freedom and specific intermolecular interactions. This duality governs their reactivity, spectroscopic signatures, and ultimately, their biological function. Understanding this molecule class at a sub-atomic level is paramount for applications ranging from the design of novel therapeutics to the development of advanced biomaterials.[3]

Computational chemistry provides an indispensable toolkit to dissect this complexity. By simulating α-amino esters in silico, we can predict their behavior under various conditions, rationalize experimental observations, and guide synthetic efforts with a precision that is often unattainable through empirical methods alone.[4][5] This guide will navigate the core computational workflows used to study these systems, emphasizing the synergy between theoretical prediction and experimental validation.

Part I: Mapping the Conformational Landscape

The biological activity and reactivity of an α-amino ester are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule by exploring the rotation around its single bonds, primarily the φ (N-Cα) and ψ (Cα-C') dihedral angles.

The Energetic Drivers of Conformation

The preference for certain conformations is not random; it is dictated by a combination of stabilizing and destabilizing forces. Theoretical models allow us to dissect these contributions:

  • Steric Hindrance: The simplest factor, involving repulsive van der Waals interactions between bulky groups, disfavors eclipsed conformations.

  • Orbital Overlap (Hyperconjugation): A more subtle, stabilizing effect arises from the interaction between filled bonding orbitals (e.g., σ C-H) and empty anti-bonding orbitals (e.g., σ* C-C) of adjacent bonds. This interaction is maximized in staggered, anti-periplanar arrangements.[6]

  • Intramolecular Hydrogen Bonding: The presence of the N-H group and the ester carbonyl oxygen allows for the formation of stabilizing intramolecular hydrogen bonds, which can significantly influence the conformational equilibrium, particularly in the gas phase or non-polar solvents.[7]

Computational studies, particularly using Density Functional Theory (DFT), have shown that α-amino esters and their derivatives tend to adopt specific low-energy conformations. For instance, a systematic analysis of α,β-dehydroamino acid esters identified planar C5 and β2 conformations as being particularly stable, with the solvent environment playing a crucial role in shifting the preference towards other forms like α and β helices as polarity increases.[8]

Representative Conformational Data

The following table summarizes typical dihedral angles for stable conformations of an Ac-ΔAla-OMe model system, as determined by B3LYP/6-311++G(d,p) calculations, showcasing the influence of the environment.[8]

ConformationDihedral Angles (φ, ψ) - Gas PhaseRelative Energy (kcal/mol) - Gas PhaseDihedral Angles (φ, ψ) - WaterRelative Energy (kcal/mol) - Water
C5 (-179°, 179°)0.00(-179°, 179°)0.00
β2 (-179°, 2°)0.17(-179°, 2°)0.12
α (-63°, 31°)3.35(-64°, 32°)1.87
β (-67°, 145°)4.31(-69°, 145°)2.50

Data synthesized from theoretical analysis performed on Ac-ΔXaa-OMe model molecules.[8]

Experimental Protocol: Performing a Conformational Search

The causality behind this protocol is to systematically explore the potential energy surface of the molecule to locate all relevant low-energy minima. A hybrid approach, starting with a computationally inexpensive method and refining with a more accurate one, ensures both thoroughness and efficiency.

  • Initial Structure Generation:

    • Build the α-amino ester of interest in a molecular editor (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally cheap force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Systematic Rotational Scan:

    • Identify the key rotatable bonds (primarily φ and ψ).

    • Perform a relaxed potential energy surface (PES) scan. In this step, the chosen dihedral angles are rotated incrementally (e.g., every 15-30 degrees), and at each step, the rest of the molecule's geometry is optimized. This is typically done at a lower level of theory (e.g., DFT with a smaller basis set like 6-31G(d)) to save computational cost.

  • Identification of Minima:

    • Analyze the resulting PES to identify all energy minima. These correspond to candidate stable conformers.

  • High-Level Re-optimization and Frequency Calculation:

    • For each identified minimum, perform a full geometry optimization using a higher level of theory, such as DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[8]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), if solution-phase behavior is of interest.[7][8]

    • Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data like Gibbs free energy.

  • Analysis:

    • Compare the relative Gibbs free energies of all confirmed conformers to determine their equilibrium populations at a given temperature.

Visualization: Conformational Analysis Workflow

G Conformational Analysis Workflow cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_analysis Analysis Build 1. Build 3D Structure ForceField 2. Initial Optimization (e.g., MMFF94) Build->ForceField Scan 3. Relaxed PES Scan (Low-level DFT) ForceField->Scan Identify 4. Identify Energy Minima Scan->Identify Optimize 5. High-Level Optimization (e.g., B3LYP/6-311++G(d,p) + PCM) Identify->Optimize Frequency 6. Frequency Calculation (Confirm minima, get Free Energy) Optimize->Frequency Analysis 7. Compare Energies & Determine Population Frequency->Analysis

Caption: Workflow for identifying stable conformers of α-amino esters.

Part II: Prediction and Validation of Spectroscopic Properties

Computational spectroscopy is a cornerstone for validating theoretical models against experimental reality. By calculating spectra ab initio or with DFT, we can assign experimental peaks with confidence, confirm the structures of synthesized compounds, and understand how molecular structure translates into spectroscopic signals.[9][10]

The Synergy of Theory and Experiment
  • Infrared (IR) Spectroscopy: Theoretical frequency calculations predict the vibrational modes of a molecule.[11] The resulting computed IR spectrum (a plot of frequency vs. intensity) can be directly compared to an experimental FT-IR spectrum. A close match provides strong evidence that the computed conformer is the one present in the experiment.[8] This is crucial for distinguishing between different conformational isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding around each nucleus can be calculated, which is then converted into the familiar chemical shift (δ) values.[12] Comparing calculated ¹H and ¹³C NMR spectra to experimental data helps confirm constitutional isomers and provides insights into the electronic environment of each atom.[4]

  • Rotational Spectroscopy: For volatile derivatives, microwave spectroscopy can provide highly accurate rotational constants.[10] These constants are determined by the molecule's moments of inertia and are thus exquisitely sensitive to its 3D geometry. Calculating these constants from a computed structure and matching them to experiment is a gold standard for gas-phase structure determination.[10]

Experimental Protocol: Calculating NMR and IR Spectra

This protocol is designed to provide a robust prediction of key spectroscopic features that can be directly compared with experimental data for structural validation.

  • Optimized Geometry:

    • Start with a high-quality optimized geometry of the desired conformer, obtained from the workflow in Part I (Step 4). It is critical to use the exact same level of theory (functional, basis set, solvent model) for both optimization and property calculation to ensure consistency.

  • NMR Chemical Shift Calculation:

    • Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR calculations in most quantum chemistry software.

    • The calculation will produce absolute shielding tensors for each atom.

    • To convert these to chemical shifts (δ), calculate the shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the identical level of theory.

    • The chemical shift is then calculated as: δ_sample = σ_ref - σ_sample.

  • IR Spectrum Calculation:

    • This is an intrinsic part of the frequency calculation performed in the conformational analysis (Part I, Step 4). The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

    • Crucial Step: Scaling. Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set imperfections. They must be multiplied by an empirical scaling factor (typically 0.96-0.98 for DFT functionals like B3LYP) to achieve better agreement with experiment. These factors are well-documented for various levels of theory.

  • Spectral Visualization:

    • Use visualization software to plot the calculated frequencies and intensities, typically applying a Lorentzian or Gaussian broadening function to each peak to generate a spectrum that visually resembles an experimental one.

Visualization: Spectroscopic Validation Loop

G Spectroscopic Prediction & Validation cluster_calc Computational Prediction cluster_exp Experimental Measurement Theory Optimized Conformer (High-Level Theory) Calc_NMR Calculate NMR Shieldings (GIAO Method) Theory->Calc_NMR Calc_IR Calculate Vibrational Frequencies (Harmonic Approx.) Theory->Calc_IR Compare Compare Calc_NMR->Compare Calc_IR->Compare Exp_NMR Acquire Experimental ¹H & ¹³C NMR Spectra Exp_NMR->Compare Exp_IR Acquire Experimental FT-IR Spectrum Exp_IR->Compare Match Good Match: Structure Validated Compare->Match Yes NoMatch No Match: Re-evaluate Conformer/Theory Compare->NoMatch No NoMatch->Theory Refine Model

Caption: Iterative workflow for validating computed structures via spectroscopy.

Part III: Uncovering Reactivity and Reaction Mechanisms

Computational chemistry is exceptionally powerful for mapping the entire energy landscape of a chemical reaction, providing insights that are difficult or impossible to obtain experimentally. For α-amino esters, this can involve studying their synthesis, hydrolysis, or participation in more complex transformations.[4][13]

From Reactants to Products via the Transition State

A chemical reaction can be visualized as a path on a potential energy surface. Reactants and products reside in energy valleys (minima), while the highest energy point along the lowest energy path between them is the transition state (TS) . The energy difference between the reactants and the TS is the activation energy barrier, which governs the reaction rate.

Computational studies can:

  • Locate Transition States: Specialized algorithms can find the exact geometry of the TS, which represents the "point of no return" in a reaction.

  • Calculate Activation Energies: Determine the energy barrier, allowing for the comparison of different possible reaction pathways. The path with the lowest barrier is the most likely to occur.

  • Elucidate Mechanisms: By connecting reactants, transition states, and products, the entire reaction mechanism can be mapped. For example, studies on the hydrolysis of α-amino ester prodrugs have used kinetic modeling and computational analysis to show how intramolecular amine attack can facilitate drug release at physiological pH.[14]

Experimental Protocol: Locating a Reaction Transition State

The rationale for this protocol is to find the first-order saddle point on the potential energy surface that connects the reactants and products. This requires a good initial guess and a specialized optimization algorithm.

  • Optimize Reactant and Product Structures:

    • Obtain fully optimized geometries for the reactant(s) and product(s) of the reaction step of interest at a consistent level of theory.

  • Generate an Initial TS Guess:

    • This is the most critical step. Several methods exist:

      • Manual Building: Create a structure that is geometrically intermediate between reactants and products, focusing on the bonds being broken and formed.

      • Linear Synchronous Transit (LST) / Quadratic Synchronous Transit (QST): Many software packages can generate an initial guess by interpolating between reactant and product geometries (e.g., QST2/QST3 methods in Gaussian).

  • Perform the TS Optimization:

    • Use the initial guess to start a transition state optimization calculation. Unlike a minimization, this algorithm seeks a saddle point.

    • Common algorithms include Berny optimization with eigenvector following.

  • Validate the Transition State:

    • A true TS must satisfy two criteria, which are checked with a frequency calculation at the same level of theory:

      • One and Only One Imaginary Frequency: The vibrational analysis must yield exactly one negative (imaginary) frequency.

      • Correct Vibrational Mode: The motion corresponding to this imaginary frequency must be the expected atomic movement for the reaction (e.g., the stretching of a bond being broken and the shrinking of a bond being formed). Visualizing this mode is essential for confirmation.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located TS correctly connects the desired reactants and products, an IRC calculation is performed. This calculation maps the reaction path downhill from the TS in both the forward and reverse directions. The calculation should terminate at the reactant and product energy minima.

Visualization: A Computed Reaction Pathway

G Reaction Coordinate Diagram R Reactants (R) TS Transition State (TS) P Products (P) start ts_peak start->ts_peak end ts_peak->end Y_axis_start Y_axis_end Y_axis_start->Y_axis_end Energy X_axis_start X_axis_end X_axis_start->X_axis_end Reaction Coordinate Ea_start Ea_end Ea_start->Ea_end Ea_label ΔG‡

Caption: Energy profile of a reaction showing reactants, transition state, and products.

Part IV: Applications in Drug Design and Molecular Dynamics

The ultimate goal of many studies on α-amino esters is to inform the development of new drugs and materials. Computational methods are central to this endeavor, bridging the gap between molecular structure and macroscopic function.[15]

Rational Prodrug Design

α-Amino esters are frequently used as prodrugs to improve the solubility or permeability of a parent drug molecule.[14] The ester is designed to be cleaved in the body to release the active pharmaceutical ingredient (API). Computational studies can:

  • Predict Hydrolysis Rates: By modeling the hydrolysis mechanism (either enzyme-catalyzed or chemical), the stability of the prodrug can be predicted. This is crucial for ensuring the drug is released at the right time and place.[14]

  • Tune Electronic Properties: DFT calculations can quantify how substituents on the amino acid or ester portion affect the electrophilicity of the carbonyl carbon, allowing chemists to tune the lability of the ester bond.

Molecular Dynamics (MD) Simulations

While quantum mechanics (like DFT) is excellent for studying single molecules or small complexes with high accuracy, it is too computationally expensive for large systems like a drug in a solvent or interacting with a protein. Molecular Dynamics (MD) simulations, which use classical mechanics-based force fields, fill this gap.[16]

MD simulations can:

  • Simulate Bulk Behavior: Model how α-amino ester-based polymers self-assemble into nanoparticles for drug delivery, providing insights into particle size and stability that align with experimental data like dynamic light scattering (DLS).[17][18]

  • Analyze Solvation and Permeability: Simulate the conformation and solvation of a molecule in different environments (e.g., water vs. a nonpolar lipid membrane) to predict its permeability and "chameleonic" behavior.[19]

  • Study Protein-Ligand Binding: Dock an α-amino ester-containing ligand into a protein's active site and run an MD simulation to assess the stability of the binding pose and calculate binding free energies.

Experimental Protocol: Basic Molecular Dynamics Simulation Setup

This protocol outlines the fundamental steps for simulating a small molecule, like an α-amino ester, in a water box to study its solution-phase conformational dynamics.

  • Force Field Parameterization:

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Generate the parameters (partial charges, bond lengths, angles, etc.) for the α-amino ester. This often involves performing quantum mechanics calculations (e.g., at the HF/6-31G* level) to derive the electrostatic potential (ESP) and fit atomic charges (e.g., using the RESP procedure).

  • System Solvation:

    • Place the parameterized molecule in the center of a simulation box (e.g., a cubic or triclinic box).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E). Add counter-ions as needed to neutralize the system's total charge.

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system and remove any bad contacts or steric clashes introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 298 K) while restraining the solute molecule's position. This is the NVT (constant Number of particles, Volume, Temperature) ensemble.

    • Switch to the NPT (constant Number of particles, Pressure, Temperature) ensemble to allow the box volume to fluctuate and bring the system to the correct density (e.g., at 1 atm). Run this until the system's temperature, pressure, and density have stabilized.

  • Production Run:

    • Once the system is equilibrated, remove the restraints and run the simulation for the desired length of time (nanoseconds to microseconds). The atomic coordinates are saved at regular intervals (e.g., every 10 ps) to create a trajectory.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate properties of interest, such as conformational changes over time, root-mean-square deviation (RMSD), hydrogen bonding, and interactions with the solvent.

Visualization: Computational Drug Discovery Pipeline

G Role of Computation in Drug Discovery cluster_qm Quantum Mechanics (QM) cluster_md Molecular Dynamics (MD) Target Target Identification V_Screen Virtual Screening (Docking) Target->V_Screen Hit_ID Hit Identification V_Screen->Hit_ID Conform Conformational Analysis Hit_ID->Conform Binding Binding Free Energy Hit_ID->Binding Lead_Opt Lead Optimization Conform->Lead_Opt React Reactivity/Stability (Prodrug Design) React->Lead_Opt Binding->Lead_Opt Perm Solvation/Permeability Perm->Lead_Opt Synthesis Synthesis & Assay Lead_Opt->Synthesis Iterative Cycle Candidate Drug Candidate Synthesis->Candidate

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Preparative Purification of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate Enantiomers

Abstract This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the preparative separation and purification of the enantiomers of Methyl 2-amino-2-(4-bromophenyl)-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the preparative separation and purification of the enantiomers of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a chiral building block of significant interest in pharmaceutical synthesis. The method leverages a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline resolution, enabling the isolation of each enantiomer with high purity and yield. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds.

Introduction: The Criticality of Chiral Purity

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a critical aspect of drug development.[1][2] Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a key chiral intermediate whose stereochemical integrity is paramount for the synthesis of downstream target molecules.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the analytical and preparative separation of enantiomers.[3][4][5][6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of racemates, including amino acid derivatives.[3][6] The selection of an appropriate CSP and the optimization of the mobile phase are crucial for achieving successful enantioseparation.[3][7]

This application note provides a comprehensive, step-by-step protocol for the preparative HPLC purification of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate enantiomers. The causality behind the selection of the chiral stationary phase, mobile phase composition, and other chromatographic parameters is explained to provide a deeper understanding of the method's development.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a column with a cellulose or amylose derivative coated or immobilized on a silica support is ideal. A common choice would be a Chiralcel® OD-H or Chiralpak® AD-H column (or equivalent) with dimensions suitable for preparative chromatography (e.g., 250 x 20 mm, 5 µm particle size).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate.

  • Vials and Collection Tubes: Appropriate vials for sample injection and large-volume tubes for fraction collection.

Rationale for Methodological Choices

The selection of a polysaccharide-based CSP is based on their proven success in resolving a wide array of chiral compounds, including those with aromatic groups and amino functionalities.[3][6] The chiral recognition mechanism of these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[8]

A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (IPA) was chosen. This system provides good solubility for the analyte and promotes the necessary interactions with the polar stationary phase for chiral recognition.[9] A small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase to improve peak shape and reduce tailing of the basic amino ester.[10]

Experimental Workflow

The overall workflow for the purification of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate enantiomers is depicted in the following diagram:

G cluster_prep Preparation cluster_sep Separation & Collection cluster_post Post-Purification sample_prep Sample Preparation: Dissolve racemic compound in mobile phase injection Injection: Inject prepared sample onto the column sample_prep->injection mobile_phase_prep Mobile Phase Preparation: n-Hexane/IPA/DEA (e.g., 80:20:0.1 v/v/v) system_prep HPLC System Preparation: Equilibrate column with mobile phase mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation: Isocratic elution of enantiomers injection->separation detection Detection: Monitor elution at a suitable wavelength (e.g., 220 nm) separation->detection collection Fraction Collection: Collect eluting enantiomers in separate tubes detection->collection analysis Purity Analysis: Analyze collected fractions by analytical chiral HPLC collection->analysis evaporation Solvent Evaporation: Remove mobile phase from collected fractions collection->evaporation characterization Characterization: Confirm identity and enantiomeric purity of isolated enantiomers evaporation->characterization

Caption: Experimental workflow for the purification of enantiomers.

Detailed Protocol

Sample Preparation
  • Accurately weigh the racemic Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate.

  • Dissolve the sample in the mobile phase to a final concentration suitable for preparative injection (e.g., 5-10 mg/mL). The optimal concentration should be determined to avoid column overloading.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC System and Method Parameters

The following table summarizes the recommended starting parameters for the HPLC method. These may require further optimization based on the specific column and HPLC system used.

ParameterRecommended ValueRationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 250 x 20 mm, 5 µm)Proven broad selectivity for chiral amines and amino acid derivatives.[3][6]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Provides good separation and peak shape for basic analytes in normal phase.[9][10]
Flow Rate 10.0 mL/minAppropriate for a 20 mm ID preparative column.
Column Temperature 25 °CControlled temperature ensures reproducibility.
Detection Wavelength 220 nmThe bromophenyl moiety provides strong UV absorbance at this wavelength.
Injection Volume 1-5 mLDependent on the sample concentration and column capacity.
Run Time 30 minutes (or until both enantiomers have eluted)Sufficient time to ensure complete elution and re-equilibration.
Purification Procedure
  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the first enantiomer peak begins to elute and stop just after it returns to baseline. Repeat this process for the second enantiomer peak, using a separate collection vessel.

  • Post-Purification Analysis: After collection, reinject a small aliquot of each collected fraction into an analytical chiral HPLC system to assess the enantiomeric purity.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Expected Results and Discussion

Under the optimized conditions, baseline separation of the two enantiomers of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is expected. A representative chromatogram would show two well-resolved peaks.

Table 1: Expected Chromatographic Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~12.5~16.8
Purity (by area %) >99.5%>99.5%
Resolution (Rs) > 2.0-

The resolution value (Rs) between the two enantiomeric peaks should be greater than 1.5 to ensure effective preparative separation. The purity of the collected fractions is anticipated to be greater than 99.5% for each enantiomer.

The logical relationship between key experimental parameters and the separation outcome is illustrated in the diagram below.

G CSP Chiral Stationary Phase (CSP) Resolution Resolution CSP->Resolution Determines chiral recognition MP Mobile Phase Composition MP->Resolution Modulates retention & selectivity RunTime Run Time MP->RunTime Stronger solvent reduces time Additive Basic Additive (e.g., DEA) PeakShape Peak Shape Additive->PeakShape Improves symmetry FlowRate Flow Rate FlowRate->Resolution Affects efficiency FlowRate->RunTime Higher flow reduces time Purity Enantiomeric Purity Resolution->Purity Directly impacts PeakShape->Resolution Poor shape reduces Rs

Caption: Interplay of key parameters in chiral HPLC separation.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the preparative purification of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate enantiomers. By employing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, high levels of resolution and purity can be achieved. This protocol serves as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling the production of enantiomerically pure chiral building blocks for drug discovery and development.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 159-168. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4945. [Link]

  • BGB Analytik. CHIRAL Handbook. [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

  • Al-Tannak, N. F., & Al-Enna, M. K. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of chromatographic science, 50(10), 884–891. [Link]

  • Waters Corporation. Facilitating Chiral Method Development Using UPC2-MS. [Link]

  • DiRocco, D. A., et al. (2017). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Angewandte Chemie International Edition, 56(43), 13232-13236. [Link]

  • Shimadzu. (2018). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu Application News, No. L539. [Link]

  • Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent Application Note. [Link]

  • Ilisz, I., et al. (2014). Enantioselective separation of branched amino acids using various separation systems/modes in HPLC. Journal of separation science, 37(12), 1385–1396. [Link]

  • Shimadzu. (2016). Rapid Method Scouting of Chiral Compounds. Shimadzu Technical Report, C190-E170. [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of chromatography. A, 1101(1-2), 103–109. [Link]

  • Waters Corporation. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Zhang, Y., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1269, 148–155. [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(9), 22-29. [Link]

  • Bhushan, R., & Kumar, V. (2012). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. In Amino Acid Analysis. InTech. [Link]

  • Agilent Technologies. Agilent Chiral Chromatograph Training Guide. [Link]

  • Agilent Technologies. Agilent BioHPLC and AdvanceBio Columns - USER GUIDE. [Link]

  • Shimadzu. Shimdazu Application Handbook Liquid Chromatography. [Link]

  • Gecse, O., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(3), 107-115. [Link]

  • Waters Corporation. The Use of ACQUITY UPC2 and the Waters SFC Investigator for the Analysis, Separation, and Isolation of Canagliflozin and Two Iso. [Link]

  • Shimadzu. Supercritical Fluid Extraction/Chromatography. [Link]

Sources

Application

Using Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate as a building block in peptide synthesis

An Application Guide for the Synthesis of Peptides Incorporating Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate Authored by: Senior Application Scientist, Peptide Chemistry Division Abstract The incorporation of unn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Peptides Incorporating Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Authored by: Senior Application Scientist, Peptide Chemistry Division

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology.[1] These novel building blocks can confer enhanced proteolytic stability, enforce specific secondary structures, and introduce unique chemical functionalities. This guide provides a comprehensive technical overview and detailed protocols for the use of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a sterically hindered α,α-disubstituted amino acid (α,α-DAA), in solid-phase peptide synthesis (SPPS). We address the prerequisite chemical modifications of the building block, optimized coupling strategies to overcome steric hindrance, and post-synthesis processing and characterization.

Introduction: The Rationale for α,α-Disubstituted Amino Acids

Peptides are remarkable therapeutic agents, but their application can be limited by poor metabolic stability and conformational flexibility. α,α-DAAs are powerful tools to overcome these limitations. The presence of two substituents on the α-carbon atom restricts the conformational freedom of the peptide backbone, often inducing well-defined helical or turn structures. This steric shielding also provides significant resistance to enzymatic degradation by proteases.

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a particularly interesting UAA for several reasons:

  • Steric Hindrance: As an α,α-DAA, it presents a significant challenge for peptide bond formation, necessitating advanced synthetic protocols.[2]

  • Conformational Rigidity: Its bulky nature rigidly constrains the peptide backbone, which is invaluable for structure-activity relationship (SAR) studies.

  • 4-Bromophenyl Moiety: The bromine atom serves as a versatile chemical handle for post-synthetic modifications (e.g., Suzuki or Sonogashira cross-coupling). It can also form halogen bonds, potentially enhancing binding affinity to biological targets, and provides a unique spectroscopic signature.[3][4]

  • Leucine-like Side Chain: The 4-methylpentanoate group provides a hydrophobic isobutyl side chain, mimicking the natural amino acid leucine.

This document serves as a practical guide for researchers to successfully incorporate this challenging but rewarding building block into their peptide sequences.

Building Block Properties and Pre-Synthesis Preparation

The commercially available form, Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, is not directly suitable for standard Fmoc-based SPPS. The α-amino group must be protected, and the methyl ester must be hydrolyzed to a free carboxylic acid to enable coupling.

PropertyValue
IUPAC Name Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
CAS Number 1523617-93-7[5]
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Appearance Typically an off-white to white solid or oil
Key Structural Features α,α-disubstituted, 4-bromophenyl ring, isobutyl side chain, methyl ester
Workflow for Building Block Preparation

The following diagram outlines the necessary two-step conversion of the raw material into an SPPS-ready building block.

G cluster_prep Building Block Preparation Workflow Start Methyl 2-amino-2-(4-bromophenyl) -4-methylpentanoate Step1 Nα-Fmoc Protection Start->Step1 Intermediate N-Fmoc Protected Methyl Ester Step1->Intermediate Step2 Saponification (Ester Hydrolysis) Intermediate->Step2 End SPPS-Ready Building Block: N-Fmoc-2-amino-2-(4-bromophenyl) -4-methylpentanoic acid Step2->End G Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Wash1 DMF Wash Deprotection->Wash1 Step 2 Coupling Optimized Coupling: 1. Pre-activate Hindered AA (e.g., HATU/DIPEA) 2. Couple for 2-4h Wash1->Coupling Step 3 (CRITICAL) Wash2 DMF Wash Coupling->Wash2 Step 4 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle

Caption: A single cycle of SPPS for incorporating a sterically hindered amino acid.

Protocol 3: Optimized Manual Coupling of the Hindered Amino Acid

This protocol is designed to maximize coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • SPPS-ready hindered amino acid (from Protocol 2; 4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA; 8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times). [6]2. Activation Solution: In a separate vessel, dissolve the hindered amino acid and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 5-10 minutes. The solution will typically change color.

  • Coupling: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for at least 2 hours.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Re-coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 (a "double couple"). Extended coupling times (up to 4 hours) or gentle heating (35-40°C) may be required for particularly difficult sequences.

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents before proceeding to the next cycle.

ParameterStandard CouplingRecommended for Hindered AARationale
Amino Acid 3-5 eq.4-5 eq.Drives the reaction equilibrium towards product formation.
Coupling Reagent HBTU, HCTU (3-5 eq.)HATU, PyAOP, COMU (3.9-5 eq.) [7][8]Higher reactivity is needed to overcome the steric barrier.
Base DIPEA, Collidine (6-10 eq.)DIPEA (8-10 eq.)Ensures the N-terminal amine is deprotonated and facilitates the activation process.
Coupling Time 30-60 min2-4 hours, with potential for double couplingAllows sufficient time for the sterically impeded reaction to proceed to completion.
Solvent DMFDMF or NMPHigh polarity solvents that are effective at solvating the peptide chain and reagents.

Post-Synthesis Cleavage, Purification, and Characterization

Protocol 4: Global Deprotection and Cleavage

This protocol cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). [6] Materials:

  • Peptide-resin (dried)

  • Reagent B: Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIPS) (88:5:5:2, v/v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (Reagent B, ~10 mL per gram of resin). The scavengers (Phenol, TIPS) are crucial to trap reactive cations generated during deprotection, preventing modification of sensitive residues like Trp or Met. [6]3. Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a flask of cold diethyl ether (at least 10x the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Peptide Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences and by-products from the synthesis and cleavage steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. [9][10][11] General Procedure:

  • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Instrumentation: Use a preparative C18 column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes). The hydrophobic nature of the 4-bromophenyl group may require a steeper gradient or higher final concentration of acetonitrile for elution. [12]4. Fraction Collection: Collect fractions and analyze each by analytical RP-HPLC and Mass Spectrometry to identify those containing the pure target peptide.

  • Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final peptide as a fluffy, white powder. [13]

Characterization
  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical mass. This is the primary verification of a successful synthesis. [13]* Analytical RP-HPLC: Inject a small amount of the final product to confirm its purity (ideally >95%). [12]* Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, 1D and 2D NMR experiments (e.g., COSY, TOCSY) can be performed. The unique aromatic signals from the 4-bromophenyl group and the spin system of the isobutyl side chain can confirm the successful incorporation and structural integrity of the unnatural amino acid. [14][15]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Insufficient reagent activity or reaction time due to extreme steric hindrance.Perform a double couple. Increase coupling time to 4 hours. Consider switching to a stronger coupling reagent (e.g., PyAOP if using HATU). [7][8]
Low Purity of Crude Peptide Aggregation of the peptide chain on the resin, hindering subsequent reactions.Use a more effective swelling solvent like N-Methyl-2-pyrrolidone (NMP). Consider using backbone protecting groups for "difficult" sequences. [16]
Peptide Insoluble After Cleavage The peptide is highly hydrophobic due to the unnatural amino acid.Try dissolving the crude peptide in different solvents like acetic acid, DMF, or DMSO before diluting for HPLC injection.
Side-product Formation Inadequate scavenging during TFA cleavage. Guanidinylation from aminium reagents.Ensure the cleavage cocktail contains sufficient scavengers (TIPS, water). [6]If guanidinylation is suspected, use a phosphonium reagent like PyBOP. [7]

Conclusion

The use of sterically demanding building blocks like Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a challenging yet highly effective approach to designing next-generation peptide therapeutics. Success hinges on a methodical approach that begins with the correct preparation of the building block, followed by the rational selection of highly potent coupling reagents and optimized reaction conditions to overcome steric hindrance. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this and other challenging unnatural amino acids to advance their scientific objectives.

References

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • LifeTein. Basic Peptides synthesis introduction.
  • Biosynth. Reagents for Coupling.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • NIH. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • RSC Publishing. Reprogramming natural proteins using unnatural amino acids.
  • Springer Link. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
  • Google Patents. In vivo incorporation of unnatural amino acids.
  • NIH. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.
  • SciSpace. Amino Acid-Protecting Groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • NIH. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • BenchChem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
  • ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • AAPPTec. Peptide Purification.
  • NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Springer Link. Purification of naturally occurring peptides by reversed-phase HPLC.
  • BenchChem. The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide.
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides.
  • Pharmatutor. HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • ChemicalBook. Methyl 2-aMino-2-(4-broMophenyl)-4-Methylpentanoate.

Sources

Method

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids into Novel Peptides

Authored by a Senior Application Scientist Introduction: Expanding the Chemical and Functional Diversity of Peptides The 20 canonical amino acids that constitute the building blocks of natural proteins offer a remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Expanding the Chemical and Functional Diversity of Peptides

The 20 canonical amino acids that constitute the building blocks of natural proteins offer a remarkable, yet finite, chemical space. For researchers, scientists, and drug development professionals, the ability to venture beyond this natural repertoire by incorporating unnatural amino acids (Uaas) into peptides represents a transformative approach to designing novel therapeutics, research tools, and biomaterials.[1][2][3][4][5] The introduction of Uaas can bestow peptides with enhanced properties such as increased metabolic stability, improved receptor binding affinity and selectivity, and novel functionalities like fluorescence or photo-reactivity.[4][6][7] This guide provides a comprehensive overview of the state-of-the-art methodologies for Uaa incorporation, detailed experimental protocols, and expert insights to navigate the challenges and unlock the full potential of this exciting field.

Methodologies for the Incorporation of Unnatural Amino Acids

The site-specific incorporation of Uaas into peptides can be broadly achieved through chemical synthesis or biological expression systems. The choice of methodology depends on several factors, including the desired length of the peptide, the specific Uaa to be incorporated, the required yield, and the available laboratory infrastructure.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Chemical Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most established and versatile method for the chemical synthesis of peptides, including those containing Uaas.[6] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][8] This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[6]

The success of incorporating a Uaa via SPPS hinges on the careful selection of the synthetic strategy, particularly the protecting groups for the α-amino group of the incoming amino acid. The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes a base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups for the amino acid side chains.[9]

Causality Behind Experimental Choices:

  • Choice of Resin: The selection of the solid support is dictated by the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used, while a Wang or 2-chlorotrityl chloride resin is employed for a C-terminal carboxylic acid.[10]

  • Coupling Reagents: The formation of the peptide bond between the incoming Fmoc-Uaa-OH and the free amine on the resin-bound peptide requires an activating agent. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyanohydroxyiminoacetate (Oxyma) or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their high coupling efficiency.[9] The choice of coupling reagent is critical when dealing with sterically hindered Uaas, where more potent activators may be necessary to drive the reaction to completion.

  • Deprotection and Cleavage: The repetitive cycle of Fmoc deprotection is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF).[6] The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is accomplished with a "cleavage cocktail," most commonly based on trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to quench reactive carbocations generated during deprotection.[11]

SPPS_Workflow cluster_spps_cycle SPPS Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin 1. Resin Swelling in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Uaa Coupling (Fmoc-Uaa-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping Optional: Capping (e.g., Acetic Anhydride) Wash2->Capping Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Capping->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a Uaa.

This protocol describes a single coupling cycle for the incorporation of a Uaa.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-protected unnatural amino acid (Fmoc-Uaa-OH)

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • DIC (N,N'-diisopropylcarbodiimide)

  • Oxyma (Ethyl cyanohydroxyiminoacetate)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DI Water

  • Diethyl ether, cold

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol) in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[6][8] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Uaa Coupling: a. In a separate vial, dissolve the Fmoc-Uaa-OH (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF. b. Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes. c. Add the activated Uaa solution to the deprotected resin. d. Agitate the mixture for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.[9]

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). c. Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[6]

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[6] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether and dry under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Problem Potential Cause Troubleshooting Strategy
Incomplete Coupling Steric hindrance from the Uaa side chain.Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the coupling time and/or temperature. Double couple (repeat the coupling step).
Side Reactions during Cleavage Acid-sensitive Uaa side chains.Modify the cleavage cocktail with appropriate scavengers. Use a milder cleavage strategy if possible.
Aggregation of the Growing Peptide Chain Formation of secondary structures on the resin.Use a resin with a PEG linker (e.g., ChemMatrix®). Incorporate "difficult sequence" strategies like using pseudoproline dipeptides.[9]
Native Chemical Ligation (NCL): Assembling Larger Peptides with Uaas

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of larger peptides and small proteins by joining two unprotected peptide fragments.[12][13] This method is particularly useful for incorporating Uaas into large biomolecules that are difficult to access by total SPPS.

NCL involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[13][14] The reaction proceeds through a transthioesterification step to form a thioester-linked intermediate, which then undergoes a spontaneous and irreversible S-to-N acyl shift to form a native peptide bond at the ligation site.[13][14]

Causality Behind Experimental Choices:

  • Ligation Site Selection: The primary requirement for NCL is the presence of a cysteine residue at the N-terminus of one of the peptide fragments. However, methods have been developed to extend the scope of NCL to other ligation sites by using cysteine surrogates that can be subsequently desulfurized to the native alanine residue.[13][15]

  • Peptide Thioester Synthesis: The peptide fragment containing the C-terminal thioester is typically synthesized using SPPS on a specialized resin that allows for the generation of the thioester upon cleavage.[12]

  • Reaction Conditions: NCL is typically performed in an aqueous buffer at a neutral pH in the presence of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), which accelerates the initial transthioesterification step.[13]

NCL_Workflow cluster_synthesis Peptide Fragment Synthesis (SPPS) cluster_ligation Native Chemical Ligation Peptide1 Synthesis of Peptide 1 with C-terminal Thioester Ligation Ligation of Peptide 1 and Peptide 2 in Aqueous Buffer Peptide1->Ligation Peptide2 Synthesis of Peptide 2 (containing Uaa) with N-terminal Cysteine Peptide2->Ligation Purification Purification of Ligated Peptide (RP-HPLC) Ligation->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

Caption: Workflow for Native Chemical Ligation (NCL) to produce a Uaa-containing peptide.

Materials:

  • Peptide 1 with a C-terminal thioester

  • Peptide 2 with an N-terminal cysteine and an internal Uaa

  • Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0)

  • 4-mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Dissolve Peptides: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer.

  • Add Reagents: Add TCEP to the solution to ensure the cysteine thiol is in its reduced state. Add MPAA as a catalyst.

  • Incubate: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the full-length ligated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and other analytical techniques.

Cell-Based Expression: Harnessing the Ribosome for Uaa Incorporation

Genetic code expansion allows for the site-specific incorporation of Uaas into peptides and proteins during ribosomal translation in living cells.[16][17][18] This powerful technique involves reprogramming the cellular translational machinery to recognize a specific codon, typically a stop codon like UAG (amber), as a signal to incorporate a Uaa.[18][19]

The key to genetic code expansion is the development of an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[17][18] This means that the engineered aaRS specifically charges the engineered tRNA with the desired Uaa, and this pair does not cross-react with the endogenous aaRSs, tRNAs, or canonical amino acids of the host cell.[17]

Causality Behind Experimental Choices:

  • Orthogonal Pair Selection: The most commonly used orthogonal pairs are derived from archaeal organisms like Methanocaldococcus jannaschii, as their translational machinery is sufficiently different from that of common expression hosts like E. coli to ensure orthogonality.[18]

  • Codon Reprogramming: The amber stop codon (UAG) is frequently chosen for reprogramming because it is the least used stop codon in many organisms.[18][19] The engineered tRNA, often called a "suppressor tRNA," has an anticodon that recognizes the UAG codon.

  • Host Cell Engineering: The host organism (e.g., E. coli, yeast, or mammalian cells) is transformed with plasmids encoding the orthogonal aaRS, the suppressor tRNA, and the gene of interest containing the UAG codon at the desired position for Uaa incorporation.[18][20] The Uaa is supplied in the cell culture medium.

GCE_Workflow cluster_prep Preparation cluster_expression Expression and Incorporation cluster_purification Purification and Analysis Plasmid_Design 1. Design Plasmids: Orthogonal aaRS, Suppressor tRNA, Target Gene with UAG Transformation 2. Transform Host Cells with Plasmids Plasmid_Design->Transformation Culture 3. Culture Cells and Add Uaa to Medium Transformation->Culture Induction 4. Induce Protein Expression Culture->Induction Harvest 5. Harvest Cells and Lyse Induction->Harvest Purification 6. Purify Uaa-containing Peptide Harvest->Purification Characterization 7. Characterize (Mass Spec, Western Blot) Purification->Characterization

Caption: Workflow for incorporating a Uaa into a peptide using genetic code expansion.

Materials:

  • E. coli expression strain

  • Plasmid encoding the orthogonal aaRS

  • Plasmid encoding the suppressor tRNA

  • Plasmid encoding the target peptide with an in-frame amber (TAG) codon

  • Unnatural amino acid

  • Appropriate growth media and antibiotics

  • Inducing agent (e.g., IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the three plasmids.

  • Starter Culture: Inoculate a single colony into a small volume of growth medium with the appropriate antibiotics and grow overnight.

  • Expression Culture: Inoculate a larger volume of growth medium with the starter culture. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Uaa Addition: Add the Uaa to the culture medium to a final concentration typically in the range of 1-10 mM.

  • Induction: Induce protein expression by adding the inducing agent (e.g., IPTG).

  • Incubation: Continue to incubate the culture for several hours to allow for protein expression.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Purification: Purify the Uaa-containing peptide from the cell lysate, typically using affinity chromatography (e.g., His-tag purification).

  • Characterization: Confirm the successful incorporation of the Uaa by mass spectrometry and Western blotting.

Characterization of Novel Peptides Containing Unnatural Amino Acids

The successful incorporation of a Uaa and the purity of the final peptide must be rigorously confirmed. Mass spectrometry and NMR spectroscopy are the two primary analytical techniques for the characterization of these novel biomolecules.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the identity and purity of synthetic peptides.[21] For Uaa-containing peptides, MS confirms that the desired modification has been made and that the molecular weight of the peptide is correct.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing peptides and provides a highly accurate mass measurement of the intact molecule.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): MALDI is another soft ionization technique that is excellent for determining the molecular weight of peptides.[22]

  • Tandem Mass Spectrometry (MS/MS): To confirm the precise location of the Uaa within the peptide sequence, tandem MS is employed. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to reconstruct the amino acid sequence.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[23][24] For peptides containing Uaas, NMR can provide valuable insights into how the modification affects the peptide's conformation and flexibility.[25][26]

  • ¹H NMR: A one-dimensional proton NMR spectrum can serve as a fingerprint of the peptide and can be used to assess its purity and folding state.[23]

  • 2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments are used to assign the resonances of all the protons in the peptide and to identify through-space proximities between protons (NOEs), which are used to calculate the 3D structure.

  • Heteronuclear NMR (¹³C, ¹⁵N): If the peptide is isotopically labeled, heteronuclear NMR experiments can be performed to resolve spectral overlap and provide additional structural restraints. Uaas containing unique NMR-active nuclei, such as ¹⁹F, can be particularly useful as probes of local environment and ligand binding.[25][26]

Applications and Future Perspectives

The ability to incorporate Uaas into peptides has opened up new avenues in drug discovery, chemical biology, and materials science.

  • Drug Discovery: Uaas are used to enhance the therapeutic properties of peptides, such as increasing their half-life by introducing resistance to proteolysis, improving their binding affinity to disease targets, and enabling novel delivery strategies.[1][2][3][4][5]

  • Probes for Biological Systems: Peptides containing fluorescent, photo-crosslinking, or bioorthogonal Uaas are invaluable tools for studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.[27]

  • Biomaterials: The incorporation of Uaas can be used to create novel peptide-based biomaterials with tailored structural and functional properties, such as hydrogels for tissue engineering and self-assembling nanomaterials.

The field of Uaa incorporation continues to evolve rapidly, with ongoing efforts to expand the repertoire of genetically encodable Uaas, develop more efficient and robust incorporation methodologies, and explore new applications for these powerful tools.[28] The convergence of chemical synthesis and synthetic biology promises to further accelerate the development of novel peptides with unprecedented functions, paving the way for the next generation of therapeutics and research tools.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kimoto, M., & Hirao, I. (2022). Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. PMC. Retrieved from [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. Retrieved from [Link]

  • Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]

  • Dawson, P. E., et al. (n.d.). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PMC. Retrieved from [Link]

  • Sharma, K., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

  • Sharma, K. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

  • Lu, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Retrieved from [Link]

  • Parajuli, N. (2023). Expanding the genetic code: a non-natural amino acid story. Portland Press. Retrieved from [Link]

  • Drienovská, I., & Budisa, N. (2021). Genetic Code Expansion: A Brief History and Perspective. ACS Publications. Retrieved from [Link]

  • Aust, H. J., et al. (2025). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. Retrieved from [Link]

  • Dougherty, D. A. (n.d.). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. Retrieved from [Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. cactus.ai. Retrieved from [Link]

  • Fu, Y. (2009). NATIVE CHEMICAL LIGATION. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]

  • Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Retrieved from [Link]

  • Noren, C. J., et al. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature. Retrieved from [Link]

  • Tsoumpelis, C., et al. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature. Retrieved from [Link]

  • Qu, H., et al. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Retrieved from [Link]

  • Lu, J., et al. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate. Retrieved from [Link]

  • Reddit User. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Retrieved from [Link]

  • Krchňák, V., & Flegelová, Z. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. Retrieved from [Link]

  • D'Souza, L. J., & Payne, R. J. (n.d.). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate. Retrieved from [Link]

  • CAS. (n.d.). Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma. CAS. Retrieved from [Link]

  • Wang, D., et al. (n.d.). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. wjw.whu.edu.cn. Retrieved from [Link]

  • Cistrone, P. A., et al. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC. Retrieved from [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Retrieved from [Link]

  • Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Retrieved from [Link]

  • iBiology. (2013). Unnatural Amino Acids. YouTube. Retrieved from [Link]

  • Qu, H., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Retrieved from [Link]

  • Coin, I., et al. (2025). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]

  • Chrone, V. G., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • E-Jean, L. (2014). Methods and protocols of modern solid phase peptide synthesis. hal.science. Retrieved from [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Wang, X., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. Retrieved from [Link]

  • Various Authors. (n.d.). Mass spectrometry characterization and amino acid sequence... ResearchGate. Retrieved from [Link]

  • Sweedler, J. V., & Rubakhin, S. S. (n.d.). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Springer Nature. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Strecker Synthesis of α,α-Disubstituted Amino Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Relevance of the Strecker Synthesis for Complex Amino Acids First discovered in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Strecker Synthesis for Complex Amino Acids

First discovered in 1850 by Adolph Strecker, the Strecker synthesis remains a cornerstone of amino acid chemistry.[1] It provides a direct and efficient pathway to α-amino acids from simple carbonyl precursors.[1][2] While classically applied to aldehydes, its extension to ketones offers a powerful route to α,α-disubstituted amino acids. These structures are of significant interest in medicinal chemistry and drug development as they can impart unique conformational constraints on peptides, enhance metabolic stability, and serve as versatile chiral building blocks.[3]

This application note provides a detailed guide to the experimental setup for the Strecker synthesis of α,α-disubstituted amino acids. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by sterically hindered ketones, and provide detailed, field-proven protocols for their successful synthesis.

Mechanistic Overview: A Two-Stage Cascade to α,α-Disubstituted Amino Acids

The Strecker synthesis is a two-part process: (1) the formation of an α-aminonitrile from a ketone, an amine source, and a cyanide source, and (2) the subsequent hydrolysis of the nitrile to yield the final amino acid.[2][4]

Part 1: Formation of the α-Aminonitrile

The initial stage involves the reaction of a ketone with an amine source, typically ammonia (often generated in situ from an ammonium salt like ammonium chloride, NH₄Cl), to form a ketimine intermediate.[4] This equilibrium is often the rate-limiting step, especially with sterically hindered ketones. The ketimine (or its protonated form, the iminium ion) is then attacked by a nucleophilic cyanide anion (from KCN or NaCN) to form the stable α-aminonitrile.[2] The use of ammonium chloride and an alkali metal cyanide is a safer and more common laboratory practice than using hazardous hydrogen cyanide gas and ammonia.[2]

Strecker_Part1 cluster_reactants Reactants cluster_product1 Stage 1 Product Ketone Ketone (R1, R2 = Alkyl/Aryl) Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃ - H₂O Ammonia Ammonia (NH₃) (from NH₄Cl) Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) (from KCN/NaCN)

Part 2: Hydrolysis of the α-Aminonitrile

The second stage involves the hydrolysis of the nitrile functional group of the α-aminonitrile to a carboxylic acid. This is typically achieved under harsh conditions, requiring either strong acid or base and elevated temperatures.[5] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[4] Subsequent tautomerization and elimination of ammonia yield the final α,α-disubstituted amino acid.[4]

Strecker_Part2 cluster_reactant2 Reactant cluster_product2 Final Product Aminonitrile α-Aminonitrile Intermediate Hydrolysis Intermediates (e.g., Amide) Aminonitrile->Intermediate + H₂O, H⁺ or OH⁻ Heat Water Water (H₂O) (Acid or Base) AminoAcid α,α-Disubstituted Amino Acid Intermediate->AminoAcid + H₂O - NH₃

Experimental Design and Core Protocols

The successful synthesis of α,α-disubstituted amino acids via the Strecker reaction hinges on careful control of reaction conditions to overcome the inherent steric hindrance of ketone substrates. Ketones are generally less reactive than aldehydes in this synthesis.[6]

Key Considerations for Sterically Hindered Ketones:
  • Driving Imine Formation: The equilibrium for imine formation from ketones is often unfavorable. To drive the reaction forward, it is crucial to remove water as it is formed. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus.[7] In many one-pot Strecker protocols, high concentrations of the ammonia source help to shift the equilibrium.

  • Reaction Time and Temperature: Reactions involving ketones typically require longer reaction times and may benefit from elevated temperatures compared to their aldehyde counterparts.[6]

  • Hydrolysis Conditions: The hydrolysis of the sterically hindered α,α-disubstituted aminonitrile can be challenging and often requires forcing conditions, such as prolonged reflux in concentrated strong acid.

Protocol 1: Synthesis of α-Aminoisobutyric Acid from Acetone

This protocol is adapted from a well-established procedure in Organic Syntheses, demonstrating a reliable method for a simple dialkyl-substituted amino acid.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ammonium Chloride (NH₄Cl)53.49200 g3.7
Acetone58.08175 g (222 mL)3.0
Sodium Cyanide (NaCN)49.01160 g3.2
Ether-500 mL-
Methyl Alcohol-~800 mL-
48% Hydrobromic Acid (HBr)-1 kg-
Pyridine79.10Excess-
Water-As needed-

Procedure:

Part A: Synthesis of the α-Aminonitrile Intermediate

  • In a 3-L round-bottomed flask, dissolve 200 g (3.7 moles) of ammonium chloride in 500 mL of water and filter the solution.

  • Cool the flask in an ice bath to 5–10 °C.

  • With stirring, add a solution of 175 g (3.0 moles) of acetone in 500 mL of ether.

  • Separately, dissolve 160 g (3.2 moles) of sodium cyanide in 350 mL of water and add this solution to the flask over a period of about 1.5 hours, maintaining the temperature between 10–20 °C.

  • Continue stirring for an additional 3 hours, allowing the temperature to rise to room temperature.

  • Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two 100 mL portions of ether.

  • Combine the ether extracts and distill off the ether. The residue is primarily acetone cyanohydrin and the aminonitrile.

Part B: Hydrolysis to α-Aminoisobutyric Acid

  • To the residue from Part A, add 800 mL of methyl alcohol. Cool the solution and saturate it with ammonia gas.

  • Allow the reaction mixture to stand for 2-3 days.

  • Expel the excess ammonia with a current of air and remove the methyl alcohol by distillation.

  • To the residue, add 600 mL of water followed by 1 kg of 48% hydrobromic acid.

  • Reflux the mixture for 2 hours.

  • Distill off the water and excess hydrobromic acid under reduced pressure.

  • Dissolve the residue in 15-20 times its weight of methyl alcohol, filter, and add an excess of pyridine.

  • Allow the mixture to stand overnight for the free amino acid to crystallize.

  • Collect the product by filtration, wash thoroughly with methyl alcohol, and dry. Typical Yield: 30–33% .

Protocol 2: General Procedure for α,α-Disubstituted Amino Acids from Aromatic/Cyclic Ketones

This generalized protocol can be adapted for various sterically hindered ketones, such as benzophenone or cyclopentanone, to yield compounds like α,α-diphenylglycine or cycloleucine.[8] Optimization of reaction time and temperature will be necessary depending on the substrate.

Materials & Suggested Ratios:

ReagentMolar Ratio (relative to ketone)Purpose
Ketone (e.g., Benzophenone)1.0Starting Material
Ammonium Carbonate ((NH₄)₂CO₃)4.0 - 5.0Ammonia & Carbonate Source
Sodium Cyanide (NaCN)1.5 - 2.0Cyanide Source
50% Aqueous Ethanol-Solvent
Concentrated HCl (or H₂SO₄)-Hydrolysis Reagent

Procedure:

Part A: One-Pot Synthesis of the α-Aminonitrile

  • In a sealed pressure vessel, combine the ketone (1.0 eq), ammonium carbonate (4.0-5.0 eq), and sodium cyanide (1.5-2.0 eq).

  • Add a sufficient volume of 50% aqueous ethanol to form a stirrable slurry.

  • Seal the vessel and heat to 60–80 °C with vigorous stirring for 12–48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After cooling, carefully vent the vessel in a fume hood. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by crystallization or chromatography if necessary.

Part B: Acid Hydrolysis

  • Combine the crude α-aminonitrile with a 1:1 mixture of concentrated hydrochloric acid and water (or 6M H₂SO₄).

  • Heat the mixture to reflux (100–120 °C) for 12–24 hours. The hydrolysis of sterically hindered nitriles can be slow and require prolonged heating.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the excess acid.

  • Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., pyridine, ammonium hydroxide, or sodium hydroxide) to precipitate the product.

  • Cool the mixture on ice to maximize crystallization.

  • Collect the amino acid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Data Summary and Expected Outcomes

The yields for the Strecker synthesis of α,α-disubstituted amino acids can vary significantly based on the steric and electronic properties of the starting ketone.

Starting KetoneProduct Amino AcidTypical Reaction Time (Aminonitrile)Typical Hydrolysis ConditionsOverall Yield Range
Acetoneα-Aminoisobutyric Acid3-5 hours48% HBr, reflux, 2h30-40%
CyclopentanoneCycloleucine12-24 hoursConc. HCl, reflux, 12-18h50-65%
Cyclohexanone1-Aminocyclohexanecarboxylic acid12-24 hoursConc. HCl, reflux, 12-18h55-70%
Benzophenoneα,α-Diphenylglycine24-48 hoursConc. H₂SO₄, 120°C, 24h20-35%
1-Phenylpropan-2-one2-Amino-2-methyl-3-phenylpropanoic acid12-24 hoursConc. HCl, reflux, 12h40-55%

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Troubleshooting and Optimization

  • Low Yield of Aminonitrile: If the formation of the aminonitrile is low, consider increasing the concentration of the ammonium salt, extending the reaction time, or moderately increasing the temperature. For particularly stubborn ketones, pre-formation of the imine using a dehydrating agent like MgSO₄ or TiCl₄ prior to the addition of the cyanide source may be beneficial.[2][7]

  • Incomplete Hydrolysis: Sterically hindered nitriles can be resistant to hydrolysis. If the reaction stalls, longer reflux times or the use of a stronger acid (e.g., a mixture of H₂SO₄ and HCl) may be necessary. Microwave-assisted hydrolysis can also significantly reduce reaction times.

  • Product Isolation: The final amino acid is amphoteric. Careful adjustment of the pH to the isoelectric point is critical for successful precipitation and isolation.

Conclusion

The Strecker synthesis is a robust and adaptable method for the preparation of α,α-disubstituted amino acids. While the use of sterically hindered ketones presents challenges compared to aldehydes, these can be overcome through careful optimization of reaction conditions, particularly for the imine formation and nitrile hydrolysis steps. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and peptide science.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]

  • Wessjohann, L. A., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH Public Access. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Pearson. (n.d.). What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. [Link]

  • ResearchGate. (2015). How can I synthezise imine from ketone?. [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Quora. (2015). Explain on what basis do acid and basic hydrolysis are employed for different reactions?. [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

Sources

Method

Introduction: The Central Role of Amino Acid Esters in Modern Drug Development

An Application Guide for the Robust and Scalable Synthesis of Functionalized Amino Acid Esters Functionalized amino acid esters are foundational building blocks in the pharmaceutical industry. Their importance stems from...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Robust and Scalable Synthesis of Functionalized Amino Acid Esters

Functionalized amino acid esters are foundational building blocks in the pharmaceutical industry. Their importance stems from their dual role as crucial intermediates in the synthesis of complex peptides and as key components in prodrug strategies, which enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).[1][2] However, transitioning their synthesis from the laboratory bench to an industrial scale presents significant challenges. Issues such as the zwitterionic nature of amino acids, the need for selective protection of reactive functional groups, potential for racemization, and difficulties in purification can impede the development of a robust, safe, and economically viable manufacturing process.[2][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the scale-up synthesis of functionalized amino acid esters. Moving beyond simple procedural lists, this note elucidates the causality behind experimental choices, integrates modern process control strategies, and outlines scalable purification techniques to ensure the final product meets the stringent quality attributes required for pharmaceutical applications.

Pillar 1: Strategic Approaches to Synthesis at Scale

The choice of synthetic route is the most critical decision in a scale-up campaign. The ideal method should not only be high-yielding but also reproducible, safe, and utilize cost-effective and environmentally benign reagents where possible.

The Workhorse: Acid-Catalyzed (Fischer-Speier) Esterification

The Fischer-Speier esterification remains a principal method for amino acid ester synthesis, involving the reaction of an amino acid with an alcohol in the presence of an acid catalyst.[5]

  • Mechanism and Rationale: The acid catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) serves two purposes: it protonates the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it protonates the amino group, forming an ammonium salt. This in-situ protection of the amine prevents the unwanted side reaction of amide formation between amino acid molecules.[5] The reaction is an equilibrium process, and for successful scale-up, the removal of water is essential to drive the reaction to completion.[2]

  • Common Catalysts: While gaseous HCl is a traditional choice, its handling at scale is hazardous. Sulfuric acid is a potent and cost-effective alternative.[1][2] Solid acid catalysts like ion-exchange resins (e.g., Amberlyst® 15) are increasingly favored in industrial settings as they simplify catalyst removal and minimize acidic waste streams.[5]

  • Scale-Up Considerations: This method often requires large volumes of hazardous reagents and can be time-consuming.[5] Azeotropic distillation to remove water, often with a solvent like toluene, introduces toxicity concerns, prompting the search for solvent-free or greener solvent systems.[5]

The Necessity of Orthogonal Protecting Groups

For amino acids with functionalized side chains or for use in subsequent peptide synthesis, a more controlled strategy using protecting groups is mandatory.[6][7] Protecting groups temporarily shield reactive sites, allowing for directed synthesis.[] The key principle for scalability is orthogonality , where each protecting group can be removed under specific conditions without affecting the others.[][9]

Protecting GroupTarget FunctionalityIntroduction ReagentRemoval ConditionsKey Scale-Up Insight
Boc (tert-Butoxycarbonyl)α-AminoBoc-anhydride (Boc₂O)Strong Acid (e.g., TFA, HCl)[6][10]Robust and cost-effective. Ideal for Boc/Bn strategy where side-chain groups are removed by hydrogenolysis.
Fmoc (9-Fluorenylmethoxycarbonyl)α-AminoFmoc-Cl, Fmoc-OSuMild Base (e.g., Piperidine in DMF)[6][10]The cornerstone of modern solid-phase peptide synthesis (SPPS). Its mild removal preserves acid-sensitive side-chain protecting groups (Fmoc/tBu strategy).[7]
Cbz/Z (Benzyloxycarbonyl)α-AminoBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C)[10]A classic group for solution-phase synthesis. Hydrogenation can be highly efficient at scale but requires specialized high-pressure reactors.
tBu (tert-Butyl)Carboxyl (Side Chain)Isobutylene, tBuOHStrong Acid (TFA)Compatible with the Fmoc strategy, as it is stable to the basic conditions used for Fmoc deprotection.[]
Trt (Trityl)Amine, Thiol, Hydroxyl (Side Chain)Trityl chloride (Trt-Cl)Mild AcidHighly acid-labile, allowing for selective deprotection while other groups like Boc remain intact.[][9]

Table 1: Comparison of Common Protecting Groups in Amino Acid Ester Synthesis.

Modern and Sustainable Synthetic Methodologies

To address the shortcomings of classical methods, several innovative approaches are gaining traction for industrial applications.

  • Enzymatic Synthesis: Biocatalysis using enzymes like lipases offers exceptional selectivity under mild reaction conditions (temperature, pH), minimizing by-product formation and energy consumption.[2][11] Lipase-catalyzed transesterification can produce amino sugar fatty acid esters, for example.[12] The primary challenges for scale-up are the cost, stability, and reusability of the enzyme, often addressed through enzyme immobilization.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently transferring energy to polar molecules like amino acids.[5] While highly effective in laboratory batch processes, scaling up requires transitioning to continuous flow microwave reactors to ensure uniform heating and consistent product quality.[5]

  • Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and enhance safety by minimizing the volume of hazardous materials at any given time. This approach is particularly well-suited for the scale-up of highly exothermic or rapid reactions.

Pillar 2: Process Analytical Technology (PAT) for Real-Time Control

A modern scale-up campaign moves away from fixed-time processing and end-product testing towards a dynamic, controlled approach guided by real-time data. This is the core of the Process Analytical Technology (PAT) framework, which aims to design, analyze, and control manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[14][15]

By integrating analytical tools directly into the manufacturing process, PAT enables a deeper process understanding, ensures batch-to-batch consistency, and facilitates continuous improvement.[16][17]

PAT ToolMeasurement PrincipleInformation GainedMode of Operation
FTIR/Raman Spectroscopy Vibrational SpectroscopyReal-time concentration of reactants, products, and intermediates. Reaction kinetics and endpoint determination.In-line (probe inserted into reactor)
High-Performance Liquid Chromatography (HPLC) Chromatographic SeparationQuantitative analysis of product purity, impurity profiling, and concentration of key components.[15]On-line or At-line (automated sampling)
Particle Size Analysis Laser DiffractionCrystal size distribution during crystallization, critical for filtration and product stability.In-line or At-line
Focused Beam Reflectance Measurement (FBRM) Chord Length DistributionMonitors crystallization and particle growth in real-time without sampling.In-line

Table 2: Key PAT Tools for Monitoring Amino Acid Ester Synthesis and Purification.

PAT_Control_Loop PAT Feedback Loop for Process Control cluster_0 Manufacturing Process cluster_1 Real-Time Monitoring cluster_2 Analysis & Control Reactor Chemical Reactor (Synthesis/Crystallization) PAT_Sensor PAT Sensor (e.g., In-line Raman/FTIR) Reactor->PAT_Sensor Continuous Data (Spectral, etc.) Control_System Control System (Chemometric Models, PLC) PAT_Sensor->Control_System Analyzed Data (Concentration, Purity) Control_System->Reactor Process Adjustment (Temp, Dosing Rate) Synthesis_Workflow Workflow for N-Boc-Phe-OMe Synthesis start Start charge Charge Reactor: N-Boc-Phe-OH + MeOH start->charge cool Cool to 0-5 °C charge->cool add_tmscl Slowly Add TMSCl (T < 10 °C) cool->add_tmscl react Stir at RT for 12-18h add_tmscl->react monitor Monitor by HPLC (At-line PAT) react->monitor monitor->react Incomplete concentrate Concentrate in Vacuo monitor->concentrate Complete workup Aqueous Work-up (NaHCO3, Brine) concentrate->workup isolate Dry & Isolate Crude Product workup->isolate purify Purify by Recrystallization isolate->purify purify->isolate Repurify end Final Product purify->end Purity OK

Caption: A step-by-step workflow for the synthesis of N-Boc-L-Phenylalanine Methyl Ester.

Downstream Processing: A Logic for Scalable Purification

Purification is often the bottleneck in scaling up. The choice of method depends on the physicochemical properties of the ester, the impurity profile, and the required final purity.

Purification MethodAdvantages at ScaleDisadvantages at ScaleBest Suited For
Recrystallization High throughput, cost-effective, can yield very high purity, well-established technology. [18]Requires the product to be a stable solid, solvent selection can be challenging, potential for yield loss in mother liquor.Crystalline solid products with thermally stable properties. The primary method for bulk API purification.
Distillation Excellent for removing non-volatile impurities from volatile liquid products.Requires thermal stability of the product, high energy consumption.Low-boiling point, thermally stable liquid amino acid esters.
Preparative Chromatography Can separate complex mixtures and achieve ultra-high purity.High cost (solvents, stationary phase), low throughput, generates significant solvent waste.High-value products, purification of non-crystalline oils, or removal of closely related impurities not separable by crystallization.
Liquid-Liquid Extraction Good for removing impurities with different solubility/pKa; often used in the initial work-up.Can be solvent-intensive, formation of emulsions can be problematic at scale.Initial purification and removal of acidic/basic impurities post-reaction.

Table 3: Comparison of Large-Scale Purification Techniques.

Purification_Decision_Tree Decision Tree for Purification Strategy decision decision outcome outcome start Crude Product Isolated is_solid Is the product a solid? start->is_solid can_crystallize Can a suitable crystallization solvent be found? is_solid->can_crystallize Yes is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No (Oil/Liquid) can_crystallize->is_volatile No outcome_cryst Optimize Recrystallization can_crystallize->outcome_cryst Yes purity_ok Is purity >99.5%? outcome_final Final Product purity_ok->outcome_final Yes outcome_chrom Develop Preparative Chromatography purity_ok->outcome_chrom No is_volatile->outcome_chrom No outcome_distill Optimize Distillation is_volatile->outcome_distill Yes outcome_cryst->purity_ok

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Synthesis of Hindered Amino Acid Esters

Welcome to the Technical Support Center for the synthesis of sterically hindered amino acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered amino acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find in-depth technical guidance, troubleshooting workflows, and answers to frequently asked questions, all grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yields in Esterification and Coupling Reactions

Low yields in the synthesis of hindered amino acid esters are a common challenge, primarily stemming from the steric bulk of the amino acid side chains, which impedes the approach of reactants.[1][2][3] This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Inefficient Activation of the Carboxylic Acid

A primary cause of low yields is the failure to efficiently activate the carboxylic acid group of the hindered amino acid, which is a prerequisite for nucleophilic attack by the alcohol or amine.

Diagnosis:

  • Symptom: The reaction stalls with a significant amount of unreacted starting amino acid.

  • Analysis: Standard activating agents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often not potent enough to overcome the steric hindrance presented by bulky amino acids.[1]

Solutions:

  • Upgrade to a More Potent Coupling Reagent: Switch to in-situ activating reagents that form highly reactive esters capable of overcoming the steric barrier.[1]

    • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective.[1] HATU and PyAOP are often considered among the most efficient as they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for demanding couplings.[1]

    • Oxyma-Based Reagents: COMU is a highly efficient coupling reagent with safety advantages over HOBt- or HOAt-based reagents, as it does not incorporate potentially explosive triazole compounds.[4]

  • Employ Acyl Halide Formation: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[1][4]

Workflow for Selecting a Coupling Reagent:

G Start Low Yield with Standard Carbodiimide (DCC, DIC) SwitchReagent Switch to Potent Activating Reagent Start->SwitchReagent Aminium Aminium/Uronium Salts (HATU, HBTU, HCTU) SwitchReagent->Aminium Phosphonium Phosphonium Salts (PyBOP, PyAOP) SwitchReagent->Phosphonium Oxyma Oxyma-Based (COMU) SwitchReagent->Oxyma ExtremeHindrance Is the Amino Acid Extremely Hindered? (e.g., α,α-disubstituted) Aminium->ExtremeHindrance Phosphonium->ExtremeHindrance Oxyma->ExtremeHindrance AcylFluoride Convert to Acyl Fluoride (e.g., using TFFH) ExtremeHindrance->AcylFluoride Yes Success Improved Yield ExtremeHindrance->Success No AcylFluoride->Success

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. As a non-proteinogenic, α,α-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. As a non-proteinogenic, α,α-disubstituted amino acid ester, this molecule serves as a valuable building block in medicinal chemistry. This document moves beyond standard protocols to offer troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.

The most reliable and versatile method for constructing this class of compounds is a multi-step approach beginning with the Strecker synthesis . This classic multicomponent reaction efficiently assembles the core α-aminonitrile intermediate, which is subsequently converted to the target ester.[1][2]

Part 1: Synthetic Workflow and Core Protocols

The synthesis is best approached as a three-stage sequence. Each stage presents unique challenges and optimization opportunities that will be addressed in the subsequent troubleshooting section.

Overall Synthetic Scheme

G start 1-(4-bromophenyl)-3- methylbutan-1-one step1 α-Aminonitrile (Intermediate A) start->step1 Step 1: Strecker Synthesis (NH4Cl, NaCN, MeOH) step2 α-Amino Acid (Intermediate B) step1->step2 Step 2: Nitrile Hydrolysis (6M HCl, Reflux) end Methyl 2-amino-2-(4-bromophenyl) -4-methylpentanoate (Target) step2->end Step 3: Esterification (SOCl2, MeOH)

Caption: Three-stage synthesis of the target amino acid ester.

Experimental Protocols

Step 1: Strecker Synthesis of 2-amino-2-(4-bromophenyl)-4-methylpentanenitrile

  • To a solution of 1-(4-bromophenyl)-3-methylbutan-1-one (1.0 eq) in methanol (5 mL per 1 mmol of ketone), add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium cyanide (1.5 eq) portion-wise over 15 minutes. Caution: This step may be exothermic and generates highly toxic HCN gas. Perform in a well-ventilated fume hood.[3]

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. This intermediate is often carried forward without further purification.

Step 2: Hydrolysis to 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid

  • Add the crude α-aminonitrile from Step 1 to 6 M aqueous hydrochloric acid (10 mL per 1 mmol of starting ketone).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis of the nitrile is typically slow and requires forcing conditions.[4]

  • Monitor the reaction by LC-MS for the disappearance of the aminonitrile and the appearance of the amino acid product.

  • After cooling to room temperature, wash the aqueous solution with dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to ~6-7 with a suitable base (e.g., NaOH or NH4OH). The amino acid will precipitate as a zwitterion.

  • Collect the solid by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum.

Step 3: Fischer Esterification to Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

  • Suspend the dry amino acid from Step 2 in anhydrous methanol (20 mL per 1 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise. This reagent reacts with methanol to generate HCl in situ, which catalyzes the esterification and keeps the product in its soluble hydrochloride salt form.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the HCl salt and extract the free-base ester.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting Q&A

Issue 1: Low Yield in Strecker Synthesis (Step 1)

  • Q: My Strecker reaction has stalled, with significant starting ketone remaining after 48 hours. What is the cause and how can I improve the yield?

    • A: The reaction of ketones is often slower than aldehydes due to increased steric hindrance.[5] First, ensure your reagents are anhydrous, as water can interfere with the initial imine formation. The primary cause is often an unfavorable equilibrium for the iminium ion intermediate. You can drive the reaction forward by increasing the concentration of the ammonia and cyanide sources (up to 2-3 equivalents). Gently heating the reaction to 40-50 °C can also increase the rate, but be aware this may promote side reactions. For particularly stubborn ketones, using a Lewis acid catalyst may be beneficial.[1]

  • Q: I'm observing a significant byproduct that appears to be the cyanohydrin of my starting ketone. How can this be suppressed?

    • A: Cyanohydrin formation occurs from the direct nucleophilic attack of cyanide on the ketone's carbonyl group.[6] This side reaction is competitive with the desired imine formation. It is often favored if the concentration of free cyanide is high before a sufficient concentration of the imine is established. Ensure you first mix the ketone and the ammonia source (NH4Cl) to allow the imine equilibrium to begin establishing before slowly adding the cyanide source. Maintaining a slightly basic pH (around 8-9.5) can favor imine formation over cyanohydrin, but excessively high pH should be avoided.[7]

Issue 2: Difficulties with Nitrile Hydrolysis (Step 2)

  • Q: The hydrolysis of my α-aminonitrile is extremely slow, even after 24 hours at reflux in 6M HCl. Are there more effective methods?

    • A: Hydrolysis of sterically hindered α,α-disubstituted nitriles is notoriously difficult. Simply extending the reflux time is an option. Alternatively, using concentrated H2SO4 in aqueous acetic acid can sometimes be more effective. For sensitive substrates where decomposition is a concern, a two-step procedure can be employed: first, convert the nitrile to an amide using H2O2 under basic conditions, followed by a milder acid or base hydrolysis of the amide.

  • Q: I am concerned about decomposition of my product under harsh acidic reflux conditions. Is there a way to avoid this?

    • A: Yes, if your molecule has acid-sensitive functional groups, harsh hydrolysis is problematic. An alternative is to protect the amino group of the aminonitrile (e.g., as a Boc-carbamate) before hydrolysis. The Boc-protected aminonitrile can often be hydrolyzed under milder basic conditions (e.g., LiOH in THF/water), followed by deprotection of the Boc group with an acid like TFA. This adds steps but can significantly improve the yield for complex substrates.

Issue 3: Inefficient Esterification and Purification (Step 3)

  • Q: My Fischer esterification gives a low yield, and I recover a lot of unreacted amino acid. How can I drive the reaction to completion?

    • A: Fischer esterification is an equilibrium process. To achieve high conversion, you must either remove the water byproduct or use a large excess of the alcohol. Using thionyl chloride in methanol is highly effective because it is not an equilibrium-driven process and the reaction is irreversible. Ensure your amino acid is completely dry before starting, and use anhydrous methanol. If you are still facing issues, increasing the equivalents of thionyl chloride to 3.0 can help.

  • Q: Purification of the final ester is challenging due to its basicity and similar polarity to byproducts. What's the best strategy?

    • A: The basic amino group can cause streaking on silica gel columns. To mitigate this, you can add a small amount of triethylamine (~1%) to your eluent system (e.g., hexane/ethyl acetate). Alternatively, after the reaction, you can keep the product as its HCl salt, which is often crystalline. You can attempt to purify this salt by recrystallization, and then convert it back to the free base just before its next use.

Frequently Asked Questions (FAQs)
  • Q: What are the primary safety concerns for this synthesis?

    • A: The most significant hazard is the use of sodium or potassium cyanide in the Strecker synthesis.[3] Cyanide salts react with acid to produce highly toxic hydrogen cyanide (HCN) gas. Always handle solid cyanides and the Strecker reaction mixture in a certified chemical fume hood, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit and trained personnel available.

  • Q: Is it possible to perform this synthesis asymmetrically to obtain a single enantiomer?

    • A: Absolutely. The classical Strecker synthesis produces a racemic mixture.[8] For enantioselective synthesis, you can employ an asymmetric Strecker reaction. This is typically achieved by replacing ammonia with a chiral amine auxiliary, such as (R)-phenylglycine amide.[9] The chiral auxiliary directs the cyanide attack to one face of the iminium intermediate, leading to a diastereomeric mixture of aminonitriles that can often be separated. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched amino acid. Alternatively, chiral catalysts can be used to achieve high enantioselectivity.[4]

  • Q: Can the first two steps (Strecker and Hydrolysis) be combined into a one-pot procedure?

    • A: While appealing, a direct one-pot procedure is challenging due to incompatible reaction conditions. The Strecker reaction is typically run in an alcoholic solvent under neutral to slightly basic conditions, while the hydrolysis requires strong aqueous acid and high temperatures. Attempting to add acid directly to the Strecker mixture would generate a large amount of HCN gas, creating a significant safety hazard. A sequential, one-pot process where the methanol is first removed after the Strecker reaction, followed by the careful addition of aqueous HCl, is feasible but requires careful handling and control of the initial acidification step.

Part 3: Optimization Data and Mechanistic Insights

Table 1: Summary of Optimized Reaction Conditions
Parameter Step 1: Strecker Synthesis Step 2: Nitrile Hydrolysis Step 3: Esterification
Key Reagents NH4Cl (1.5 eq), NaCN (1.5 eq)6 M Aqueous HClThionyl Chloride (2.0 eq)
Solvent Anhydrous MethanolWaterAnhydrous Methanol
Temperature 25-40 °C100-110 °C (Reflux)65 °C (Reflux)
Time 24-48 hours12-24 hours4-6 hours
Typical Yield 75-90% (crude)60-80%80-95%
Key Insight Slow addition of NaCN minimizes cyanohydrin formation.[6]Reaction requires forcing conditions due to steric hindrance.In situ HCl generation via SOCl2 is highly efficient.
Mechanistic Diagrams

G cluster_0 Strecker Reaction Mechanism ketone Ketone imine Imine ketone->imine + H₂O ammonia NH3 ammonia->imine + H₂O iminium Iminium Ion (Protonated Imine) imine->iminium + H⁺ aminonitrile α-Aminonitrile iminium->aminonitrile Nucleophilic Attack cyanide CN⁻ cyanide->aminonitrile Nucleophilic Attack

Caption: Key steps in the Strecker synthesis mechanism.[2]

G Troubleshooting Decision Tree for Low Yield start Low Yield in Strecker Rxn? check_ketone Is starting ketone consumed? start->check_ketone check_byproduct Is cyanohydrin the major product? check_ketone->check_byproduct No end Re-evaluate substrate reactivity check_ketone->end Yes (Purification Issue) solution_stalled Increase T to 40°C Increase reagent equivalents (2-3 eq) Extend reaction time to 72h check_byproduct->solution_stalled No (Stalled Reaction) solution_cyanohydrin Ensure slow addition of NaCN Premix ketone and NH4Cl for 30 min Adjust pH to ~8.5 check_byproduct->solution_cyanohydrin Yes

Sources

Troubleshooting

Preventing side reactions in the bromination of phenyl rings

Welcome to the technical support center for the bromination of phenyl rings. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their electrophilic a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of phenyl rings. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their electrophilic aromatic substitution reactions. Here, we address common challenges and provide in-depth, field-proven solutions to prevent unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Polybromination - My reaction produces di- and tri-brominated products instead of the desired mono-brominated compound.

Q: Why am I observing significant polybromination, and how can I suppress it?

A: Polybromination is a common side reaction, especially when dealing with activated phenyl rings. The initial bromination introduces a bromine atom, which is an ortho-, para-directing group. While it's a deactivating group, the first bromine atom doesn't sufficiently deactivate the ring to prevent further reaction, especially under harsh conditions or with highly reactive substrates.

Root Causes and Solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of bromine (Br₂) or N-bromosuccinimide (NBS) is a primary cause of polybromination. The mono-brominated product, still being sufficiently reactive, can undergo a second or even third substitution.

    • Troubleshooting Protocol: Carefully control the stoichiometry. Use a 1:1 molar ratio or even a slight sub-stoichiometric amount of the brominating agent relative to your substrate. Add the brominating agent slowly and portion-wise to maintain a low concentration throughout the reaction.

  • Highly Activating Substituents: Phenyl rings with strongly activating groups (e.g., -OH, -NH₂, -OR) are highly susceptible to polybromination. The increased electron density of the ring makes it extremely reactive towards the electrophile.

    • Expert Insight: For highly activated systems like phenols, the reaction can proceed uncontrollably even without a catalyst. To achieve mono-bromination, consider using milder brominating agents or protecting the activating group. For instance, an amino group can be acylated to form an amide, which is less activating.

  • Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the deactivation of the mono-brominated ring, leading to further substitution.

    • Troubleshooting Protocol: Perform the reaction at the lowest effective temperature.[1] For many brominations, starting at 0°C or even lower and slowly warming to room temperature is advisable.[1] Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to quench it as soon as the starting material is consumed.

Table 1: Strategies to Control Polybromination

StrategyRationaleRecommended Action
Stoichiometric Control Limits the availability of the electrophile.Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to substrate.
Choice of Brominating Agent Milder reagents are less prone to over-reaction.For activated rings, consider using NBS in place of Br₂.
Solvent Effects Solvents can modulate the reactivity of the brominating agent.Using a less polar solvent can sometimes temper the reaction rate.
Temperature Control Lower temperatures reduce the reaction rate and favor the kinetic product.Run the reaction at 0°C or below and monitor progress closely.
Issue 2: Poor Regioselectivity - The bromine is adding to the wrong position on the ring.

Q: My bromination is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the phenyl ring.[1] Understanding these directing effects is crucial for predicting and controlling the outcome.

Causality and Strategic Adjustments:

  • Directing Group Effects:

    • Activating Groups (-OH, -NH₂, -OR, -Alkyl): These are ortho, para-directors because they donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) at these positions.[1]

    • Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These are meta-directors as they withdraw electron density, making the meta position the least deactivated.[1]

    • Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing.

  • Steric Hindrance: Bulky substituents can hinder the approach of the electrophile to the ortho position, leading to a preference for the para product.[2]

    • Expert Insight: When you have competing directing groups, the stronger activating group generally dictates the position of substitution. For instance, in a molecule with both a methoxy (-OCH₃) and a nitro (-NO₂) group, the methoxy group's directing effect will dominate.

Workflow for Enhancing Regioselectivity:

G cluster_0 Regioselectivity Troubleshooting A Identify Directing Groups on Phenyl Ring B Assess Steric Hindrance A->B Electronic Effects Analyzed C Choose Appropriate Catalyst and Conditions B->C Steric Factors Considered D Consider Blocking Groups C->D Selectivity Still Low E Desired Regioisomer Obtained C->E Optimized Reaction D->C Apply Blocking Strategy

Caption: A logical workflow for troubleshooting poor regioselectivity.

Troubleshooting Protocol:

  • Analyze Substituents: Classify each substituent on your starting material as activating/deactivating and determine its directing effect.

  • Evaluate Sterics: If ortho and para positions are electronically favored, consider the size of existing groups. Large groups will favor para substitution.

  • Catalyst Choice: The choice of Lewis acid can sometimes influence the ortho/para ratio. For example, bulkier Lewis acids might further disfavor the ortho position.

  • Blocking Groups: In complex syntheses, a "blocking group" like a sulfonic acid group (-SO₃H) can be temporarily installed to block a reactive site. It can be removed later in the synthetic sequence.

Issue 3: Catalyst Deactivation or Unwanted Side Reactions with the Catalyst.

Q: My reaction is sluggish or stalls, and I suspect a problem with my Lewis acid catalyst (e.g., FeBr₃, AlCl₃). What could be the issue?

A: Lewis acid catalysts are essential for activating the bromine molecule, making it a more potent electrophile.[3][4] However, they are susceptible to deactivation and can sometimes promote unwanted side reactions.

Mechanisms of Failure and Preventative Measures:

  • Moisture Sensitivity: Lewis acids like AlCl₃ and FeBr₃ react vigorously with water. Any moisture in your solvent or on your glassware will hydrolyze the catalyst, rendering it inactive.

    • Protocol: Always use freshly dried solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate-Catalyst Interaction: Substrates containing Lewis basic functional groups (e.g., amines, amides, ethers) can coordinate with the Lewis acid catalyst.[5] This deactivates the catalyst by forming a complex.

    • Expert Insight: If your substrate has a Lewis basic site, you may need to use a stoichiometric amount of the Lewis acid or choose a different synthetic route. For amines, protecting the group as an amide can mitigate this issue.

  • Friedel-Crafts Side Reactions: Lewis acids are also catalysts for Friedel-Crafts alkylation and acylation.[6][7][8] If your reaction mixture contains potential alkylating or acylating agents (e.g., from solvent degradation or impurities), you may observe these as side products.

    • Prevention: Use high-purity, non-reactive solvents. Dichloromethane and carbon tetrachloride are common choices. Avoid using solvents that can act as electrophiles in the presence of a strong Lewis acid.

Diagram: Lewis Acid Catalyst Cycle and Deactivation

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A Br₂ C [Br-Br-FeBr₃] A->C B FeBr₃ B->C I FeBr₃(OH₂)n B->I E [Ar(H)Br]⁺ C->E Electrophilic Attack D Ar-H D->E F Ar-Br E->F Deprotonation G HBr E->G F->B Catalyst Regeneration H H₂O H->I Hydrolysis

Caption: The catalytic cycle for bromination and a common deactivation pathway.

Issue 4: Benzylic Bromination vs. Ring Bromination

Q: I am trying to brominate the phenyl ring, but I am getting bromination on the alkyl side chain instead. How do I control this?

A: This is a classic case of competing reaction mechanisms: electrophilic aromatic substitution on the ring versus free-radical substitution on the benzylic carbon.

Controlling the Reaction Pathway:

  • Electrophilic Aromatic Substitution (Ring Bromination): This pathway is favored by the presence of a Lewis acid catalyst (e.g., FeBr₃) and is typically performed in the dark to discourage radical formation. The electrophile (Br⁺) is generated and attacks the electron-rich aromatic ring.

  • Free-Radical Substitution (Benzylic Bromination): This pathway is promoted by UV light (hν) or a radical initiator (like AIBN or benzoyl peroxide) and the use of N-bromosuccinimide (NBS) .[9] NBS provides a low, steady concentration of Br₂, which is key for selective radical bromination.[9]

Table 2: Conditions for Selective Bromination

Desired ProductReaction TypeKey ReagentsConditions
Ring Bromination Electrophilic Aromatic SubstitutionBr₂, Lewis Acid (FeBr₃)Dark, absence of radical initiators
Benzylic Bromination Free-Radical SubstitutionNBSUV light or radical initiator

Expert Tip: The choice between these two pathways is almost entirely dictated by the reaction conditions. To ensure ring bromination, rigorously exclude light and radical initiators. Conversely, for benzylic bromination, the use of NBS and a radical source is standard practice.[9][10]

References

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

  • Bromination Help. Reddit. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Oxidation of bromide by the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase. Formation of bromamines. PubMed. [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. PubMed Central. [Link]

  • Oxidative treatment of bromide-containing waters: Formation of bromine and its reactions with inorganic and organic compounds - A critical review. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes. ResearchGate. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • ORGANIC REACTION MECHANISM. Unknown Source.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental Science & Technology. [Link]

  • Energy Profile and Temperature Dependence of Product Yields for Electrophilic Addition in Linear Conjugated Systems. McKendree University. [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. ResearchGate. [Link]

  • Halogenation of Benzene-The Need for a Catalyst. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. [Link]

  • Electrochemical oxidation process of bromide to bromine.

Sources

Optimization

Technical Support Center: Enhancing Chiral Separation of Racemic Amino acid Esters by HPLC

Welcome to the Technical Support Center dedicated to the chiral separation of racemic amino acid esters by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the chiral separation of racemic amino acid esters by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and develop robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when undertaking the chiral separation of amino acid esters.

Q1: Which type of Chiral Stationary Phase (CSP) is most suitable for separating my racemic amino acid esters?

A1: The selection of an appropriate CSP is the most critical factor in achieving a successful chiral separation. There is no single "best" CSP, as the choice depends heavily on the specific structure of your amino acid ester. However, we can categorize the most effective CSPs and their primary mechanisms of interaction:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability. They are derivatives of cellulose and amylose, often coated or covalently bonded to a silica support. The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance. For α-amino acid esters, Chiralpak IA and Chiralpak AD-H have shown excellent performance.[1]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating polar and ionic compounds like amino acids.[2] They possess ionic groups and are compatible with a wide range of mobile phases, including aqueous ones, making them ideal for direct analysis without derivatization.[2][3]

  • Crown Ether-Based CSPs: These are highly effective for the separation of primary amines and amino acids.[4] The chiral recognition is based on the formation of inclusion complexes.

  • Ligand Exchange Chromatography (CLEC): This technique relies on the formation of transient diastereomeric complexes between the amino acid enantiomers and a chiral ligand, which can be part of the stationary phase or a mobile phase additive, in the presence of a metal ion.[3]

Recommendation: For initial screening, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points due to their versatility.[5]

Q2: Is derivatization of my amino acid ester necessary for chiral separation?

A2: Not always. The need for derivatization depends on your analytical goals and the properties of your analyte.

  • Direct Separation: Direct analysis on a CSP is often preferred as it simplifies sample preparation and avoids potential side reactions or the introduction of impurities.[2] CSPs like macrocyclic glycopeptides are well-suited for the direct separation of underivatized amino acids.[2][3]

  • Indirect Separation (via Derivatization): If direct methods fail to provide adequate resolution, or if you need to enhance detection sensitivity, derivatization is a powerful strategy.[1]

    • Achiral Derivatization: This is used to improve chromatographic properties (e.g., peak shape) or to introduce a chromophore for UV detection or a fluorophore for fluorescence detection.[1]

    • Chiral Derivatization: This involves reacting the racemic amino acid ester with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[3][6]

Q3: What is the role of the mobile phase in chiral separations of amino acid esters?

A3: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention times and enantioselectivity.

  • Normal-Phase vs. Reversed-Phase: Polysaccharide-based CSPs can be used in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes. The choice of mode can significantly impact selectivity.[5]

  • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) are often used to improve peak shape and resolution by suppressing unwanted ionic interactions.[5]

  • Solvent Polarity: The polarity of the mobile phase solvent is a key parameter in optimizing chiral recognition on CSPs.[7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of amino acid esters.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

  • Inappropriate CSP: The chosen CSP may not have the necessary chiral recognition sites for your analyte.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide). A methodical screening approach can shorten the selection process.[5]

  • Suboptimal Mobile Phase Composition: The mobile phase may not be facilitating the necessary interactions for chiral recognition.

    • Solution 1 (Solvent Composition): Systematically vary the ratio of organic modifier to the aqueous or non-polar component. For some CSPs, a "U-shaped" relationship between retention and organic modifier concentration is observed, meaning that enantioselectivity can increase at both low and high organic modifier concentrations.[2]

    • Solution 2 (Additives): Introduce or vary the concentration of acidic or basic additives. For zwitterionic CSPs, the presence of both acidic and basic additives is often necessary to regulate interactions.[8]

  • Low Temperature: Lowering the column temperature can sometimes enhance chiral recognition by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Ionic Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica support can lead to peak tailing.

    • Solution: Add a competing acid or base to the mobile phase to mask these secondary interaction sites. For basic analytes, an amine like diethylamine is effective, while for acidic analytes, an acid like trifluoroacetic acid can be used.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Problem 3: Irreproducible Retention Times and/or Resolution

Possible Causes & Solutions:

  • "Additive Memory Effect": Some mobile phase additives can adsorb onto the stationary phase and persist even after flushing the column, affecting subsequent analyses.[9] This is particularly relevant in isocratic separations where the column is not rigorously re-equilibrated with a strong solvent gradient.[9]

    • Solution: Dedicate a column to a specific method or type of additive. If this is not feasible, develop a rigorous column washing protocol to remove adsorbed additives between different methods.

  • Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times and selectivity.

    • Solution: Use a column thermostat to maintain a constant and controlled temperature.

  • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Method Development Strategy for Chiral Separation of a Novel Amino Acid Ester

This protocol outlines a systematic approach to developing a robust chiral HPLC method.

  • Analyte Characterization:

    • Determine the pKa of the amino acid ester.

    • Assess its solubility in common HPLC solvents.

    • Identify the presence of aromatic rings or other functional groups that can participate in π-π interactions or hydrogen bonding.[5]

  • Initial CSP and Mobile Phase Screening:

    • Select 2-3 CSPs with different chiral recognition mechanisms (e.g., a polysaccharide-based column and a macrocyclic glycopeptide-based column).[5]

    • Screen each column with a set of generic mobile phases (e.g., for a polysaccharide CSP, screen with a normal phase like hexane/ethanol and a polar organic phase like pure methanol).[5]

    • For basic compounds, add 0.1% diethylamine to the mobile phase; for acidic compounds, add 0.1% trifluoroacetic acid.[5]

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by systematically varying the solvent ratios.

    • Investigate the effect of different mobile phase additives and their concentrations.

    • Optimize the column temperature to maximize resolution.

  • Method Validation:

    • Once the desired separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Workflow Diagram: Method Development for Chiral HPLC

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (pKa, solubility, structure) SelectCSPs Select 2-3 CSPs (e.g., Polysaccharide, Macrocyclic) Analyte->SelectCSPs ScreenMP Screen with Generic Mobile Phases & Additives SelectCSPs->ScreenMP OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) ScreenMP->OptimizeMP Partial Separation Achieved OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp Validation Method Validation (ICH) OptimizeTemp->Validation Optimal Resolution Achieved

Caption: A systematic workflow for developing a chiral HPLC method.

Section 4: Data Presentation

Table 1: Overview of Common Chiral Stationary Phases for Amino Acid Ester Separation

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsTypical Mobile PhasesBest Suited For
Polysaccharide-Based Cellulose or Amylose PhenylcarbamatesHydrogen bonding, π-π interactions, steric hindranceNormal Phase, Polar Organic, Reversed PhaseBroad range of amino acid esters, especially N-protected derivatives[1][7]
Macrocyclic Glycopeptide-Based Teicoplanin, VancomycinIonic interactions, hydrogen bonding, inclusion complexationReversed Phase, Polar Ionic, Polar OrganicDirect separation of underivatized, polar, and ionic amino acids[2][10]
Crown Ether-Based (18-Crown-6)-tetracarboxylic acidHost-guest complexationReversed Phase, Polar IonicPrimary amines and amino acid esters[4]
Ligand Exchange (CLEC) L-Proline, L-PhenylalanineFormation of diastereomeric metal complexesAqueous buffers with a metal salt (e.g., CuSO₄)Underivatized amino acids[3][11]
Zwitterionic Ion-Exchangers Quinine/Quinidine derivativesIon exchange, hydrogen bonding, π-π interactionsPolar IonicFree amino acids and small peptides[8][11]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Scilit. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]

  • Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids applying chiral stationary phases based on Cinchona alkaloid. ResearchGate. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

Sources

Troubleshooting

Stability issues of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. While specific stability data for this exact molecule is not extensively published, this guide synthesizes established principles of α-amino acid ester chemistry to provide robust troubleshooting strategies and preventative measures.

Introduction to the Stability of α-Amino Acid Esters

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is an α-amino acid ester. The stability of this class of compounds in solution is primarily governed by the reactivity of the ester functional group, which is susceptible to hydrolysis. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the solvent system. The presence of the α-amino group can also play a role in the degradation pathway.[1]

This guide will walk you through common stability-related questions, provide the underlying chemical reasoning, and offer detailed protocols to diagnose and mitigate these issues in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound's concentration is decreasing in my aqueous buffer over time. What is the likely cause?

Answer:

The most probable cause for a decrease in the concentration of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate in an aqueous solution is hydrolysis of the methyl ester to form the corresponding carboxylic acid, 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, and methanol. This is a common degradation pathway for ester-containing compounds in the presence of water.[2]

The rate of hydrolysis is highly pH-dependent:

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions (pH > 7), the ester is attacked by the more potent nucleophile, hydroxide ion (OH⁻), leading to a rapid cleavage of the ester bond.[1][2] Standard cleavage of methyl esters often requires highly basic or acidic conditions.[3]

The general mechanism for hydrolysis is depicted below:

G cluster_main Hypothesized Hydrolysis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate Compound Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate (Parent Compound) Water H₂O Degradant 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid (Hydrolysis Product) Compound->Degradant Hydrolysis (H⁺ or OH⁻ catalysis) Methanol CH₃OH

Caption: Hypothesized primary degradation pathway via hydrolysis.

FAQ 2: I observe a new, more polar peak in my RP-HPLC analysis after sample storage. Could this be a degradant?

Answer:

Yes, this is a strong indication of degradation. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), polar compounds have shorter retention times than non-polar compounds. The product of hydrolysis, 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, is a carboxylic acid, which is significantly more polar than the parent methyl ester. Therefore, it will elute earlier from the C18 column.

To confirm the identity of this new peak, you could:

  • Perform a forced degradation study: Intentionally degrade a sample of your compound under acidic and basic conditions and compare the resulting chromatograms with your stored sample.[2][4][5]

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the new peak. The mass of the hydrolysis product should correspond to the loss of a methylene group (-CH₂) and the addition of two hydrogens, resulting in a net mass difference of -14 Da compared to the parent compound.

FAQ 3: How can I improve the stability of my compound in solution for my experiments?

Answer:

To enhance the stability of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate in solution, consider the following strategies:

  • pH Optimization: If your experimental conditions allow, prepare your solutions in a buffer with a pH close to neutral (pH 6-7), where the rate of hydrolysis is typically at a minimum. Avoid strongly acidic or basic buffers.

  • Temperature Control: Store your stock and working solutions at low temperatures (e.g., 2-8°C or -20°C). Chemical reactions, including hydrolysis, are generally slower at lower temperatures.

  • Solvent Selection: If possible, prepare stock solutions in an anhydrous aprotic organic solvent such as DMSO or DMF and dilute into your aqueous buffer immediately before use. This minimizes the time the compound is exposed to water.

  • Prepare Fresh Solutions: The most reliable approach is to prepare your solutions fresh before each experiment to minimize the impact of any potential degradation.

Troubleshooting Guide: A Practical Approach to Stability Assessment

If you are experiencing persistent stability issues, a systematic investigation is necessary. A forced degradation study is a powerful tool to understand the degradation pathways and develop stable formulations.[4][5][6]

Objective: To determine the stability profile of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate under various stress conditions.
Materials:
  • Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

Experimental Workflow:

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Aliquot Stock into Separate Vials A->B C1 Acid Hydrolysis (Add 0.1M HCl, heat at 60°C) B->C1 C2 Base Hydrolysis (Add 0.1M NaOH, room temp) B->C2 C3 Oxidative Stress (Add 3% H₂O₂, room temp) B->C3 C4 Thermal Stress (Heat solution at 60°C) B->C4 C5 Control (No stressor, room temp) B->C5 D Take Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) C1->D C2->D C3->D C4->D C5->D E Neutralize (for acid/base samples) and Dilute D->E F Analyze by Stability-Indicating RP-HPLC Method E->F G Analyze Data: - % Degradation - Identify Degradants - Determine Degradation Rate F->G

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

Part 1: Sample Preparation and Stressing

  • Prepare a Stock Solution: Accurately weigh and dissolve Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate in HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Set up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor solutions as described in the table below. Include a control sample with no stressor.

  • Incubation: Place the vials under the specified temperature conditions.

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

Table 1: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Mix 1 mL of stock with 1 mL of HPLC-grade water. Incubate at 60°C.
Control Mix 1 mL of stock with 1 mL of HPLC-grade water. Keep at room temperature.

Part 2: Sample Analysis by RP-HPLC

  • Sample Quenching/Neutralization:

    • For the acid hydrolysis samples, add an equimolar amount of NaOH to neutralize the solution.

    • For the base hydrolysis samples, add an equimolar amount of HCl to neutralize.

  • Dilution: Dilute all samples (including control and other stressed samples) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

  • HPLC Analysis: Inject the samples onto a C18 column. A typical starting method could be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm), or MS detection. High-performance liquid chromatography (HPLC) is a widely used technique in stability studies.[7]

Part 3: Data Interpretation

  • Calculate Percent Degradation: Compare the peak area of the parent compound in the stressed samples to the peak area at time zero.

    • % Degradation = [(Area_t0 - Area_tx) / Area_t0] * 100

  • Identify Degradation Products: Note the retention times and peak areas of any new peaks that appear in the chromatograms of the stressed samples.

  • Determine Stability Profile: Based on the results, you can determine which conditions cause the most significant degradation. For example, if you see rapid degradation under basic conditions but minimal degradation under neutral thermal stress, you can conclude the compound is particularly sensitive to high pH.

This systematic approach will provide you with a comprehensive understanding of your molecule's stability and enable you to develop robust experimental protocols.

References

  • Gagnon, D., Boudreault, P.-L., & Giguère, D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega. Available at: [Link]

  • Rathore, D. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Wawrzyniak, P. J., et al. (2014). Retention and selectivity of amino acid ester derivatives on (R)-N-(3,5-dinitrobenzoyl)-phenylglycine column. ResearchGate. Available at: [Link]

  • Hay, R. W., & Porter, L. J. (1967). The kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Patel, K., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Arnold, F. H., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Li, T., et al. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Journal of the American Chemical Society.
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Wennemers, H. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Available at: [Link]

  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Kumar, V., & Kumar, R. (2017). core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical Sciences and Research.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylacetate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

  • Preprints.org. (2024).
  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.

Sources

Optimization

Removal of byproducts from the esterification of amino acids

Technical Support Center: Purification of Amino Acid Esters A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Amino acid esters are crucial intermediates in peptide synthesis and serve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Amino Acid Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid esters are crucial intermediates in peptide synthesis and serve as prodrugs to enhance the bioavailability of parent amino acids.[1] Their synthesis, most commonly via Fischer-Speier esterification, involves reacting the amino acid with an alcohol under acidic conditions.[2][3] While effective, this process is an equilibrium reaction and can be complicated by the formation of various byproducts, including unreacted starting material, dipeptides, and other side-products.[1][4] Achieving a high degree of purity is paramount for downstream applications, making the effective removal of these byproducts a critical step.

This guide provides a comprehensive troubleshooting resource for common issues encountered during the purification of amino acid esters. It is structured in a question-and-answer format to directly address specific experimental challenges, offering both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the esterification of amino acids?

A1: The byproduct profile can vary based on reaction conditions, but the most common impurities include:

  • Unreacted Amino Acid: Due to the equilibrium nature of Fischer esterification, incomplete conversion is common.[4] Driving the reaction forward by using a large excess of the alcohol or by removing water as it forms can minimize this.[3][4]

  • Dipeptides/Polypeptides: Self-condensation of the amino acid starting material or the amino acid ester product can occur, especially if the reaction temperature is too high or reaction times are prolonged.

  • Side-Chain Reaction Products: For amino acids with reactive side chains (e.g., Tyr, Ser, Thr, Asp, Glu), esterification or other reactions can occur at the side chain functional group.

  • Water: A direct byproduct of the esterification reaction.[2] Its removal is key to achieving high yields.[1]

Q2: How can I monitor the progress of my reaction and identify these byproducts?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) to achieve good separation. Staining with ninhydrin is effective for visualizing any species with a primary or secondary amine, which will appear as colored spots.[5] Your desired amino acid ester should have a higher Rf value (travel further up the plate) than the starting amino acid due to its increased hydrophobicity.

Q3: My amino acid ester is produced as a hydrochloride salt. Do I need to neutralize it before purification?

A3: It depends on the purification technique.

  • For extraction , yes, you must neutralize the hydrochloride salt to generate the free amine form of the ester, which is soluble in organic solvents.[6][7]

  • For silica gel chromatography , it is often preferable to load the free amine form, though chromatography of the salt is possible with specific mobile phases.

  • For recrystallization , the hydrochloride salt is often ideal as it provides a stable, crystalline solid.[8][9]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My crude product is contaminated with a significant amount of unreacted amino acid.

Cause & Explanation: Amino acids are zwitterionic and highly polar, making them very soluble in aqueous solutions but generally insoluble in common organic solvents.[10] In contrast, the desired amino acid ester (especially as its free amine) is significantly less polar and more soluble in organic solvents. This difference in solubility and acid-base properties is the key to their separation.

Solution: Acid-Base Extraction This is the most effective method for removing unreacted amino acid. The process selectively partitions the acidic starting material and the basic ester product between aqueous and organic phases.[11]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (containing the amino acid ester hydrochloride and unreacted amino acid) in a biphasic system of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Neutralization & Extraction: Slowly add a weak aqueous base, such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3), to the separatory funnel while monitoring the pH of the aqueous layer with pH paper.[6] Add the base dropwise until the pH of the aqueous layer is between 7 and 8.[7][12]

    • Why a weak base? A strong base like sodium hydroxide (NaOH) can hydrolyze your ester product back to the carboxylic acid.[11]

    • What's happening? The base deprotonates the ammonium group of the amino acid ester hydrochloride, forming the free amine, which is now soluble in the organic layer. The unreacted amino acid will form a carboxylate salt, which remains in the aqueous layer.

  • Separation: Shake the separatory funnel vigorously and allow the layers to separate. Drain the organic layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh organic solvent to recover any remaining product.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amino acid ester.

Problem 2: My TLC shows multiple spots close to my product spot, suggesting dipeptide formation or other closely-related impurities.

Cause & Explanation: Byproducts like dipeptides or side-chain isomers can have polarities very similar to the desired product, making separation by simple extraction difficult. In these cases, column chromatography is the preferred method, as it separates compounds based on their differential adsorption to a stationary phase.[13]

Solution: Silica Gel Column Chromatography This technique provides higher resolving power for separating compounds with similar polarities.

Detailed Protocol: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).

  • Choose the Eluent: The key to a successful separation is finding the right mobile phase (eluent).

    • Start by testing solvent systems with TLC. A good system will show clear separation between your product and the impurities, with the product spot having an Rf value of ~0.3.

    • Common eluents for amino acid esters are gradients of methanol in dichloromethane (DCM) or ethyl acetate in hexane.

    • For compounds with free carboxylic acids or amines that may streak on the silica, adding a small amount (0.1-1%) of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.[14]

  • Load the Sample: Dissolve your crude product (neutralized to the free amine form) in a minimal amount of the eluent or DCM. Apply this solution carefully to the top of the silica gel bed.

  • Elute and Collect: Begin passing the eluent through the column. Collect the eluting solvent in fractions. The less polar compounds will elute first.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Type Recommended Eluent System (Starting Point) Notes
Less Polar ImpuritiesGradient: 100% Hexane -> 50:50 EtOAc/HexaneYour product will elute after the impurities.
Dipeptides (More Polar)Gradient: 100% DCM -> 95:5 DCM/MeOHYour product will elute before the dipeptide.
Unreacted Amino AcidGradient: 100% EtOAc -> 90:10 EtOAc/MeOHThe amino acid will likely remain at the top of the column.
Problem 3: My purified product is an oil and will not crystallize, but NMR analysis shows it is pure.

Cause & Explanation: Many free-amine forms of amino acid esters are oils at room temperature. Converting them back to a salt, typically the hydrochloride salt, often yields a stable, crystalline solid that is easier to handle and store.[9]

Solution: Salt Formation and Recrystallization This procedure converts the purified oily ester back into its solid hydrochloride salt.

Detailed Protocol: Recrystallization as a Hydrochloride Salt

  • Dissolution: Dissolve your purified amino acid ester oil in a dry, non-polar organic solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or a mixture of ethyl acetate and hexane are common choices.

  • Acidification: While stirring, slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane).

  • Precipitation: The amino acid ester hydrochloride salt should precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, dry diethyl ether to remove any residual impurities.

  • Drying: Dry the crystalline product under high vacuum to remove all traces of solvent.

Visual Workflows

General Purification Workflow

G start Crude Reaction Mixture (Ester-HCl, AA, Byproducts) extraction Acid-Base Extraction (Separate Organic/Aqueous) start->extraction organic_layer Organic Layer (Free Ester) extraction->organic_layer aqueous_layer Aqueous Layer (Unreacted AA, Salts) extraction->aqueous_layer Discard dry_concentrate Dry & Concentrate organic_layer->dry_concentrate crude_ester Crude Ester Product dry_concentrate->crude_ester tlc TLC Analysis crude_ester->tlc pure Product is Pure tlc->pure Yes impure Product is Impure tlc->impure No recrystallize Recrystallization / Salt Formation pure->recrystallize chromatography Column Chromatography impure->chromatography chromatography->recrystallize final_product Pure Amino Acid Ester recrystallize->final_product

Caption: General workflow for purification of amino acid esters.

Acid-Base Extraction Logic

G start Crude Mixture in Organic Solvent + H2O add_base Add Weak Base (e.g., NaHCO3) pH -> 7-8 start->add_base funnel Separatory Funnel Organic Layer (Top) Aqueous Layer (Bottom) add_base->funnel organic_content R-COOR' (Free Amine) (Less Polar, Soluble) funnel:f1->organic_content aqueous_content H3N+-CHR-COO- (Zwitterion) (Polar Salt, Soluble) funnel:f2->aqueous_content

Caption: Logic of separation during acid-base extraction.

References

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Antonella Piscitelli, et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2008). Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]

  • Daniele Biondini, et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • Google Patents. (2011).
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Radboud Repository. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]

  • MDPI. (2022). Extraction of Amino Acid Esters Using a Pillar[6]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. [Link]

  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Google Patents. (1992). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • SciELO. (2008). Article - Synthesis, characterization and pharmacological evaluation of some new amide prodrugs of flurbiprofen. [Link]

  • European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester. [Link]

  • Indian Academy of Sciences. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?[Link]

  • Google Patents. (1985).
  • Mitsubishi Chemical. (n.d.). Separation and Refining of Amino acids. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?[Link]

  • ResearchGate. (2016). How to do esterification of amino acid?[Link]

  • YouTube. (2014). Fischer Esterification to Make Esters from Carboxylic Acids. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • National Institutes of Health. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]

  • Journal of Biological Chemistry. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. [Link]

  • LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing Amino acid Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with amino acid intermediates during their synthetic wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with amino acid intermediates during their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical rationale to empower you to make informed, effective decisions in the lab. Poor solubility is one of the most common hurdles in peptide synthesis and medicinal chemistry, often leading to decreased yields, difficult purification, and inconsistent results.[1] This resource consolidates field-proven insights and troubleshooting strategies to help you overcome these challenges efficiently.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

Understanding the "why" behind solubility issues is the first step toward solving them. This section addresses the fundamental physicochemical properties governing the solubility of these critical building blocks.

Q1: What are the primary factors governing the solubility of amino acid intermediates?

The solubility of an amino acid intermediate is a complex interplay of several factors:

  • Zwitterionic Character: At its isoelectric point (pI), an amino acid exists as a zwitterion, with both a positive (amino) and negative (carboxyl) charge, but a net neutral charge.[2] This high internal polarity often leads to strong crystal lattice forces, making the solid-state compound very stable and thus poorly soluble in many organic solvents.[3][4]

  • Protecting Groups: The introduction of N-terminal protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) is essential for synthesis but drastically alters the molecule's properties.[5][6] These groups are typically large and hydrophobic, significantly reducing the molecule's polarity and its solubility in aqueous or highly polar systems.[7][8]

  • Side-Chain Properties: The nature of the amino acid's side chain (R-group) is a major determinant. Hydrophobic side chains (e.g., Val, Leu, Ile, Phe) decrease aqueous solubility, while charged (Asp, Glu, Lys, Arg) or polar (Ser, Thr, Asn, Gln) side chains enhance it.[9][10]

  • pH of the Medium: The pH of the solvent system is arguably the most critical variable you can manipulate.[11] By shifting the pH away from the amino acid's isoelectric point, you can force either the amino group or the carboxyl group into a charged state, breaking the zwitterionic form and dramatically increasing solubility in polar solvents.[2][12][13]

Q2: How do common protecting groups (Boc, Fmoc, Cbz) affect solubility?

Protecting groups are non-negotiable for controlled synthesis, but they are often the primary cause of solubility headaches. Their influence is directly related to their chemical structure.

  • Fmoc (9-fluorenylmethoxycarbonyl): The large, planar, and aromatic fluorenyl system makes Fmoc-protected amino acids highly hydrophobic.[14][15] This can lead to aggregation and poor solubility, even in common polar aprotic solvents like N,N-Dimethylformamide (DMF).[14][16] Some derivatives, like Fmoc-Asn-OH and Fmoc-Gln-OH, are notoriously insoluble in DMF.[5]

  • Boc (tert-butoxycarbonyl): The Boc group is also hydrophobic but is generally less bulky and non-planar compared to Fmoc.[][18] This often results in better solubility characteristics in a wider range of organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[18][19] However, Boc-protected amino acids can still present challenges, especially those with hydrophobic side chains.

  • Cbz (Benzyloxycarbonyl): The Cbz group, containing a benzyl ring, also increases hydrophobicity. While historically significant in solution-phase synthesis, its application in modern solid-phase synthesis is limited.[5]

The table below summarizes the general impact of these common protecting groups.

Protecting GroupKey Structural FeatureGeneral Impact on SolubilityCommon Solvents
Fmoc Large, planar aromatic systemSignificantly decreases polarity; prone to aggregation.[14]DMF, NMP, DMSO.[16][]
Boc Bulky, aliphatic tert-butyl groupDecreases polarity; generally better solubility than Fmoc.[18]DCM, DMF, THF, Dioxane.[18][19]
Cbz Aromatic benzyl groupDecreases polarity.Dioxane, Acetone, Ethyl Acetate.
Q3: What is the role of pH in solubilizing these intermediates?

Manipulating pH is the most powerful tool for dissolving amino acid intermediates, especially those that retain their free carboxylic acid or amino groups. The principle lies in converting the zwitterion into a soluble salt.[2][13]

  • In Acidic Conditions (pH < pI): Adding an acid protonates the carboxylate group (-COO⁻), neutralizing its negative charge. The molecule now carries a net positive charge on the amino group (-NH₃⁺), forming a salt (e.g., a hydrochloride or TFA salt) that is often highly soluble in aqueous media.[3][12]

  • In Basic Conditions (pH > pI): Adding a base deprotonates the ammonium group (-NH₃⁺), neutralizing its positive charge. The molecule now carries a net negative charge on the carboxylate group (-COO⁻), forming a salt (e.g., a sodium or ammonium salt) that is also typically soluble in water.[2][12]

The diagram below illustrates this fundamental principle.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) low_ph H₃N⁺-CHR-COOH (Net Positive Charge) Soluble Salt zwitterion H₃N⁺-CHR-COO⁻ (Net Zero Charge) Poorly Soluble Solid low_ph->zwitterion + OH⁻ - H⁺ zwitterion->low_ph + H⁺ - OH⁻ high_ph H₂N-CHR-COO⁻ (Net Negative Charge) Soluble Salt zwitterion->high_ph + OH⁻ - H⁺ high_ph->zwitterion + H⁺ - OH⁻

Effect of pH on Amino Acid Intermediate Charge and Solubility.

Section 2: Practical Troubleshooting Guide

This section provides direct answers and actionable solutions to specific problems encountered in the lab.

Scenario 1: My protected amino acid won't dissolve in the primary solvent (e.g., DMF, DCM).

This is a classic challenge, particularly with Fmoc-protected amino acids.

  • Causality: The combination of a hydrophobic protecting group and potentially a hydrophobic side chain can lead to strong intermolecular interactions (like π-stacking with Fmoc groups) and aggregation, making dissolution difficult even in standard polar aprotic solvents.[14] The quality of the solvent is also critical; for instance, DMF can degrade over time to form dimethylamine, which can affect reactions.[14][19]

  • Solution 1: Use a Stronger Co-Solvent. The first and often most effective step is to introduce a small amount of a more powerful solvent.

    • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many challenging protected amino acids.[14][21] Create a concentrated stock solution in a minimal amount of DMSO, then dilute it slowly into your primary solvent (e.g., DMF).[14][22][23]

    • N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF, especially for hydrophobic sequences, and can be a superior choice for preventing on-resin aggregation.[8][14][19]

  • Solution 2: Gentle Heating & Sonication. Physical methods can provide the energy needed to break up aggregates.

    • Sonication: An ultrasonic bath can effectively disrupt crystal lattices and enhance dissolution.[7][24] Use short bursts (e.g., 5-10 minutes) to avoid excessive heating.[14]

    • Gentle Warming: Heating the solution to around 37-40°C can significantly improve solubility.[14][25][26] Avoid excessive temperatures, which could risk degradation.

  • Solution 3: Side-Chain Protection. For certain amino acids like Asparagine (Asn) and Glutamine (Gln), their unprotected side chains contribute to poor solubility. Using a side-chain protected version, such as Fmoc-Asn(Trt)-OH, dramatically improves solubility in DMF.[5]

Scenario 2: My intermediate precipitates during pH adjustment or aqueous workup.

This happens when you inadvertently pass through the compound's isoelectric point (pI) where it is least soluble.

  • Causality: When you neutralize a solution containing your amino acid intermediate (e.g., adjusting the pH of an acidic solution towards neutral with a base), you are titrating the charged species back to its zwitterionic form. At the pI, the net charge is zero, solubility is at its minimum, and the compound "crashes out" of the aqueous solution.[13]

  • Solution 1: "Overshoot" the pH. Avoid the pI altogether. If you are extracting a Boc-protected amino acid from an acidic solution, add enough base to raise the pH well above the pI (e.g., to pH 9-10) to form the soluble carboxylate salt before extraction with an organic solvent. Conversely, when acidifying a basic solution, add enough acid to bring the pH well below the pI (e.g., pH 2-3).[22]

  • Solution 2: Use a Biphasic System. Perform the pH adjustment in the presence of an immiscible organic solvent (e.g., Ethyl Acetate, DCM). As the neutral, less water-soluble form is generated, it will be immediately extracted into the organic layer, preventing precipitation in the aqueous phase. This is a standard technique for the workup of Boc-amino acid synthesis.[27]

  • Solution 3: Add an Organic Co-Solvent. If working in a single phase is necessary, adding a water-miscible organic solvent like isopropanol, methanol, or THF can help keep the zwitterionic form in solution as it is formed.[25]

Scenario 3: I observe aggregation or gelation of my peptide intermediate.

This is common with longer peptides or sequences rich in hydrophobic residues or those capable of strong hydrogen bonding.

  • Causality: Secondary structure formation (β-sheets) and intermolecular hydrogen bonds are the primary drivers of aggregation and gelation, especially in sequences with >75% polar/charged residues or multiple hydrophobic residues.[21][26]

  • Solution 1: Chaotropic Agents. These are a last resort for highly intractable intermediates. Chaotropic salts like guanidinium hydrochloride (Gdn-HCl) or urea disrupt the hydrogen-bonding network of water, which in turn destabilizes the intermolecular interactions causing aggregation.[23][28] Use a concentrated solution (e.g., 6 M Gdn-HCl) to dissolve the peptide, then proceed with dilution.

  • Solution 2: "Magic Mixtures" & Disruptive Solvents. For extremely difficult cases, specialized solvent systems can be employed.

    • Mixtures of TFE (trifluoroethanol) or HFIP (hexafluoroisopropanol) with DCM are powerful systems for dissolving aggregated peptides.[23]

    • A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 has been reported to be effective.[14]

  • Solution 3: Sequence Modification (Design Phase). The most effective strategy is proactive. During peptide design, avoid long stretches of hydrophobic residues (A, V, L, I, M, F, W, P).[1] Incorporating hydrophilic or charged residues can significantly improve solubility.[1][29]

Section 3: Experimental Protocols

These protocols provide a systematic framework for tackling solubility issues. Always test solubility on a small aliquot of your material first. [22][26]

Protocol 1: Systematic Solvent & Additive Screening

This workflow helps you rationally determine an optimal solvent system for a poorly soluble intermediate.

G start Start: Poorly Soluble Intermediate test_primary 1. Test Primary Solvent (e.g., DMF, DCM) start->test_primary is_soluble1 Soluble? test_primary->is_soluble1 use_solution Proceed with Experiment is_soluble1->use_solution Yes add_cosolvent 2. Add Co-Solvent (10-20% DMSO or NMP) is_soluble1->add_cosolvent No is_soluble2 Soluble? add_cosolvent->is_soluble2 is_soluble2->use_solution Yes physical_methods 3. Apply Physical Methods (Sonication / Gentle Heat ~40°C) is_soluble2->physical_methods No is_soluble3 Soluble? physical_methods->is_soluble3 is_soluble3->use_solution Yes chaotropic 4. Last Resort (Chaotropic Agents / TFE / HFIP) is_soluble3->chaotropic No

Decision workflow for solvent screening.
Protocol 2: pH-Mediated Solubilization

Use this protocol for intermediates with ionizable groups (free -COOH or -NH₂).

  • Determine the Net Charge: Analyze the amino acid structure.

    • Basic Intermediate (Net Positive Charge Potential): Contains more basic groups (e.g., Lys, Arg, free N-terminus) than acidic groups.

    • Acidic Intermediate (Net Negative Charge Potential): Contains more acidic groups (e.g., Asp, Glu, free C-terminus) than basic groups.

  • Prepare the Reagents:

    • For basic intermediates: 10% aqueous acetic acid or 0.1% TFA.[24][28]

    • For acidic intermediates: 10% aqueous ammonium bicarbonate or dilute (e.g., 5%) ammonium hydroxide.[22][30]

    • Caution: Avoid using strong bases or high pH for peptides containing Cysteine (Cys), as it can promote disulfide bond formation and other side reactions.[25][30]

  • Procedure:

    • Suspend a small amount of the intermediate in sterile, distilled water.

    • While vortexing or stirring, add the appropriate acidic or basic solution dropwise.

    • Continue adding the solubilizing agent until the solid fully dissolves. Sonication can aid this process.[24]

    • Once dissolved, you can slowly dilute the solution with your desired aqueous buffer. If turbidity appears, you have reached the solubility limit.[23][25]

Section 4: References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved from [Link]

  • Ghartan, S. V., et al. (2020). Popular strategies to solubilize peptides during CPS. ResearchGate. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Manne, S. R., et al. (2021). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Retrieved from [Link]

  • Peptide Solubility Guidelines. (n.d.). Innovagen. Retrieved from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). GenicBio. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

  • Effect of pH on positive and negative charges of a zwitterion. (2017, April 8). Chemistry Stack Exchange. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • Thompson, R. E., et al. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC. Retrieved from [Link]

  • Why does the zwitterion have a positive charge at a decreasing pH? (2015, March 22). Quora. Retrieved from [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]

  • Amino acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoelectric point and zwitterions. (n.d.). Khan Academy. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. Retrieved from [Link]

  • General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • The acid-base behaviour of amino acids. (n.d.). Chemguide. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. Retrieved from [Link]

  • Decurtins, W. A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

  • Wenk, J., et al. (2011). Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation. Environmental Science & Technology. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solubility of Amino Acids, Sugars, and Proteins. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Amino Group Reactivity in Peptide Coupling

Welcome to the Technical Support Center for peptide synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges related to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges related to amino group reactivity during peptide coupling. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter in your research.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might be facing during your peptide coupling reactions. Each scenario provides a diagnostic approach and a step-by-step protocol for resolution.

Scenario 1: Low or No Coupling Yield

Question: I'm experiencing a very low yield in my peptide coupling reaction. What are the likely causes and how can I fix it?

Answer:

Low coupling yield is a frequent issue that can stem from several factors, ranging from suboptimal reaction conditions to inherent properties of the amino acids being coupled. Here’s a systematic approach to troubleshoot this problem.

1. Confirm Deprotection of the N-terminus:

The first and most critical step is to ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been completely removed. An incomplete deprotection will result in a truncated peptide sequence.

  • Verification: Perform a qualitative test, such as the Kaiser test or a chloranil test, on a small sample of resin beads. A positive result (blue for Kaiser, indicating a primary amine; or colored for other tests) confirms the presence of a free amine.[1] If the test is negative, the deprotection step has failed.

  • Solution:

    • Repeat the deprotection step.

    • Increase the deprotection time or use a stronger deprotection solution if necessary. For Fmoc deprotection, switching to a DBU-containing reagent can be effective for difficult sequences.[2]

2. Evaluate Reagent Stoichiometry and Activation:

The molar ratios of your amino acid, coupling agent, and base are crucial for efficient activation of the carboxylic acid and subsequent coupling.

  • Best Practice: A common starting point is to use a 1.5 to 3-fold molar excess of the amino acid and coupling agent relative to the resin loading.[3] The amount of base used will depend on the coupling agent and the salt form of the amino acid.

  • Protocol for Optimizing Stoichiometry:

    • Start with a 3-fold excess of the protected amino acid and coupling agent.

    • If using an aminium/uronium salt like HBTU, use at least 2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[4]

    • Pre-activate the amino acid by dissolving it with the coupling agent and base in your solvent (e.g., DMF) for 1-2 minutes before adding it to the resin.[1] This can prevent side reactions like guanidinylation of the N-terminus.[2]

3. Address Potential Steric Hindrance:

Steric hindrance occurs when bulky side chains or protecting groups physically obstruct the reaction.[5] This is common with β-branched amino acids (Val, Ile), α,α-disubstituted amino acids (Aib), and N-methylated amino acids.[5]

  • Solution:

    • Switch to a more powerful coupling reagent. Uronium/aminium reagents like HATU, HCTU, and COMU are highly effective for sterically hindered couplings.[1] Phosphonium reagents like PyBOP are also excellent choices.[1][6]

    • Increase the reaction temperature. Raising the temperature to 40-60°C can provide the necessary activation energy.[1] Microwave-assisted synthesis is particularly effective.[1]

    • Extend the reaction time. For slow reactions, increasing the coupling time to 4 hours or even overnight can drive the reaction to completion.[1]

4. Mitigate Peptide Aggregation:

As the peptide chain elongates, it can fold and form secondary structures, leading to aggregation that hinders further reactions.[7][8] This is particularly common for hydrophobic sequences.[2]

  • Solution:

    • Change the solvent. N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonding and improve solvation.[2]

    • Incorporate structure-disrupting elements. The use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aggregation.[2]

    • Use chaotropic salts. Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.

Scenario 2: Significant Racemization Detected

Question: My final peptide product shows a significant degree of racemization. What causes this and how can I minimize it?

Answer:

Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue as it can lead to biologically inactive or even immunogenic peptides. It primarily occurs through the formation of an oxazolone intermediate during the activation of the carboxylic acid.[9]

1. The Role of Coupling Agents and Additives:

The choice of coupling method has a profound impact on the level of racemization.

  • Best Practice:

    • When using carbodiimide coupling agents like DCC or DIC, it is strongly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure®.[10][11] These additives form active esters that are less prone to racemization.[12][13]

    • Uronium/aminium reagents like HBTU and HATU generally lead to low levels of racemization.[11] COMU, which incorporates OxymaPure, is a safer and highly efficient alternative.[10]

2. Influence of the Base:

The type and amount of base used can influence the rate of racemization.[14]

  • Solution:

    • Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[14]

    • Avoid using an excessive amount of base.

3. Amino Acid Susceptibility:

Certain amino acids are more prone to racemization, with histidine and cysteine being particularly susceptible.[2][15]

  • Solution:

    • For histidine, protecting the imidazole nitrogen can reduce racemization.[2][9]

    • For cysteine, specific low-racemization protocols, often involving DIC/HOBt, have been developed.[2][11]

Scenario 3: Common Side Reactions

Question: I'm observing unexpected byproducts in my crude peptide. What are the most common side reactions and their solutions?

Answer:

Several side reactions can occur during peptide synthesis, leading to impurities that can be difficult to remove. Here are some of the most common ones:

1. Aspartimide Formation:

This occurs when an aspartic acid residue cyclizes, particularly when followed by a glycine, serine, or asparagine.[7][16] This can lead to a mixture of α- and β-linked peptides.[2]

  • Solution:

    • In Fmoc synthesis, adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[2]

    • Using a backbone-protecting group like Hmb on the preceding amino acid can prevent this side reaction.[2]

2. Diketopiperazine Formation:

This side reaction involves the cyclization of the first two amino acids at the N-terminus, leading to a truncated product.[7] It is especially prevalent when proline is one of the first two residues.[2]

  • Solution:

    • When using Fmoc/tBu chemistry, synthesizing on a 2-chlorotrityl chloride resin is preferred as its steric bulk inhibits diketopiperazine formation.[2]

3. Guanidinylation:

Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide to form a guanidine moiety, which terminates the peptide chain.[2]

  • Solution:

    • Pre-activate the protected amino acid with the coupling reagent before adding the solution to the resin.[2]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about enhancing amino group reactivity in peptide coupling.

Q1: How does pH affect the reactivity of the amino group?

The reactivity of the N-terminal amino group is highly dependent on the pH of the reaction medium. The amino group acts as a nucleophile in the peptide coupling reaction, meaning it donates a pair of electrons to the activated carboxyl group.[3] For the amino group to be nucleophilic, it must be in its unprotonated, free amine form (-NH2).

At a low pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive in the coupling reaction. As the pH increases, the amino group becomes deprotonated, increasing its nucleophilicity. However, a very high pH can lead to side reactions and racemization. Therefore, maintaining an optimal pH, typically around 8-9, is crucial for efficient peptide coupling.[4]

Q2: What is the fundamental role of a coupling agent?

A coupling agent's primary function is to activate the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid.[3][12] This activation is necessary because the direct reaction between a carboxylic acid and an amine to form an amide bond is very slow at room temperature. The coupling agent converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the reaction.

Q3: Can you explain the difference between the main classes of coupling reagents?

There are several classes of coupling reagents, each with its own mechanism and advantages:

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] While effective, they can lead to racemization and the formation of an N-acylurea byproduct.[13] The use of additives like HOBt or Oxyma is highly recommended to suppress these side reactions.[10]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents activate the carboxylic acid to form a phosphonium ester. They are known for their high reactivity and are particularly useful for hindered couplings.[10]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are some of the most efficient and widely used coupling reagents.[10] They react with the carboxylic acid to form an active ester, leading to rapid coupling with minimal side reactions.[11] HATU is often considered the gold standard for difficult couplings.[1]

Q4: Why are additives like HOBt and Oxyma used with coupling agents?

Additives like HOBt and Oxyma play a dual role in peptide coupling reactions:

  • Suppressing Racemization: They react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to racemization than the initial intermediate formed by the coupling agent alone.[10][12]

  • Enhancing Reactivity: In some cases, these additives can also accelerate the coupling reaction.[17]

Oxyma Pure® is a non-explosive alternative to HOBt and HOAt, making it a safer choice for automated synthesis.[10]

Q5: How does the choice of solvent impact the coupling reaction?

The solvent plays a crucial role in solvating the peptide-resin and the reagents, which is essential for a successful reaction.[18]

  • Common Solvents: N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties for both the resin and the reagents.[18]

  • Challenges: In some cases, especially with aggregating sequences, these standard solvents may not be sufficient. In such situations, using solvent mixtures containing DMSO or employing "greener" alternatives like propylene carbonate is being explored.[18][19]

Visualizations and Data

Mechanism of Peptide Bond Formation

PeptideBondFormation cluster_activation Carboxyl Activation cluster_coupling Nucleophilic Attack AA1_COOH Amino Acid 1 (Carboxyl Group) Activated_Ester Activated Intermediate (O-acylisourea or Active Ester) AA1_COOH->Activated_Ester + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU) Peptide_Bond Dipeptide (Peptide Bond Formed) Activated_Ester->Peptide_Bond + Amino Acid 2 AA2_NH2 Amino Acid 2 (Amino Group) AA2_NH2->Peptide_Bond Byproduct Byproduct Peptide_Bond->Byproduct

Caption: General workflow of peptide bond formation.

Troubleshooting Low Coupling Yield

TroubleshootingWorkflow start Low Coupling Yield deprotection_check Check N-terminal Deprotection (Kaiser Test) start->deprotection_check reagents_check Verify Reagent Stoichiometry & Activation deprotection_check->reagents_check Deprotection OK deprotection_solution Repeat Deprotection Step deprotection_check->deprotection_solution Deprotection Failed steric_hindrance Assess for Steric Hindrance reagents_check->steric_hindrance reagents_solution Optimize Reagent Excess & Pre-activate reagents_check->reagents_solution aggregation Consider Peptide Aggregation steric_hindrance->aggregation steric_solution Use Stronger Coupling Agent (e.g., HATU) / Increase Temp. steric_hindrance->steric_solution aggregation_solution Change Solvent (NMP, DMSO) / Use Pseudoprolines aggregation->aggregation_solution

Caption: A logical workflow for troubleshooting low peptide coupling yields.

Comparison of Common Coupling Reagents
Reagent ClassExamplesRelative ReactivityCommon AdditivesKey Considerations
Carbodiimides DCC, DIC, EDCModerateHOBt, Oxyma Pure®Can cause racemization; byproduct removal can be an issue (DCC).[10][11]
Phosphonium Salts BOP, PyBOPHighNone requiredBOP produces a carcinogenic byproduct; PyBOP is a safer alternative.[4][10]
Uronium/Aminium Salts HBTU, HATU, COMUVery HighNone requiredHighly efficient, especially for difficult couplings; potential for guanidinylation side reaction.[1][2][10]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF.
  • Various. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubMed. (1999).
  • Filo. (2025). Side Reactions in Peptide Synthesis.
  • Slideshare. (n.d.).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis | PDF.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • anupdate. (2011).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Screening of conditions for the peptide coupling step.
  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wu, L. F., Liu, Z., & Sutherland, J. D. (2020).
  • Royal Society of Chemistry. (2017). The greening of peptide synthesis.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.).
  • NIH. (n.d.).
  • PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
  • ResearchGate. (2025). Nucleophilicities of amino acids and peptides | Request PDF.
  • Taylor & Francis. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Bocsci. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate and Other Leucine Derivatives in Drug Discovery

Introduction: The Significance of α-Aryl-α-Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced biological activity and optimized pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Aryl-α-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced biological activity and optimized pharmacokinetic profiles is perpetual. Among these, α-aryl-α-amino acids and their derivatives represent a privileged class of compounds. The introduction of an aryl group onto the α-carbon of an amino acid imposes significant conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of a halogen atom, such as bromine, can modulate the lipophilicity, metabolic stability, and electronic properties of the molecule, often resulting in improved pharmacological characteristics.[2]

This guide provides a comparative analysis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a novel leucine derivative, with other structurally related analogs. We will delve into its projected physicochemical properties, plausible synthetic strategies, and potential biological activities, drawing parallels with established leucine derivatives to offer a forward-looking perspective for researchers in medicinal chemistry and drug development. Leucine and its derivatives are of particular interest due to their role in various physiological processes and as building blocks for a multitude of bioactive molecules, including enzyme inhibitors and anticancer agents.[3][4]

Physicochemical Properties: A Comparative Overview

To understand the potential advantages of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a comparison of its predicted properties with natural L-leucine and a simpler analog, Methyl 2-amino-2-(4-bromophenyl)acetate, is instructive.

Compound Structure Molecular Weight ( g/mol ) Predicted LogP Key Structural Features
L-LeucineL-Leucine structure131.17-1.72Aliphatic side chain
Methyl 2-amino-2-(4-bromophenyl)acetate[5]Methyl 2-amino-2-(4-bromophenyl)acetate structure244.081.6Phenyl ring with bromine, methyl ester
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoateTarget Molecule Structure~316.22~2.9Isobutyl group, phenyl ring with bromine, methyl ester

Note: The structure for the target molecule is a representation for the purpose of this guide. Predicted LogP values are estimations and can vary based on the algorithm used.

The introduction of the 4-bromophenyl group is expected to significantly increase the lipophilicity (LogP) of the molecule compared to natural leucine. This modification can enhance membrane permeability and potentially improve oral bioavailability.[2] The isobutyl side chain, characteristic of leucine, is retained, which may be crucial for recognition by specific biological targets that have a binding pocket accommodating this feature.

Synthetic Strategies: An Overview of Asymmetric Synthesis

The synthesis of enantiomerically pure α-disubstituted amino acids is a significant challenge in organic chemistry. Several asymmetric synthetic methods have been developed to address this.[6] A plausible and efficient route to Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate would likely involve a catalytic asymmetric Strecker reaction or an asymmetric alkylation of a glycine-derived Schiff base.

Proposed Asymmetric Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_esterification Esterification A 4-Bromobenzaldehyde E Asymmetric Strecker Reaction (Chiral Catalyst) A->E B Isovaleraldehyde B->E C Ammonia C->E D Potassium Cyanide D->E F α-Aminonitrile Intermediate E->F Formation of chiral aminonitrile G Acid Hydrolysis F->G Conversion to amino acid H Racemic α-Amino Acid G->H I Esterification (Methanol, TMSCl) H->I Ester formation J Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate (Target Molecule) I->J

Caption: Proposed asymmetric synthesis workflow for the target molecule.

Detailed Experimental Protocol: Asymmetric Strecker Reaction

Causality: The choice of an asymmetric Strecker reaction is predicated on its ability to establish the chiral quaternary carbon center in a single, highly enantioselective step. The use of a chiral catalyst, such as a salen-metal complex or a chiral thiourea derivative, is crucial for controlling the stereochemistry of the product.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., 1-2 mol%) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Reagents: To the stirred solution, add 4-bromobenzaldehyde (1.0 eq) and isovaleraldehyde (1.1 eq). Cool the mixture to the optimized reaction temperature (typically between -20 °C and room temperature).

  • Cyanide Source: In a separate flask, prepare a solution of potassium cyanide (1.5 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 5 mol%) in the same solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Ammonia Source: Simultaneously, bubble anhydrous ammonia gas through the reaction mixture or use a solution of ammonia in methanol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding an aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude α-aminonitrile intermediate by column chromatography on silica gel.

Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral HPLC analysis. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Esterification Protocol

Causality: The use of trimethylchlorosilane (TMSCl) and methanol provides a mild and efficient method for the esterification of amino acids, avoiding harsh acidic conditions that could lead to racemization.[7]

  • Reaction Setup: Suspend the purified α-amino acid (1.0 eq) in anhydrous methanol.

  • Addition of TMSCl: To the stirred suspension, add trimethylchlorosilane (2.0-3.0 eq) dropwise at room temperature. The reaction mixture should become a clear solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, remove the solvent and excess TMSCl under reduced pressure to yield the methyl ester hydrochloride salt.

  • Purification: The product can be further purified by recrystallization if necessary.

Comparative Biological Activity

While no specific biological data for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is publicly available, we can infer its potential activities based on structure-activity relationship (SAR) studies of related compounds.

Potential as an Anticancer Agent

Numerous studies have demonstrated the anticancer potential of α-aryl amino acid derivatives.[8][9] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways. For instance, some leucine ureido derivatives have shown potent anti-proliferative, anti-metastatic, and anti-angiogenic activities.[4] The 4-bromophenyl moiety in our target molecule could enhance its interaction with hydrophobic pockets in target proteins, potentially leading to increased potency.

Potential as an Enzyme Inhibitor

Leucine derivatives are known to be effective inhibitors of various enzymes, particularly aminopeptidases.[3] The isobutyl side chain of leucine is often critical for binding to the active site of these enzymes. The addition of the 4-bromophenyl group could provide additional binding interactions, potentially leading to a more potent and selective inhibitor.

Comparative Data of Related Leucine Derivatives
Compound/Derivative Class Biological Target/Activity Key Findings Reference
Leucine Ureido DerivativesAminopeptidase N / AnticancerPotent in vitro anti-proliferative and anti-metastatic activities.[4]
Halogenated Amino AcidsGeneral BioactivityCan exhibit anti-bacterial, anti-inflammatory, and anti-tumor effects.[10]
2-Aryl-4-aminoquinazolines (designed from aryl-amines)Anticancer (KB, Hep-G2, LU-1, MCF-7 cell lines)Some derivatives showed good antitumor activity against specific cell lines.[9]
Ursolic Acid-pyrimidine HybridsAnticancer (MCF-7, HeLa, HepG2, A549 cell lines)A derivative with a 2-amino-4-aryl-pyrimidine moiety showed potent cytotoxicity against MCF-7 and HeLa cells.[11]

This table highlights that the combination of an amino acid scaffold with an aryl group, particularly with halogenation, is a promising strategy for developing new therapeutic agents.

Analytical Characterization

The characterization of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate would involve a suite of analytical techniques to confirm its structure, purity, and stereochemistry.

Analytical Workflow

G A Purified Compound B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B C Mass Spectrometry (HRMS) A->C D Chiral HPLC A->D E Elemental Analysis A->E F Structural Confirmation B->F C->F G Purity Determination D->G H Enantiomeric Excess (ee) D->H E->G

Caption: Analytical workflow for the characterization of the target molecule.

  • NMR Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry: To determine the exact molecular weight and elemental composition.

  • Chiral HPLC: Crucial for separating the enantiomers and determining the enantiomeric excess of the synthesized compound.[12]

  • Elemental Analysis: To confirm the elemental composition of the pure compound.

Conclusion and Future Perspectives

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate represents a promising, yet underexplored, leucine derivative with significant potential in drug discovery. Based on the analysis of structurally related compounds, it is plausible to hypothesize that this molecule may exhibit valuable biological activities, such as anticancer or enzyme-inhibiting properties. The presence of the 4-bromophenyl group is anticipated to enhance its pharmacokinetic profile compared to non-halogenated or non-aromatic analogs.

Future research should focus on the successful asymmetric synthesis and thorough biological evaluation of this compound. Screening against a panel of cancer cell lines and relevant enzymes, such as aminopeptidases, would be a logical first step. Subsequent lead optimization, guided by structure-activity relationship studies, could further refine its potency, selectivity, and drug-like properties. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on α-aryl-α-amino acids and pave the way for the development of novel therapeutics.

References

  • - PubMed

  • - PMC - PubMed Central

  • - RSC Publishing

  • - PMC - NIH

  • - MDPI

  • - ACS Publications

  • - ACS Publications

  • - Agilent

  • - MDPI

  • - PubChem

  • - Google Patents

  • - Hindawi

  • - Springer

  • - MedchemExpress.com

  • - ACS Publications

  • - PubMed

  • - MDPI

  • - ResearchGate

  • - Drug Design Org

  • - PubMed

  • - PubMed Central

  • - MDPI

  • - PubMed

  • - PMC - NIH

  • - MDPI

  • - Google Patents

  • - X-MOL

  • - ACS Publications

  • - PubChem

  • - ResearchGate

  • - ResearchGate

  • - MDPI

  • - New Journal of Chemistry (RSC Publishing)

  • - ResearchGate

  • - ResearchGate

  • - MDPI

  • - MDPI

  • - Echemi

  • - PubMed Central

  • - MDPI

  • - PMC - NIH

  • - ChemFaces

  • - Wikipedia

  • - PubChem

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized Chiral Amino Esters Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the synthesis of chiral molecules, particularly amino acid derivatives that form the backbone of many pharmaceuticals, the unambiguous confirmation of st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules, particularly amino acid derivatives that form the backbone of many pharmaceuticals, the unambiguous confirmation of stereochemistry is a critical, non-negotiable step. The biological activity of a drug can be intrinsically tied to the three-dimensional arrangement of its atoms, making stereochemical purity a paramount concern for efficacy and safety. While various analytical techniques can probe chirality, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible suite of methods for this purpose.

This guide provides an in-depth comparison of common NMR-based strategies for the stereochemical analysis of chiral amino esters. We will delve into the underlying principles of each method, offer field-proven insights into experimental design, and provide detailed protocols to ensure reliable and reproducible results.

The Challenge: Distinguishing Enantiomers by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. To overcome this, we must introduce a chiral auxiliary that interacts with the enantiomeric pair to form diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[1] The primary NMR-based approaches to achieve this involve the use of chiral derivatizing agents, chiral solvating agents, and chiral lanthanide shift reagents.[2][3]

Comparison of NMR Methods for Stereochemical Analysis

Method Principle Advantages Disadvantages Best Suited For
Chiral Derivatizing Agents (CDAs) Covalent bond formation between the chiral amino ester and a chiral agent to create a mixture of diastereomers.[1]- Large, clear separation of signals. - Stable diastereomers. - Can be used for absolute configuration determination (e.g., Mosher's method).[4][5]- Requires a chemical reaction, potentially leading to side products or racemization. - The derivatizing agent must be removed if the sample is needed for further use.- Absolute configuration determination. - When a large chemical shift difference is required for accurate quantification.
Chiral Solvating Agents (CSAs) Non-covalent interaction (e.g., hydrogen bonding, π-π stacking) between the chiral amino ester and a chiral agent to form transient diastereomeric complexes.[2][6]- Non-destructive to the sample. - Simple and rapid; just mix the components. - No need for a chemical reaction or purification.[2]- Smaller chemical shift differences compared to CDAs. - The extent of signal separation is dependent on solvent, temperature, and concentration.- Rapid determination of enantiomeric excess (ee). - When the sample needs to be recovered unchanged.
Chiral Lanthanide Shift Reagents (CLSRs) A paramagnetic lanthanide complex coordinates to the amino ester, inducing large chemical shifts in the NMR spectrum.[7][8]- Can produce very large chemical shift differences. - Simplifies complex spectra by spreading out signals.- Can cause significant line broadening, reducing resolution. - The induced shifts can be non-linear with concentration. - Can be sensitive to moisture.- Resolving overlapping signals in complex spectra. - When other methods fail to provide sufficient signal separation.

In-Depth Analysis and Experimental Protocols

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method for Absolute Configuration

The Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) method is a cornerstone for determining the absolute configuration of chiral alcohols and amines, including amino esters.[4][5] The principle lies in the formation of diastereomeric esters (or amides) by reacting the chiral amino ester with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in separate reactions.[9][10][11]

The anisotropic effect of the phenyl group in the MTPA moiety leads to differential shielding and deshielding of the protons in the vicinity of the newly formed stereocenter.[4] By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the original amino ester can be deduced.[5]

Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Chiral Amino Ester react_r React with (R)-MTPA-Cl start->react_r react_s React with (S)-MTPA-Cl start->react_s r_reagent (R)-MTPA-Cl r_reagent->react_r s_reagent (S)-MTPA-Cl s_reagent->react_s nmr_r Acquire 1H NMR of (R)-diastereomer react_r->nmr_r nmr_s Acquire 1H NMR of (S)-diastereomer react_s->nmr_s compare Compare Spectra Calculate Δδ = δS - δR nmr_r->compare nmr_s->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for Mosher's ester analysis.

  • Preparation of (R)-MTPA and (S)-MTPA Esters (in separate vials):

    • To a solution of the chiral amino ester (1.0 eq) in a dry, aprotic solvent (e.g., CH2Cl2 or CCl4) containing a small amount of pyridine or DMAP, add (R)-(-)-MTPA-Cl (1.2 eq).

    • In a separate vial, repeat the procedure using (S)-(+)-MTPA-Cl.

    • Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reactions by washing with dilute acid (to remove pyridine/DMAP), followed by a saturated NaHCO3 solution, and then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric esters by flash chromatography if necessary.

  • NMR Acquisition:

    • Dissolve each purified diastereomer in a deuterated solvent (e.g., CDCl3).

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives. Ensure identical acquisition parameters for both samples.

  • Data Analysis:

    • Carefully assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Apply the Mosher's model to assign the absolute configuration based on the sign of the Δδ values.

Chiral Solvating Agents (CSAs): A Non-Destructive Approach

CSAs are an excellent choice for the rapid determination of enantiomeric excess without the need for covalent modification of the analyte.[2][6] The principle relies on the formation of transient, diastereomeric complexes through weak intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking.[2] This results in small but measurable differences in the chemical shifts of the enantiomers.

(R)-(-)- and (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) and derivatives of 1,1'-bi-2-naphthol (BINOL) are common CSAs. Mosher's acid can also be used as a chiral solvating agent for amino acid benzyl esters.[12]

CSA_Workflow cluster_prep Sample Preparation cluster_mixing In-Situ Complexation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Racemic or Enantioenriched Amino Ester mix Mix Analyte and CSA in NMR Tube start->mix csa Chiral Solvating Agent (CSA) csa->mix nmr Acquire 1H NMR Spectrum mix->nmr integrate Integrate Separated Signals nmr->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for analysis using a chiral solvating agent.

  • Sample Preparation:

    • Dissolve a known amount of the chiral amino ester in an appropriate deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.

    • Acquire a reference ¹H NMR spectrum of the amino ester alone.

  • Addition of CSA:

    • Add a molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to analyte may require some optimization.[6]

    • Gently mix the solution to ensure homogeneity.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • If signal separation is not optimal, the concentration, solvent, or temperature can be varied.

  • Data Analysis:

    • Identify the signals corresponding to the two enantiomers.

    • Carefully integrate the well-resolved signals.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.

Chiral Lanthanide Shift Reagents (CLSRs): Resolving Complex Spectra

CLSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the ester carbonyl or the amino group.[7][8] This coordination induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[7] When a chiral, enantiomerically pure CLSR is used, it forms diastereomeric complexes with the enantiomers of the amino ester, resulting in separate signals for each enantiomer.[7][8] A common example is Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[7][8]

CLSR_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Racemic or Enantioenriched Amino Ester titrate Add Incremental Amounts of CLSR to NMR Tube start->titrate nmr Acquire 1H NMR Spectrum After Each Addition titrate->nmr integrate Integrate Separated Signals at Optimal Concentration nmr->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for analysis using a chiral lanthanide shift reagent.

  • Sample Preparation:

    • Prepare a solution of the chiral amino ester in a dry, aprotic deuterated solvent (e.g., CDCl3, CCl4) in an NMR tube.

    • Acquire a reference ¹H NMR spectrum.

  • Titration with CLSR:

    • Prepare a stock solution of the CLSR or have a pre-weighed amount available.

    • Add a small, known amount of the CLSR to the NMR tube, mix, and acquire a ¹H NMR spectrum.

    • Continue this process of incremental addition and spectral acquisition until sufficient signal separation is achieved without excessive line broadening.[7]

  • Data Analysis:

    • At the optimal CLSR concentration, identify and integrate the separated signals for the two enantiomers.

    • Calculate the enantiomeric excess (ee) as described for the CSA method.

Conclusion

The choice of NMR method for confirming the stereochemistry of chiral amino esters depends on the specific analytical goal. For the definitive assignment of absolute configuration, the Mosher's acid method, a type of chiral derivatization, is the gold standard. For rapid and non-destructive determination of enantiomeric excess, chiral solvating agents are highly effective. Chiral lanthanide shift reagents offer a powerful tool for resolving complex spectra where signal overlap is a challenge. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the stereochemical integrity of their synthesized chiral amino esters, a critical step in the development of new chemical entities.

References

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 23(3), 190-214. [Link]

  • Sabatino, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13086. [Link]

  • Weiss, D. R., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2043-2045. [Link]

  • Li, X., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(18), 3293-3300. [Link]

  • ChemistRn. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes. [Link]

  • de la Cruz-Cruz, J. I., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4945. [Link]

  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Scribd. [Link]

  • Yeh, H. J. C., et al. (1985). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry, 50(19), 3585-3592. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • ResearchGate. (n.d.). Chiral Lanthanide Shift Reagents. ResearchGate. [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914. [Link]

  • Kupai, J., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(44), 12434-12438. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • Allen, D. A., et al. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 91(9), 1468-1471. [Link]

  • Zhang, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Engel, M., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(62), 15461-15465. [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569-8577. [Link]

  • Rondinini, V., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(15), 5727. [Link]

  • Chen, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4165-4171. [Link]

  • ResearchGate. (n.d.). Comparative Studies on Enantiomer Resolution of α-Amino Acids and Their Esters Using (18-Crown-6)-tetracarboxylic acid as a Chiral Crown Ether Selector by NMR Spectroscopy and High-Performance Liquid Chromatography. ResearchGate. [Link]

Sources

Validation

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Amino Acid Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Bromination in Modulating Biological Activity In the landscape of medicinal chemistry and drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromination in Modulating Biological Activity

In the landscape of medicinal chemistry and drug discovery, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic potential. Halogenation, and specifically bromination, of amino acid scaffolds represents a powerful tool to fine-tune the physicochemical properties of these fundamental biological building blocks. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides a comparative analysis of the biological activities of brominated and non-brominated amino acid analogues, supported by experimental data, to illuminate the tangible effects of this chemical modification. We will delve into key biological activities, including antimicrobial efficacy and cytotoxicity, and provide detailed protocols for their assessment.

The rationale behind exploring brominated analogues stems from the observation that many marine natural products, which exhibit potent biological activities, contain brominated amino acids like bromotyrosine and bromotryptophan.[1] This natural precedent has inspired the synthesis and evaluation of a wide array of brominated amino acid derivatives, revealing that the presence of bromine can indeed confer significant advantages in biological activity.

Comparative Analysis of Biological Activity

Antimicrobial Activity: A Case Study of Bromotryptophan-Containing Peptides

A compelling example of the impact of bromination on antimicrobial activity is found in studies of the antimicrobial peptide nisin. By incorporating 5-bromotryptophan (5BrTrp) into a nisin variant and comparing its activity to the same variant containing non-brominated tryptophan (Trp), a clear enhancement in potency against specific bacterial strains was observed.[2]

Peptide VariantOrganismMIC (µg/mL)Fold Change vs. Trp Variant
Nisin (I1W) with TrpS. aureus LMG15975 (MRSA)>25-
Nisin (I1W) with 5BrTrpS. aureus LMG15975 (MRSA)12.5≥2-fold increase
Nisin (I1W) with TrpB. cereus CH-851.56-
Nisin (I1W) with 5BrTrpB. cereus CH-850.782-fold increase

Data synthesized from a study on nisin variants.[2]

As the data indicates, the incorporation of 5-bromotryptophan resulted in a significant increase in antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus.[2] This enhancement is attributed to the altered physicochemical properties conferred by the bromine atom, which can improve the peptide's interaction with and disruption of the bacterial cell membrane. Interestingly, in some cases, bromination of antimicrobial peptides has been shown to not be essential for activity, suggesting that the effect is context-dependent and related to the overall structure of the peptide and the specific microbial target.[1]

Cytotoxicity: Insights from Bromotyrosine Derivatives

Direct comparative studies on the cytotoxicity of simple brominated amino acids versus their non-brominated counterparts are less common in the literature. However, extensive research on more complex molecules, such as spirocyclic bromotyrosine alkaloids isolated from marine sponges, provides strong evidence for the potent cytotoxic effects of these brominated compounds against various cancer cell lines.

For instance, a library of synthetic clavatadine C analogs, which are spirocyclic bromotyrosines, demonstrated significant cytotoxicity against the human malignant melanoma A-375 cell line, with IC50 values in the low micromolar range.[3] One of the most potent compounds, a dichloro-substituted dihydro analog, exhibited an IC50 of 0.4 µM.[3] While a direct comparison to a non-brominated parent molecule was not provided in this specific study, the consistently high cytotoxicity observed across a range of brominated derivatives underscores their potential as anticancer agents.

CompoundCell LineIC50 (µM)
Dichloro-dihydro clavatadine C analogA-375 (Melanoma)0.4 ± 0.3
Pyridin-2-yl clavatadine C analogA-375 (Melanoma)Not specified, but showed high cytotoxicity
Hydrazide analog of 2-picolineA-375 (Melanoma)Not specified, but showed high cytotoxicity

Data from a study on synthetic spirocyclic bromotyrosine analogs.[3]

The mechanism behind the enhanced cytotoxicity is thought to involve the ability of the brominated aromatic ring to participate in halogen bonding and other interactions within the active sites of target enzymes or receptors, leading to the disruption of critical cellular pathways.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Brominated and non-brominated amino acid analogues (test compounds)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the brominated and non-brominated analogues in a suitable solvent. Create a series of two-fold serial dilutions in the broth medium in the wells of the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds, positive control, and growth control (broth with bacteria but no compound). Leave a few wells with only broth as a sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A-375 melanoma cells)

  • Complete cell culture medium

  • Brominated and non-brominated amino acid analogues (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the brominated and non-brominated analogues to the wells. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Visualizing the Molecular Context and Experimental Design

To better understand the biological context and the experimental approach, the following diagrams are provided.

Tryptophan Metabolism Pathway

The following diagram illustrates the major metabolic pathways of tryptophan, highlighting its role as a precursor for various bioactive molecules. Brominated tryptophan analogues can potentially modulate these pathways by interacting with the involved enzymes.

Tryptophan_Metabolism Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Indole Indole Tryptophan->Indole Tryptophanase Niacin Niacin Kynurenine->Niacin Bromotryptophan Bromotryptophan Bromotryptophan->Tryptophan Analogue Bromotryptophan->Kynurenine Potential Inhibition/Modulation

Caption: A simplified diagram of major tryptophan metabolic pathways.

Experimental Workflow for Comparative Bioactivity Screening

This workflow outlines the systematic process for comparing the biological activity of brominated and non-brominated amino acid analogues.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis Brominated Analogue Brominated Analogue Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Brominated Analogue->Antimicrobial Assay (MIC) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Brominated Analogue->Cytotoxicity Assay (MTT) Non-brominated Analogue Non-brominated Analogue Non-brominated Analogue->Antimicrobial Assay (MIC) Non-brominated Analogue->Cytotoxicity Assay (MTT) Comparative Analysis (IC50/MIC) Comparative Analysis (IC50/MIC) Antimicrobial Assay (MIC)->Comparative Analysis (IC50/MIC) Cytotoxicity Assay (MTT)->Comparative Analysis (IC50/MIC) Structure-Activity Relationship Structure-Activity Relationship Comparative Analysis (IC50/MIC)->Structure-Activity Relationship

Caption: A generalized workflow for comparing the biological activities of amino acid analogues.

Conclusion and Future Directions

The evidence presented in this guide indicates that the bromination of amino acid analogues is a viable and effective strategy for enhancing specific biological activities. The direct comparison of a 5-bromotryptophan-containing peptide with its non-brominated counterpart demonstrates a clear improvement in antimicrobial potency against clinically relevant bacteria. While direct comparative data for the cytotoxicity of simple brominated versus non-brominated amino acids is an area requiring further investigation, the potent anticancer activity of complex bromotyrosine derivatives suggests that bromination is a key contributor to their efficacy.

For researchers and drug development professionals, these findings underscore the importance of considering halogenation as a strategic modification in lead optimization. Future research should focus on more direct, head-to-head comparisons of brominated and non-brominated analogues across a wider range of biological assays to build a more comprehensive understanding of the structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel and more effective therapeutic agents.

References

  • G. D'Ambrosio, M. G. Chini, A. T. D'Angelo, Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules26 , 7401 (2021). [Link]

  • Y. Li, et al., Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Omega7 , 35846-35855 (2022). [Link]

  • J. Zhang, et al., Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. J. Nat. Prod.85 , 1816-1824 (2022). [Link]

  • M. S. T. Makki, et al., Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Online Journal of Case Studies1 , 1-7 (2016). [Link]

  • I. Shchuglik, et al., Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Mar. Drugs19 , 400 (2021). [Link]

Sources

Comparative

A Researcher's Guide to α-Amino Acid Synthesis: A Comparative Analysis of the Strecker Synthesis and Modern Alternatives

Introduction: The Enduring Quest for α-Amino Acids α-Amino acids are the fundamental architects of life, serving as the monomeric units of proteins and as critical intermediates in countless metabolic pathways. Beyond th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for α-Amino Acids

α-Amino acids are the fundamental architects of life, serving as the monomeric units of proteins and as critical intermediates in countless metabolic pathways. Beyond their biological roles, both natural and unnatural α-amino acids are indispensable building blocks in the pharmaceutical industry, forming the core of peptidomimetics, chiral catalysts, and a diverse array of therapeutic agents.[1] The development of efficient and stereocontrolled methods for their synthesis is therefore a cornerstone of modern organic and medicinal chemistry.

This guide provides an in-depth comparison of the classical Strecker synthesis—one of the oldest and most direct routes to α-amino acids—with several prominent alternative methodologies.[2][3] We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal synthetic strategy for their specific needs.

The Classical Strecker Synthesis: A Time-Honored Foundation

First reported by Adolph Strecker in 1850, this three-component reaction elegantly assembles an α-amino acid from an aldehyde or ketone, ammonia, and a cyanide source.[2][4] Its enduring relevance stems from its operational simplicity and the use of inexpensive, readily available starting materials.[5][6]

Reaction Mechanism

The synthesis proceeds in two main stages:

  • α-Aminonitrile Formation: An aldehyde condenses with ammonia to form an imine. The subsequent nucleophilic attack of a cyanide ion on the iminium carbon yields an α-aminonitrile.[7][8]

  • Hydrolysis: The nitrile group of the intermediate is hydrolyzed under harsh acidic or basic conditions to afford the final α-amino acid.[8][9]

Strecker_Mechanism Figure 1: General Mechanism of the Strecker Synthesis RCHO Aldehyde (R-CHO) Imine Imine intermediate RCHO->Imine Condensation (-H₂O) NH3 Ammonia (NH3) NH3->Imine HCN Cyanide (HCN) Aminonitrile α-Aminonitrile HCN->Aminonitrile H2O H₂O, H⁺/OH⁻ AminoAcid α-Amino Acid (Racemic) H2O->AminoAcid Imine->Aminonitrile Cyanide addition Aminonitrile->AminoAcid Hydrolysis

Caption: Figure 1: General Mechanism of the Strecker Synthesis.

Core Strengths and Weaknesses
  • Advantages:

    • Convergence: It is a one-pot, three-component reaction, making it highly atom-economical.

    • Cost-Effective: Utilizes cheap and abundant starting materials.[5]

    • Broad Scope: Applicable to a wide range of aldehydes and ketones, including for the synthesis of α,α-disubstituted amino acids.[4][10]

  • Limitations:

    • Lack of Stereocontrol: The classical synthesis produces a racemic mixture of enantiomers, necessitating a separate, often inefficient, resolution step to isolate the desired stereoisomer.[4][5]

    • Safety Concerns: Involves the use of highly toxic cyanide reagents like hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN).[8][9]

    • Harsh Conditions: The final hydrolysis step requires strong acids or bases and elevated temperatures, which can be incompatible with sensitive functional groups.[9]

Asymmetric Strecker Reactions: Introducing Stereocontrol

To address the primary limitation of the classical method, significant research has focused on asymmetric variants. These strategies introduce chirality to control the stereochemical outcome of the cyanide addition.

  • Chiral Auxiliaries: By replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, the intermediate imine becomes chiral. The cyanide then adds in a diastereoselective fashion.[11] While effective, this approach requires stoichiometric amounts of the (often expensive) chiral auxiliary, which must be removed in a subsequent step.

  • Chiral Catalysts: A more elegant and efficient approach involves using a substoichiometric amount of a chiral catalyst to induce enantioselectivity.[11][12] Various metal-based (e.g., Ti, Al, Zr) and organocatalytic systems (e.g., chiral ureas, thioureas, guanidines) have been developed that can achieve high yields and excellent enantioselectivities.[6][12]

Key Alternative Routes: A Comparative Overview

While the Strecker synthesis remains a valuable tool, several other powerful methods have been developed, each with a unique profile of strengths and weaknesses.

Amination of α-Halo Acids

This method involves a direct nucleophilic substitution of an α-bromo or α-chloro carboxylic acid with a large excess of ammonia.[13][14]

  • Mechanism: The reaction is a straightforward SN2 displacement of the halide by ammonia.[15]

  • Advantages: The starting α-halo acids can be readily prepared from the corresponding carboxylic acids via the Hell-Volhard-Zelinskii reaction.[13] The procedure is conceptually simple.

  • Disadvantages: Like the classical Strecker synthesis, this method yields a racemic product. Over-alkylation can be an issue, and the reduced nucleophilicity of the nitrogen in the product often leads to mediocre yields.[13] A significant excess of ammonia is typically required to minimize side reactions.[14]

Asymmetric Alkylation of Glycine Enolates

This widely used strategy relies on chiral auxiliaries to direct the stereoselective alkylation of a glycine-derived substrate.

  • Concept: A chiral auxiliary, such as one developed by Evans or Myers, is attached to glycine to form a chiral enolate precursor.[16][17] Deprotonation followed by alkylation with an electrophile (R-X) occurs with high diastereoselectivity due to steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary yields the enantioenriched α-amino acid.

Chiral_Auxiliary_Workflow Figure 2: Workflow for Asymmetric Synthesis via a Chiral Auxiliary Start Glycine Derivative Step1 Attach Chiral Auxiliary (Aux*) Start->Step1 Intermediate Glycine-Aux* Adduct Step1->Intermediate Step2 1. Deprotonation (Base) 2. Alkylation (R-X) Intermediate->Step2 Alkylated Diastereomerically Enriched Product Step2->Alkylated Step3 Cleave Auxiliary Alkylated->Step3 Product Enantiopure α-Amino Acid Step3->Product

Caption: Figure 2: Workflow for Asymmetric Synthesis via a Chiral Auxiliary.

  • Advantages: Can achieve very high levels of stereocontrol, often leading to excellent enantiomeric excess (% ee). It is a reliable and well-documented method for accessing a wide range of unnatural amino acids.[16]

  • Disadvantages: This is a multi-step, stoichiometric approach. The cost of the chiral auxiliary can be high, and the attachment and cleavage steps add to the overall process, reducing the overall yield.

Catalytic Asymmetric Synthesis

This represents the state-of-the-art in α-amino acid synthesis, using small amounts of a chiral catalyst to generate large quantities of enantiopure product.

  • Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral dehydro-α-amino acid derivative using a chiral transition metal catalyst, typically based on rhodium or ruthenium.[16][18] It is one of the most important methods used in industry, famously applied in the synthesis of L-DOPA.[13]

    • Advantages: Extremely high enantioselectivities (often >99% ee) and yields are achievable. The catalytic nature makes it highly efficient and scalable.[18]

    • Disadvantages: Requires access to specialized chiral phosphine ligands and high-pressure hydrogenation equipment. The synthesis of the dehydroamino acid substrate adds a step to the process.

  • Enantioconvergent Cross-Coupling: Emerging methods, such as nickel-catalyzed cross-couplings, can convert a racemic starting material entirely into a single enantiomer of the product.[19] For example, racemic α-haloglycine derivatives can be coupled with alkylzinc reagents in the presence of a chiral nickel catalyst to afford protected α-amino acids in high yield and ee.[20]

    • Advantages: Excellent functional group tolerance, mild reaction conditions, and the use of an earth-abundant metal catalyst.[19][20]

    • Disadvantages: Requires the preparation of organometallic reagents (e.g., alkylzinc), which can be sensitive.

Enzymatic and Biocatalytic Methods

Harnessing the power of nature, enzymes offer an unparalleled level of stereoselectivity for α-amino acid synthesis.[21]

  • Concept: Enzymes like aminoacylases can be used for the kinetic resolution of racemic N-acetyl amino acids, selectively hydrolyzing one enantiomer and leaving the other untouched.[13] Other enzymes, such as transaminases or aldolases, can directly synthesize chiral amino acids from prochiral precursors.[22][23]

  • Advantages: Near-perfect enantioselectivity (typically >99.9% ee). Reactions are performed in water under mild pH and temperature conditions, making them environmentally benign ("green chemistry"). This is the preferred method for the large-scale industrial production of many common amino acids.[4][21]

  • Disadvantages: Enzymes often have a limited substrate scope. They can be sensitive to reaction conditions and may require specific cofactors. Enzyme cost and stability can also be limiting factors for some applications.

Head-to-Head Comparison: A Data-Driven Summary

The choice of synthetic method is dictated by the specific requirements of the project, including scale, cost, desired stereopurity, and available equipment.

MethodStereocontrolTypical YieldTypical % eeSubstrate ScopeScalabilityKey Disadvantages
Classical Strecker Racemic50-80%0%BroadExcellentToxic reagents; harsh conditions; requires resolution.[5][9]
Asymmetric Strecker Enantioselective60-95%80-99%BroadGoodRequires chiral catalyst/auxiliary; cyanide toxicity.[6][12]
Amination of α-Halo Acids Racemic30-60%0%ModerateModerateLow to moderate yields; requires resolution.[13]
Chiral Auxiliary Alkylation Diastereoselective70-90%>98%BroadModerateStoichiometric chiral auxiliary; multi-step.[16]
Asymmetric Hydrogenation Enantioselective90-99%>99%ModerateExcellentRequires special equipment and catalysts.[13][18]
Enzymatic/Biocatalytic EnantiospecificVariable>99%Substrate-dependentExcellentLimited substrate scope; enzyme sensitivity.[22][23]

Selected Experimental Protocols

Protocol 1: Classical Strecker Synthesis of Racemic Alanine

This protocol is adapted from established procedures and should only be performed by trained personnel in a well-ventilated fume hood due to the use of cyanide.[4][10]

  • In a round-bottom flask, combine ammonium chloride (1.0 eq) and sodium cyanide (1.0 eq) in water. Cool the mixture in an ice bath.

  • Slowly add acetaldehyde (1.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until the formation of the α-aminonitrile is complete (monitored by TLC or LC-MS).

  • Carefully add concentrated hydrochloric acid (excess) and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude alanine.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a water/ethanol mixture to yield pure racemic alanine.

Protocol 2: Asymmetric Strecker Reaction using a Chiral Catalyst

This protocol is a generalized representation based on modern organocatalytic methods.[9][12]

  • To a solution of the N-allylbenzaldimine (1.0 eq) in CH₂Cl₂ at -25 °C, add the chiral ammonium salt catalyst (e.g., 2 mol%).

  • Add liquid hydrogen cyanide (10 eq) dropwise via a chilled syringe.

  • Stir the reaction at -25 °C for 12 hours.

  • Allow the mixture to warm to room temperature and remove the solvent and excess HCN under reduced pressure.

  • The resulting crude enantioenriched α-amino nitrile is then suspended in 6N HCl (excess) and heated to 60 °C for several hours to effect hydrolysis.

  • Workup and purification yield the enantioenriched α-amino acid.

Conclusion: Selecting the Right Tool for the Job

The Strecker synthesis, in both its classical and modern asymmetric forms, remains a powerful and direct method for constructing α-amino acids. Its primary advantages are its convergence and the use of simple starting materials. However, for applications demanding the highest levels of stereopurity, particularly on an industrial scale, alternative methods have proven superior.

  • For large-scale production of natural L-amino acids , enzymatic and fermentation processes are unrivaled in their efficiency and stereospecificity.[4][21]

  • For the synthesis of novel, unnatural α-amino acids in a research setting , asymmetric methods using chiral auxiliaries or catalytic asymmetric reactions (including asymmetric Strecker variants) offer the most flexibility and reliable stereocontrol.[18][24]

  • The classical Strecker and α-halo acid amination routes are best suited for situations where a racemic product is acceptable or when cost and simplicity are the primary drivers.

Ultimately, the optimal synthetic route is not universal but is instead dictated by a careful consideration of the target molecule's structure, the required scale and purity, and the resources available to the researcher.

References

Sources

Validation

A Comparative Guide to Isotopic Labeling of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate for Advanced Research Applications

This guide provides an in-depth comparison of isotopic labeling strategies for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a non-canonical amino acid (ncAA) derivative of significant interest in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of isotopic labeling strategies for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a non-canonical amino acid (ncAA) derivative of significant interest in pharmaceutical development and metabolic research. We will explore the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of analytical techniques for verifying isotopic incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for quantitative proteomics, metabolic flux analysis, and as internal standards for mass spectrometry.

Introduction: The Significance of Isotopically Labeled Non-Canonical Amino Acids

Isotopically labeled amino acids are indispensable tools in modern life sciences.[][2] By replacing atoms such as ¹²C, ¹⁴N, or ¹H with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of molecules, quantify protein turnover, and create ideal internal standards for mass spectrometry (MS) based quantification.[][2][3] While standard amino acids are widely available in labeled forms, the synthesis and application of labeled non-canonical amino acids (ncAAs) like Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate offer unique advantages.[4][5] The bromophenyl moiety provides a unique mass signature and can serve as a structural probe, while the overall structure may be relevant in the development of novel therapeutics.[6][7]

This guide focuses on providing a practical framework for the synthesis and analysis of isotopically labeled Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, enabling researchers to confidently apply this tracer in their experimental designs.

Synthetic Strategies for Isotopic Labeling

The synthesis of α,α-disubstituted amino acids such as the target compound can be achieved through several established methods. For isotopic labeling, the choice of strategy is dictated by the desired label position and the availability of labeled precursors. We will compare two robust methods: the Strecker synthesis and the Bucherer-Bergs reaction, both of which are well-suited for introducing a ¹³C or ¹⁵N label at the α-carbon and amino group, respectively.

2.1. Comparative Overview of Synthetic Methods

MethodStarting MaterialsIsotope SourceKey AdvantagesKey Limitations
Strecker Synthesis Ketone (4-(4-bromophenyl)-2-pentanone), Ammonium Chloride, CyanideK¹³CN or Na¹³CN, ¹⁵NH₄ClOne-pot reaction, versatile for various ketones and aldehydes.[8][9]Use of highly toxic cyanide. Racemic product requires resolution.
Bucherer-Bergs Reaction Ketone (4-(4-bromophenyl)-2-pentanone), Ammonium Carbonate, CyanideK¹³CN or Na¹³CN, (¹⁵NH₄)₂CO₃Good yields for α,α-disubstituted amino acids, forms a stable hydantoin intermediate.[10][11][12][13]Requires a subsequent hydrolysis step to yield the amino acid. Racemic product.

2.2. Recommended Synthetic Workflow: The Bucherer-Bergs Reaction

While both methods are effective, the Bucherer-Bergs reaction often provides better yields for sterically hindered ketones and produces a stable hydantoin intermediate that can be purified before hydrolysis to the final amino acid.[11][14] This two-step process allows for better control over the final product's purity.

The following workflow diagram illustrates the ¹³C-labeling of 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, followed by esterification.

Bucherer_Bergs_Workflow Ketone 4-Methyl-1-(4-bromophenyl)pentan-2-one Reagents K¹³CN, (NH₄)₂CO₃ Ethanol/Water, 60-70°C Hydantoin [¹³C]-5-(4-bromobenzyl)-5-isobutylhydantoin (Intermediate) Reagents->Hydantoin Bucherer-Bergs Reaction Hydrolysis Ba(OH)₂ or HCl Hydrolysis AminoAcid [¹³C]-2-Amino-2-(4-bromophenyl) -4-methylpentanoic Acid Hydrolysis->AminoAcid Ring Opening Esterification MeOH, SOCl₂ (Esterification) FinalProduct [¹³C]-Methyl 2-amino-2-(4-bromophenyl) -4-methylpentanoate Esterification->FinalProduct Fischer Esterification

Caption: Synthetic workflow for ¹³C-labeling via the Bucherer-Bergs reaction.

Detailed Experimental Protocols

3.1. Protocol 1: Synthesis of [1-¹³C]-2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid via Bucherer-Bergs Reaction

  • Rationale: This protocol is adapted from the general procedure for the Bucherer-Bergs reaction, a reliable method for synthesizing α,α-disubstituted amino acids from ketones.[10][12][13] The use of Potassium ¹³C-cyanide (K¹³CN) introduces the isotopic label at what will become the carboxylic acid carbon after hydrolysis.

  • Step-by-Step Methodology:

    • Reaction Setup: In a sealed pressure vessel, combine 4-methyl-1-(4-bromophenyl)pentan-2-one (1 equivalent), ammonium carbonate (2 equivalents), and potassium ¹³C-cyanide (1.2 equivalents) in a 1:1 mixture of ethanol and water.

      • Expert Insight: The use of a sealed vessel is crucial to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, driving the equilibrium towards product formation.[12]

    • Reaction: Heat the mixture to 60-70°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Hydantoin Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture with concentrated HCl to a pH of ~2-3 to precipitate the hydantoin intermediate.

    • Purification of Hydantoin: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to yield the purified [¹³C]-5-(4-bromobenzyl)-5-isobutylhydantoin.

    • Hydrolysis: Suspend the purified hydantoin in a 6M HCl solution and reflux for 12-24 hours. Alternatively, hydrolysis with barium hydroxide followed by acidification can be used.[11]

    • Amino Acid Isolation: Cool the hydrolysis mixture, neutralize with a base (e.g., NH₄OH) to the isoelectric point to precipitate the amino acid. Filter the product and wash with cold water and ethanol. Dry under vacuum.

3.2. Protocol 2: Fischer Esterification to Methyl Ester

  • Rationale: Fischer esterification is a standard and straightforward method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol under acidic conditions.

  • Step-by-Step Methodology:

    • Suspend the synthesized [1-¹³C]-2-amino-2-(4-bromophenyl)-4-methylpentanoic acid in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise.

    • Remove the ice bath and stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired methyl ester.

    • For the free base, dissolve the residue in water, and neutralize with a mild base like sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Analytical Verification and Quality Control

Confirming the isotopic enrichment and structural integrity of the final product is a critical self-validating step. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[15]

Analytical_Workflow Start Synthesized Labeled Compound Split Sample Aliquot Start->Split HRMS LC-ESI-HR-MS Analysis Split->HRMS for Mass Analysis NMR ¹H and ¹³C NMR Spectroscopy Split->NMR for Structural Analysis Data_HRMS Determine Mass Shift Calculate Isotopic Enrichment (%) HRMS->Data_HRMS Data_NMR Confirm Structure Verify Label Position NMR->Data_NMR QC_Pass QC Passed: High Purity & Enrichment Data_HRMS->QC_Pass Data_NMR->QC_Pass

Sources

Comparative

A Comparative Purity Analysis of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate from Diverse Suppliers

Abstract In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. This guide provides an in-depth comparative purity assessment of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), sourced from three different commercial suppliers. We present a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification. This guide is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind the analytical choices, thereby ensuring a robust and self-validating purity assessment workflow.

Introduction: The Critical Role of Intermediate Purity

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a non-commercial, specialized amino acid ester derivative. Its structural motifs, including the chiral center at the alpha-carbon and the bromophenyl group, make it a valuable precursor in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The presence of impurities, such as diastereomers, enantiomers, starting materials, or by-products from the synthetic route, can have profound implications on the yield, purity, and pharmacological profile of the final API.[1][2] Therefore, a rigorous assessment of the purity of this intermediate from different suppliers is paramount to ensure the reliability and reproducibility of research and development efforts.

This guide will walk you through a comprehensive analytical workflow designed to meticulously evaluate the purity of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C.

Analytical Strategy: A Multi-Modal Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity.[2] We have therefore designed a multi-modal strategy that combines orthogonal analytical techniques to provide a comprehensive and trustworthy purity assessment. This approach is in line with the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]

Our analytical workflow is as follows:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Hazard Identification and Risk Assessment: Understanding the "Why" Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a compound that, while not having a comprehensive, publicly available safety profile, possesses st...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a compound that, while not having a comprehensive, publicly available safety profile, possesses structural motifs that warrant a cautious and informed approach to its handling and disposal. A thorough risk assessment is the foundation of safe laboratory practice[1].

  • Halogenated Aromatic Core: The presence of a bromophenyl group places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and can be toxic to aquatic life[2][3][4]. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic wastes due to their potential for environmental contamination[5][6].

  • Aromatic Amine Functionality: The 2-amino group attached to a phenyl-substituted carbon makes this an aromatic amine derivative. Aromatic amines as a class can exhibit toxicological properties, and appropriate precautions should be taken to avoid exposure[7].

  • Potential for Irritation: Similar chemical structures are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled[8][9]. Therefore, it is prudent to treat this compound as a potential irritant and toxicant.

Given these characteristics, improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to environmental contamination[10][11][12].

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste at the source is the most critical step in the disposal process. This ensures that incompatible materials are not mixed and that the waste is routed to the correct treatment facility.

Due to the bromine atom, Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate and any materials contaminated with it must be classified as halogenated organic waste .[11] This waste stream is handled separately from non-halogenated organic waste because the incineration of halogenated compounds requires specialized equipment, such as scrubbers, to neutralize the resulting acidic gases (e.g., hydrogen bromide).

Step-by-Step Disposal Protocol for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

This protocol covers the lifecycle of the chemical waste from generation to collection.

3.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE[13]:

  • Safety goggles (or a face shield if there is a splash hazard)

  • A properly buttoned laboratory coat

  • Chemically resistant gloves (nitrile gloves are a common choice, but always consult a glove compatibility chart for the specific solvents in use)[14]

3.2. Waste Collection

  • Select a Compatible Waste Container: Use a designated, sealable, and clearly labeled "Halogenated Organic Waste" container.[11][14] The container must be made of a material that is compatible with the chemical and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable, but avoid materials that can be attacked by bromine or other reactive species.[14]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate" and any other components in the waste stream.

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Transferring Waste:

    • Pure Compound/Residues: If disposing of the pure solid, transfer it into the waste container using a spatula or funnel.

    • Solutions: If the compound is in a solvent, pour the solution carefully into the liquid waste container, using a funnel to prevent spills.

    • Contaminated Materials: Any disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels from a minor spill cleanup) should also be placed in the solid halogenated organic waste container.[10]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[10][14]

    • Store the waste container in a well-ventilated area, such as a fume hood or a designated satellite accumulation area.[13][14]

    • Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents, reducing agents, and strong acids or bases.[14]

3.3. Arranging for Final Disposal

Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) office to arrange for a chemical waste pickup.[14] Do not attempt to dispose of the chemical waste yourself. A licensed professional waste disposal service must be used for the final treatment, which typically involves high-temperature incineration.[10]

Spill Management and Decontamination

Accidental spills should be handled promptly and safely. The procedure depends on the size of the spill.

4.1. Minor Spill Cleanup

A minor spill is a small quantity that can be safely cleaned up by laboratory personnel.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[15]

  • Wear Appropriate PPE: Don your safety goggles, lab coat, and chemically resistant gloves.

  • Contain and Absorb:

    • For a solid spill, carefully sweep or wipe up the material. Avoid creating dust.

    • For a liquid spill, cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[10][12][16] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.[16]

  • Collect Waste: Scoop the absorbed material and any contaminated debris into a designated "Halogenated Organic Waste" container.[10][12]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

4.2. Major Spill Response

If the spill is large, involves highly toxic materials, or you do not feel comfortable cleaning it up, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Deny Entry: Prevent others from entering the spill area.

Visual Guide: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate waste.

G Disposal Workflow for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate Start Waste Generated IsHalogenated Does the waste contain a halogen (Br, Cl, F, I)? Start->IsHalogenated HalogenatedWaste Segregate as HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate as NON-HALOGENATED ORGANIC WASTE IsHalogenated->NonHalogenatedWaste No SelectContainer Select a compatible, labeled waste container HalogenatedWaste->SelectContainer CollectWaste Add waste to container (Keep closed when not in use) SelectContainer->CollectWaste StoreProperly Store in a designated, well-ventilated area CollectWaste->StoreProperly Full Container Full? StoreProperly->Full Full->CollectWaste No EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Full->EHS_Pickup Yes End Proper Disposal by Licensed Facility EHS_Pickup->End

Caption: Decision workflow for waste segregation and disposal.

Summary of Key Safety and Disposal Information
ParameterGuidelineRationale
Waste Classification Halogenated Organic WastePresence of bromine requires special incineration to handle acidic byproducts.[11]
Container Type Labeled, sealable, chemically compatible (e.g., Borosilicate Glass, HDPE)Prevents leaks, ensures proper identification, and avoids degradation of the container.[14]
Primary PPE Safety goggles, lab coat, chemically resistant glovesProtects eyes and skin from potential irritation and toxicity.[13][17]
Storage Location In a designated satellite accumulation area, preferably within a ventilated fume hoodMinimizes inhalation exposure and ensures containment in case of a leak.[13][14]
Spill Cleanup Material Inert absorbent (vermiculite, sand)Safely absorbs the material without reacting with it.[10][16]
Prohibited Actions Do not dispose down the drain. Do not mix with non-halogenated waste.Prevents environmental contamination and ensures compliant disposal.[10][11][12]
Conclusion

The responsible management of chemical waste is paramount in a research environment. For Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, its classification as a halogenated organic compound dictates the entire disposal process. By adhering to the principles of hazard assessment, proper segregation, safe handling, and compliant disposal procedures, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management protocols and your material's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.). Retrieved from Environmental Health and Safety at Providence College. [Link]

  • Carl ROTH. (2024, March 15). Safety Data Sheet: 2-Methyl-2,4-pentanediol. Retrieved from carlroth.com. [Link]

  • Standard Operating Procedure for Bromine and Bromine Solutions. (n.d.). Retrieved from Washington State University. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from scienceready.com.au. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from hsc-chemistry.com. [Link]

  • GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove. Retrieved from YouTube. [Link]

  • United States Environmental Protection Agency. (2024, October 3). BROMINE. Retrieved from epa.gov. [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from echa.europa.eu. [Link]

  • United States Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from epa.gov. [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from skcinc.com. [Link]

  • ResearchGate. (2025, September 24). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Retrieved from researchgate.net. [Link]

  • Occupational Safety and Health Administration. (2024, April 3). BROMINE. Retrieved from osha.gov. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from coleparmer.com. [Link]

  • United States Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from epa.gov. [Link]

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from nih.gov. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from pubs.acs.org. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from orgsyn.org. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH. Retrieved from cdc.gov. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from kishida.co.jp. [Link]

  • Fisher Scientific UK. (2009, September 17). SAFETY DATA SHEET. Retrieved from fishersci.co.uk. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from skcinc.com. [Link]

  • United States Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from epa.gov. [Link]

  • MDPI. (n.d.). Environmental Impact of Flame Retardants (Persistence and Biodegradability). Retrieved from mdpi.com. [Link]

  • C&EN - Chemical & Engineering News. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability). Retrieved from researchgate.net. [Link]

  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from statescape.com. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from pentachemicals.eu. [Link]

  • Bal Seal Engineering Company, Inc. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from balanseal.com. [Link]

  • Rubber-Inc. (n.d.). Chemical Resistance Chart A-B. Retrieved from rubber-inc.com. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Inferred Hazard Assessment The structure of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate suggests potential health effects based on similar molecules. The presence of a brominated aromatic group is a key considera...

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Assessment

The structure of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate suggests potential health effects based on similar molecules. The presence of a brominated aromatic group is a key consideration. Brominated aromatic compounds can cause skin and eye irritation.[1] Furthermore, aminobenzoic acid esters and related structures can be irritants and harmful if ingested or inhaled.[1] Therefore, a cautious approach is warranted, assuming the compound may be:

  • A skin and eye irritant: Direct contact could lead to redness, pain, and inflammation.[1]

  • Harmful if swallowed or inhaled: Ingestion or inhalation of aerosols could lead to systemic toxicity.[1]

  • A potential respiratory tract irritant: Inhaling dust or vapors may cause irritation to the respiratory system.[1]

Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure the safety of laboratory personnel.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for handling Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and fine particulates. A full-face shield should be worn over the goggles to protect the entire face from splashes.
Hands Double Nitrile GlovesDue to the unknown permeation characteristics of the compound, double-gloving with nitrile gloves provides an extra layer of protection. Gloves should be inspected for any signs of degradation or tearing before and during use. It is critical to change gloves immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend, should be worn and fully buttoned. This protects the skin and personal clothing from accidental spills.
Respiratory NIOSH-approved Respirator (optional, based on risk assessment)If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.

Step-by-Step PPE Workflow: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on the chemical-resistant lab coat and fasten all buttons.

  • Goggles and Face Shield: Don the chemical splash goggles first, ensuring a snug fit. Then, place the face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves, then layer the second pair over the first, ensuring the cuffs of the lab coat are tucked into the outer glove.

Doffing Sequence
  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps to avoid touching potentially contaminated surfaces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • All handling of Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid the generation of dust and aerosols.

  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][3]

Disposal:

  • All disposable PPE (gloves, etc.) that has come into contact with the compound should be considered hazardous waste and disposed of in a clearly labeled, sealed container.

  • Unused or waste Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Handling Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate AssessRisk Assess Risk of Exposure (Splash, Aerosol, Dust) Start->AssessRisk BasePPE Standard PPE: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Lab Coat AssessRisk->BasePPE All Scenarios HighRisk Is there a high risk of aerosol or dust generation? BasePPE->HighRisk AddRespirator Add NIOSH-approved Respirator HighRisk->AddRespirator Yes Proceed Proceed with Experiment in Chemical Fume Hood HighRisk->Proceed No AddRespirator->Proceed

Caption: PPE selection workflow for handling the target compound.

References

  • KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: 〔4-[(4-Bromophenyl)methyl]oxan-4-yl〕methanamine.
  • Thermo Fisher Scientific. (2023).
  • CymitQuimica. (2024). Safety Data Sheet: methyl 2-(2-acetamido-4-bromophenyl)
  • Ing. Petr Švec - PENTA s.r.o. (2025).
  • Agilent Technologies, Inc. (2019).
  • ICL Group. Bromine Safety Handbook.
  • Google Patents. (2009).
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • PubChem. Methyl 2-amino-2-(4-bromophenyl)
  • Fisher Scientific. (2025).
  • Organic Syntheses.
  • Reddit. (2025). What are some safety tips when handling bromine...
  • BLDpharm. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.
  • PubChem. Methyl (2S)-2-amino-3-(4-bromophenyl)
  • ResearchGate. (2025). Flame Retardant Contamination of Firefighter Personal Protective Clothing.
  • Carl ROTH. (2024).
  • Google Patents. Method of synthesis of para-aminobenzoic acid ethyl ester.
  • MDPI. (2023).
  • ChemSynthesis. methyl 4-(2-bromophenyl)
  • MedchemExpress.com. (R)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
Reactant of Route 2
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
© Copyright 2026 BenchChem. All Rights Reserved.